Product packaging for Lagochiline(Cat. No.:CAS No. 23554-81-6)

Lagochiline

Cat. No.: B157932
CAS No.: 23554-81-6
M. Wt: 356.5 g/mol
InChI Key: XYPPDQHBNJURHU-IPOQXWOTSA-N
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Description

Lagochilin is a diterpenoid.
Lagochilin has been reported in Lagochilus inebrians, Lagochilus gypsaceus, and Lagochilus pubescens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O5 B157932 Lagochiline CAS No. 23554-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23554-81-6

Molecular Formula

C20H36O5

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol

InChI

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1

InChI Key

XYPPDQHBNJURHU-IPOQXWOTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C

Synonyms

(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Lagochilin Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies and data integral to the structural elucidation of lagochilin, a complex diterpenoid alcohol isolated from plants of the Lagochilus genus. Renowned for its significant hemostatic properties, the precise determination of lagochilin's molecular architecture is paramount for understanding its mechanism of action and for the development of novel therapeutic agents. This guide details the key experimental protocols, presents collated quantitative data from spectroscopic and crystallographic analyses, and visualizes the logical workflows involved in confirming its intricate structure.

Introduction to Lagochilin

Lagochilin is a labdane-type diterpenoid, characterized by a bicyclic core and multiple hydroxyl groups, making it a tetra-atomic alcohol.[1] It is the primary active component responsible for the hemostatic (blood-clotting) effects of Lagochilus inebrians extracts, which have been utilized in traditional medicine in Central Asia.[2][3] The full chemical name for its core structure is 3,15,16,18-tetrahydroxy-9,13-epoxy-labdane.[2][4] The structural complexity requires a multi-technique approach for unambiguous characterization, combining modern spectroscopic methods with definitive crystallographic analysis.

Experimental Protocols for Structure Elucidation

The definitive determination of the lagochilin structure relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

2.1 Isolation and Purification The general procedure for obtaining pure lagochilin involves the extraction of the aerial parts of Lagochilus species, typically with ethanol or methanol. The crude extract is then subjected to various column chromatography techniques to isolate the diterpenoid fractions.

G cluster_extraction Extraction & Isolation plant Aerial Parts of Lagochilus inebrians extract Ethanolic or Methanolic Extract plant->extract Maceration/ Soxhlet chromatography Column Chromatography (Silica Gel, etc.) extract->chromatography Fractionation pure Pure Lagochilin Diterpenoid chromatography->pure Purification

Figure 1: General workflow for the isolation of lagochilin.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the 2D structure of lagochilin in solution. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and establish connectivity.

  • Sample Preparation: A sample of purified lagochilin (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). Analysis of the ¹H NMR spectrum of lagochilin reveals the presence of three methyl groups and protons associated with primary and secondary alcohol functionalities.[2]

    • ¹³C NMR: Determines the number of unique carbon atoms in the molecule and their type (C, CH, CH₂, CH₃) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H vicinal coupling).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the molecular fragments and establishing the overall carbon skeleton.

2.3 High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the precise molecular formula of the compound.

  • Methodology: The purified compound is ionized (e.g., using Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Interpretation: The exact mass is used to calculate the elemental composition, confirming the molecular formula (e.g., C₂₀H₃₆O₅ for lagochilin).

2.4 Single-Crystal X-ray Diffraction This technique provides the definitive, unambiguous 3D structure of the molecule in the solid state, including its absolute stereochemistry.

  • Methodology:

    • Crystallization: High-purity lagochilin is dissolved in a suitable solvent system and allowed to evaporate slowly to form single crystals. Lagochilin can crystallize in different forms, such as a monohydrate or an anhydrous form, depending on the solvent used.[2][4]

    • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. This initial model is then refined to achieve the best fit with the experimental data.

G start Isolated Compound nmr NMR Spectroscopy ¹H, ¹³C, DEPT COSY, HSQC HMBC start->nmr ms HRMS (e.g., ESI-TOF) start->ms structure_2d Propose 2D Structure & Connectivity nmr:f1->structure_2d nmr:f2->structure_2d nmr:f3->structure_2d formula Determine Molecular Formula ms->formula formula->structure_2d xray Single-Crystal X-ray Diffraction structure_2d->xray structure_3d Confirm 3D Structure & Stereochemistry xray->structure_3d G lagochilin Lagochilin hemostatic Hemostatic (Blood Coagulation) lagochilin->hemostatic Primary Activity sedative Sedative lagochilin->sedative hypotensive Hypotensive lagochilin->hypotensive anti_allergic Anti-allergic lagochilin->anti_allergic anti_inflammatory Anti-inflammatory lagochilin->anti_inflammatory

References

The Intoxicating Mint: A Technical Guide to the Chemical Constituents of Lagochilus inebrians

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochilus inebrians, a member of the Lamiaceae family, has a long history of use in traditional medicine in Central Asia for its sedative and hemostatic properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the chemical constituents of Lagochilus inebrians, focusing on quantitative data, experimental protocols for isolation and analysis, and an exploration of the potential signaling pathways underlying its pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical Constituents

Lagochilus inebrians is a rich source of a variety of secondary metabolites, with diterpenoids being the most characteristic and pharmacologically significant class of compounds.[3] The primary chemical constituents can be categorized as follows:

  • Diterpenoids: The most notable diterpene is lagochiline , a labdane-type diterpene, which is believed to be responsible for the plant's sedative, hypotensive, and hemostatic effects.[2] Other related diterpenes and their derivatives are also present.

  • Flavonoids: Various flavonoid glycosides have been identified, contributing to the plant's overall pharmacological profile.

  • Iridoid Glycosides: These compounds are also found in Lagochilus inebrians and are known for a range of biological activities.

  • Essential Oils: The plant contains a complex mixture of volatile compounds that contribute to its aroma.

  • Other Constituents: Tannins, organic acids, vitamins (such as ascorbic acid), and minerals have also been reported.[4]

Quantitative Data

The concentration of key chemical constituents in Lagochilus inebrians can vary depending on factors such as the geographical origin, harvest time, and the specific plant part analyzed. The following tables summarize the available quantitative data.

Constituent ClassPlant PartConcentration RangeReference(s)
Diterpenes (as this compound/Lagoxilin) Aerial Parts0.6% - 1.97%[4]
LeavesNot specified, but present[4]
Flavonoid Glycosides Whole Plant~0.67%[4]
Essential Oils Leaves~0.03%[4]
Organic Acids Whole Plant6% - 7%[4]
Tannins (Flavoring agents) Leaves11% - 14%[4]
Ascorbic Acid (Vitamin C) Whole Plant44 - 77 mg%[4]
Leaves77 - 100 mg%[4]
Carotene Whole Plant5 - 10 mg%[4]
Leaves7 - 10 mg%[4]
Tar Whole Plant9.66% - 12.42%[4]

Experimental Protocols

Extraction and Isolation of this compound

Several methods have been reported for the extraction and isolation of this compound from Lagochilus inebrians. The following is a summary of a common approach using solvent extraction.

Objective: To extract and isolate the primary diterpenoid, this compound, from the aerial parts of Lagochilus inebrians.

Materials:

  • Dried and powdered aerial parts of Lagochilus inebrians

  • Dichloroethane

  • Heater

  • Filtration apparatus

  • Crystallization vessel

Protocol:

  • Extraction:

    • Boil the dried and ground plant material with dichloroethane for 3 hours.[5]

    • Separate the extract from the plant material by decantation.[5]

    • Filter the extract to remove any suspended particles.[5]

  • Crystallization:

    • Allow the filtrate to stand at room temperature for 24 hours to allow for the crystallization of this compound.[5]

    • Collect the resulting crystals.

  • Purification:

    • Wash the crystals with cold dichloroethane to remove impurities.[5]

    • Recrystallize the washed this compound from hot water or another suitable solvent to obtain a purified product.[5]

experimental_workflow plant_material Dried & Powdered Lagochilus inebrians extraction Extraction with hot Dichloroethane (3h) plant_material->extraction filtration Filtration extraction->filtration crystallization Crystallization (24h at RT) filtration->crystallization purification Washing with cold Dichloroethane & Recrystallization crystallization->purification This compound Pure this compound purification->this compound

Figure 1. General workflow for the extraction and isolation of this compound.
General Protocol for Flavonoid and Iridoid Glycoside Analysis

Objective: To perform a qualitative and quantitative analysis of flavonoids and iridoid glycosides.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (e.g., 80%)

  • Ultrasonic bath or shaker

  • Centrifuge

  • HPLC or UPLC system with DAD or MS detector

  • Analytical standards for target compounds

Protocol:

  • Extraction:

    • Extract a known weight of the plant material with a defined volume of the chosen solvent (e.g., 80% methanol).

    • Use ultrasonication or agitation for a specified time to enhance extraction efficiency.

    • Centrifuge the mixture and collect the supernatant.

  • Analysis:

    • Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm).

    • Inject a known volume of the filtered extract into the HPLC or UPLC system.

    • Use a suitable reversed-phase column (e.g., C18) and a gradient elution program with a mobile phase consisting of acidified water and acetonitrile or methanol.

    • Detect and quantify the compounds of interest using a DAD at specific wavelengths (e.g., ~280 nm and ~330 nm for flavonoids, ~240 nm for iridoids) or an MS detector for more specific identification.

    • Quantification is achieved by comparing the peak areas of the analytes in the sample with those of authentic standards.

analytical_workflow sample_prep Dried & Powdered Plant Material extraction Solvent Extraction (e.g., 80% Methanol) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration analysis HPLC/UPLC-DAD/MS Analysis filtration->analysis data Quantification & Identification analysis->data

Figure 2. General analytical workflow for flavonoids and iridoids.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the pharmacological effects of Lagochilus inebrians and its constituents are not yet fully elucidated. However, based on the known activities of related compounds, particularly labdane diterpenes, and the observed physiological effects, some potential signaling pathways can be hypothesized.

Sedative and Anxiolytic Effects: Potential GABAergic Modulation

The sedative properties of Lagochilus inebrians suggest a possible interaction with the central nervous system. A likely target for sedative and anxiolytic compounds is the GABAA receptor, a ligand-gated ion channel that is the primary site of action for benzodiazepines and barbiturates. Some diterpenes have been shown to act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the endogenous neurotransmitter GABA and leading to neuronal inhibition.[6]

gaba_pathway cluster_receptor GABA-A Receptor receptor GABA-A Receptor This compound This compound (hypothesized) binding Binding to Receptor This compound->binding gaba GABA gaba->binding channel_opening Chloride Channel Opening binding->channel_opening hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization sedation Sedative/Anxiolytic Effects hyperpolarization->sedation

Figure 3. Hypothesized GABAergic signaling pathway for sedative effects.
Hemostatic Activity: Modulation of the Coagulation Cascade

The traditional use of Lagochilus inebrians as a hemostatic agent suggests that its constituents can influence the blood coagulation process. This could occur through various mechanisms, including effects on platelet aggregation and the enzymatic reactions of the coagulation cascade.[7][8] Plant-derived compounds can act as pro-coagulants by promoting the activation of clotting factors or by enhancing platelet function.

hemostasis_pathway This compound This compound & Other Constituents platelets Platelet Activation & Aggregation This compound->platelets coagulation Coagulation Cascade This compound->coagulation platelets->coagulation prothrombin Prothrombin coagulation->prothrombin thrombin Thrombin prothrombin->thrombin fibrinogen Fibrinogen thrombin->fibrinogen fibrin Fibrin Clot fibrinogen->fibrin hemostasis Hemostasis fibrin->hemostasis

Figure 4. Hypothesized mechanism of hemostatic action.

Conclusion and Future Directions

Lagochilus inebrians presents a rich source of bioactive compounds, with the labdane diterpene this compound being a key constituent responsible for its traditional medicinal uses. While quantitative data and isolation protocols for some of its major components are available, further research is needed to fully characterize its chemical profile and to elucidate the precise molecular mechanisms of action.

Future research should focus on:

  • Development of validated analytical methods for the comprehensive quantification of flavonoids, iridoid glycosides, and other minor constituents in Lagochilus inebrians.

  • In-depth pharmacological studies to identify the specific molecular targets and signaling pathways modulated by this compound and other purified compounds. This should include binding assays with relevant receptors (e.g., GABAA receptor subtypes) and enzymatic assays with components of the coagulation cascade.

  • Preclinical and clinical investigations to evaluate the therapeutic potential and safety of standardized extracts of Lagochilus inebrians and its isolated compounds for the development of new sedative and hemostatic agents.

This technical guide provides a solid foundation for such future endeavors, offering a valuable starting point for researchers and drug development professionals interested in the therapeutic potential of this fascinating medicinal plant.

References

The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Lagochilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochilin, a labdane-type diterpenoid found in Lagochilus inebrians, has garnered interest for its potential pharmacological activities. Despite its intriguing properties, the biosynthetic pathway responsible for its creation remains largely unelucidated. This technical guide synthesizes the current understanding of labdane diterpenoid biosynthesis within the Lamiaceae family to propose a putative pathway for Lagochilin. We delve into the likely enzymatic steps, from the universal precursor geranylgeranyl diphosphate (GGPP) to the final intricate structure of Lagochilin, supported by analogous pathways of structurally related compounds. Furthermore, this guide provides detailed experimental protocols for the key methodologies required to identify and characterize the enzymes involved, paving the way for future research to definitively map this uncharted biosynthetic route. Quantitative data on Lagochilin content in its native plant source is also presented to provide context for natural production levels.

Introduction

Lagochilin is a complex diterpenoid isolated from plants of the Lagochilus genus, most notably Lagochilus inebrians.[1] Its chemical structure, featuring a characteristic labdane core, points towards a biosynthetic origin rooted in the well-established isoprenoid pathway. While the precise enzymatic machinery dedicated to Lagochilin synthesis in L. inebrians has yet to be experimentally verified, the conservation of biosynthetic logic within the Lamiaceae family allows for the formulation of a robust hypothetical pathway. Understanding this pathway is crucial for potential biotechnological production of Lagochilin and for the development of novel derivatives with enhanced therapeutic properties.

Quantitative Analysis of Lagochilin in Lagochilus inebrians

The concentration of Lagochilin in its natural source can vary. The following table summarizes reported quantitative data.

Plant MaterialCompoundConcentration (% of dry weight)Analytical Method
Dried Lagochilus inebriansLagochilin (as "lagoxilin")0.6 - 1.97%Not Specified

Note: The term "lagoxilin" is used in some literature and is considered synonymous with Lagochilin. The specific analytical methodology for this quantification was not detailed in the available literature, highlighting a need for standardized quantitative analysis.

Proposed Biosynthesis Pathway of Lagochilin

Based on the known biosynthesis of other labdane-type diterpenoids in the Lamiaceae family, we propose a multi-step enzymatic pathway for the formation of Lagochilin from the central metabolic precursor, geranylgeranyl diphosphate (GGPP).

Formation of the Labdane Skeleton

The initial steps involve the cyclization of the linear C20 precursor, GGPP, into a bicyclic intermediate. This is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).

  • Step 1: Protonation-initiated Cyclization by a Class II diTPS. A copalyl diphosphate synthase (CPS) initiates the cyclization of GGPP through protonation of the terminal double bond, leading to the formation of a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate.[2][3] This class of enzyme is characterized by a conserved DxDD motif.[4]

  • Step 2: Ionization-initiated Cyclization by a Class I diTPS. The (+)-CPP intermediate is then utilized by a Class I diTPS, likely a kaurene synthase-like (KSL) enzyme.[5] This enzyme catalyzes the ionization of the diphosphate group and subsequent rearrangements to form the core labdane skeleton, likely a hydroxylated precursor given the structure of Lagochilin. This class of enzymes typically contains a conserved DDxxD motif.[2]

Lagochilin_Biosynthesis_Part1 GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Class II diTPS (putative LiCPS) Labdane Pimaradienol-like Precursor CPP->Labdane Class I diTPS (putative LiKSL)

Figure 1: Proposed initial steps in Lagochilin biosynthesis.
Tailoring of the Labdane Skeleton by Cytochrome P450s

Following the formation of the initial labdane scaffold, a series of oxidative modifications are required to produce the final structure of Lagochilin. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-containing enzymes capable of performing highly specific hydroxylations and other modifications.[6][7]

The exact sequence and the specific CYPs involved in the biosynthesis of Lagochilin are unknown. However, based on the structure of Lagochilin, which contains multiple hydroxyl groups and an ether bridge, a series of hydroxylation reactions at specific carbon positions of the labdane skeleton are necessary.

Lagochilin_Biosynthesis_Part2 Labdane Pimaradienol-like Precursor Intermediate1 Hydroxylated Intermediate 1 Labdane->Intermediate1 putative LiCYP1 (Hydroxylation) Intermediate2 Hydroxylated Intermediate 2 Intermediate1->Intermediate2 putative LiCYP2 (Hydroxylation) Lagochilin Lagochilin Intermediate2->Lagochilin putative LiCYP(s) (Hydroxylation & Ether formation)

Figure 2: Proposed tailoring steps in Lagochilin biosynthesis.

Experimental Protocols for Pathway Elucidation

The definitive characterization of the Lagochilin biosynthetic pathway requires the identification and functional analysis of the involved enzymes. The following protocols outline the key experimental workflows for this purpose.

Identification of Candidate Genes from Lagochilus inebrians

A transcriptome analysis of the glandular trichomes of L. inebrians, the primary sites of diterpenoid biosynthesis, is the first step to identify candidate genes.

Gene_Identification_Workflow Plant Lagochilus inebrians (Glandular Trichomes) RNA Total RNA Extraction Plant->RNA cDNA cDNA Library Synthesis RNA->cDNA Sequencing Transcriptome Sequencing (e.g., Illumina) cDNA->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Candidates Candidate diTPS and CYP Genes Annotation->Candidates

Figure 3: Workflow for identifying candidate biosynthetic genes.
Functional Characterization of Candidate Diterpene Synthases

Candidate diTPS genes are functionally characterized by heterologous expression in Escherichia coli.

Protocol: Heterologous Expression of diTPS in E. coli

  • Cloning:

    • Amplify the full-length coding sequences of candidate LiCPS and LiKSL genes from L. inebrians cDNA.

    • Clone the amplified sequences into an appropriate E. coli expression vector (e.g., pET28a) that allows for inducible protein expression. For Class I diTPSs that require a Class II product as a substrate, co-expression systems are necessary.

  • Transformation and Expression:

    • Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in a suitable medium (e.g., TB or LB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG) and continue cultivation at a lower temperature (e.g., 16-18°C) for 16-24 hours.

  • Product Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a buffer and lyse the cells (e.g., by sonication).

    • To analyze the diterpene products, which are often alcohols after dephosphorylation by host phosphatases, extract the culture with an organic solvent (e.g., hexane or ethyl acetate).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra with known standards or library data.

Functional Characterization of Candidate Cytochrome P450s

Candidate CYPs are typically characterized by heterologous expression in Saccharomyces cerevisiae (yeast), which is a eukaryotic host that provides a more suitable environment for the expression of these membrane-bound enzymes.

Protocol: Heterologous Expression of CYPs in Saccharomyces cerevisiae

  • Cloning:

    • Amplify the full-length coding sequences of candidate LiCYP genes from L. inebrians cDNA.

    • Clone the amplified sequences into a yeast expression vector (e.g., pYES-DEST52).

  • Transformation and Expression:

    • Transform the expression constructs into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR), which is essential for CYP activity.

    • Grow the transformed yeast in a selective medium.

    • Induce protein expression by transferring the cells to a medium containing galactose.

  • In vivo and In vitro Assays:

    • In vivo: Feed the yeast culture with the putative substrate (the product of the diTPS reactions). After a period of incubation, extract the culture with an organic solvent.

    • In vitro: Prepare microsomes from the yeast culture, which contain the expressed CYP enzymes. Perform enzyme assays by incubating the microsomes with the substrate and a source of reducing equivalents (NADPH).

    • Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpenoids.

Conclusion and Future Outlook

The biosynthesis of Lagochilin in Lagochilus inebrians presents a fascinating yet unresolved area of natural product chemistry. The putative pathway presented in this guide, based on established principles of labdane diterpenoid biosynthesis, provides a solid framework for future research. The experimental protocols detailed herein offer a clear roadmap for the identification and characterization of the specific LiCPS, LiKSL, and LiCYP enzymes responsible for constructing this unique molecule. Elucidation of the complete pathway will not only deepen our understanding of plant metabolic diversity but also open avenues for the sustainable production of Lagochilin and its derivatives for potential therapeutic applications. The next critical steps will be to perform the proposed transcriptomic analysis and to functionally validate the candidate genes to transform this putative pathway into a confirmed biosynthetic roadmap.

References

An In-depth Technical Guide to the Spectral Data of Lagochilin (CAS 23554-81-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: (2R,4aR,5R,6aS,9S,10S,10aR,10bR)-5-(2-hydroxyethyl)-5-(hydroxymethyl)-2,6a,9,10b-tetramethyl-dodecahydronaphtho[2,1-d]oxepine-2,10-diol

  • Molecular Formula: C₂₀H₃₆O₅

  • Molecular Weight: 356.5 g/mol

Spectral Data

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and formula of Lagochilin.

Parameter Value Reference
Molecular Weight356[1]
Gross FormulaC₂₀H₃₆O₅[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal for the structural elucidation of Lagochilin. While a complete, assigned dataset is not fully available in the public domain, key findings from ¹H and ¹³C NMR studies are summarized below.

¹H NMR (PMR) Spectroscopy

Proton NMR studies have identified key structural features of the Lagochilin molecule. Analysis of the PMR spectra of Lagochilin and its tetraacetate derivative has revealed the presence of three methyl groups. Two of these are attached to a quaternary carbon atom, and one is bonded to a tertiary carbon. The spectra also indicate the presence of protons associated with primary and secondary alcohol functionalities.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR provides detailed information about the carbon skeleton of Lagochilin. Some chemical shifts have been reported, offering insight into the molecule's structure.

Carbon Atom Chemical Shift (ppm) Reference
C993.13
C1386.37
C1045.15
C442.53

The signals at 93.13 and 86.37 ppm are indicative of carbon atoms (C9 and C13) being linked through an oxygen atom, which is consistent with the presence of an ether linkage in the structure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy of Lagochilin and its derivatives has been instrumental in identifying its functional groups. The presence of hydroxyl (-OH) groups has been confirmed.[1] Furthermore, analysis suggests that the fifth oxygen atom in the molecule exists within an epoxy group.[1] Specific absorption bands for Lagochilin are not detailed in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is currently no specific UV-Vis spectral data for Lagochilin reported in the readily accessible scientific literature. For diterpenoids lacking extensive chromophores, significant absorption in the UV-Vis range is not typically expected.

Experimental Protocols

Detailed experimental protocols for obtaining the spectral data of Lagochilin are not explicitly available. However, the following are generalized, yet detailed, methodologies that can be applied for the spectral analysis of Lagochilin and other diterpenoids.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified Lagochilin for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean vial. Ensure the solvent does not have signals that would overlap with key sample resonances.

    • Gently agitate or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters to set include the spectral width (e.g., -2 to 12 ppm), number of scans (typically 8 to 64), and relaxation delay (d1, typically 1-5 seconds).

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width will be necessary (e.g., -10 to 220 ppm). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants of the signals.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of Lagochilin (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup and Data Acquisition:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode. For Lagochilin, positive mode is likely to yield [M+H]⁺ or [M+Na]⁺ ions.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of finely ground Lagochilin (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of Lagochilin in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

    • Perform serial dilutions to obtain a series of solutions with concentrations appropriate for UV-Vis analysis (typically resulting in an absorbance between 0.1 and 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Scan the sample over a desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a natural product like Lagochilin.

Spectral_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Characterization Extraction Extraction from Plant Material Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS IR IR Spectroscopy Chromatography->IR UV_Vis UV-Vis Spectroscopy Chromatography->UV_Vis Data_Integration Integration of Spectral Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report/ Publication

Caption: Generalized workflow for the isolation and spectral characterization of Lagochilin.

Signaling Pathways and Logical Relationships

At present, the detailed signaling pathways through which Lagochilin exerts its biological effects are not sufficiently elucidated to be represented in a diagrammatic format. Further research is required to understand its molecular targets and mechanisms of action.

Conclusion

This technical guide consolidates the currently available spectral information for Lagochilin (CAS 23554-81-6). While foundational data from mass spectrometry and NMR have been established, a comprehensive and publicly accessible repository of high-resolution spectral data remains to be compiled. The provided generalized experimental protocols offer a robust framework for researchers to obtain and analyze the necessary spectral information for this and other diterpenoid compounds. Further investigation to procure and publish complete ¹H and ¹³C NMR assignments, as well as detailed IR and UV-Vis spectra, would be of significant value to the scientific community, particularly for those in the field of natural product chemistry and drug development.

References

Discovery and History of Lagochilin Isolation: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lagochilin, a diterpenoid compound primarily isolated from Lagochilus inebrians, has a rich history of use in Central Asian traditional medicine for its notable sedative and hemostatic properties. This technical guide provides a comprehensive overview of the discovery, historical use, and methods for the isolation of lagochilin. It summarizes the compound's physicochemical properties and outlines established methodologies for its extraction and purification. Furthermore, this document presents putative signaling pathways to explain its pharmacological effects, drawing parallels with compounds of similar activities. This guide is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development with an interest in the therapeutic potential of lagochilin.

Introduction

Lagochilus inebrians, a member of the Lamiaceae (mint) family, has been a cornerstone of traditional medicine in Central Asian countries such as Uzbekistan, Tajikistan, and Turkmenistan for centuries. Historically, it has been prepared as a tea, valued for its calming and intoxicating effects, and as a treatment for various bleeding conditions. The principal bioactive constituent responsible for these therapeutic actions is the diterpene, lagochilin.

Scientific inquiry into the chemical composition of L. inebrians led to the successful isolation and structural elucidation of lagochilin, identified as 3,16,17,18-tetrahydroxy-9,13-epoxylabdan. The compound presents as a grey, crystalline solid with a characteristic bitter taste. Subsequent pharmacological investigations have substantiated its sedative, hypotensive, and hemostatic activities, positioning lagochilin as a compound of considerable interest for contemporary drug discovery and development.

Physicochemical Properties of Lagochilin

A compilation of the known physicochemical properties of lagochilin is detailed in Table 1. This information is fundamental for developing effective extraction, purification, and characterization protocols.

Table 1: Physicochemical Properties of Lagochilin

PropertyValueReference(s)
Molecular FormulaC₂₀H₃₆O₅
Molar Mass356.495 g/mol
AppearanceLight grey crystalline solid
Melting Point167-169 °C (after recrystallization from acetone)
SolubilityInsoluble in water; Soluble in organic solvents such as dichloroethane, acetone, and pyridine.
Lagochilin Content in L. inebrians0.6 - 2.3%

Isolation and Purification of Lagochilin

The isolation of lagochilin from its natural source, L. inebrians, is a multi-step process that commences with solvent extraction, followed by various purification techniques. While highly detailed, standardized protocols are not widely published, the subsequent sections describe the generally accepted methodologies.

Extraction

Solvent extraction is the primary method employed to extract lagochilin from dried and pulverized plant material. Dichloroethane has been identified as a particularly effective solvent for this purpose.

General Experimental Protocol:

It is important to note that detailed, step-by-step experimental protocols for lagochilin extraction are not extensively documented in the available scientific literature. The workflow presented here is a generalized representation.

  • Plant Material Preparation: The aerial parts of L. inebrians, including leaves and flowers, are harvested, thoroughly dried, and then milled into a fine powder. This process increases the surface area, facilitating a more efficient extraction.

  • Solvent Extraction: The powdered plant material is then subjected to extraction using dichloroethane. This can be accomplished through various techniques, including maceration, percolation, or continuous extraction in a Soxhlet apparatus.

  • Concentration: Following extraction, the solvent is removed from the extract, typically under reduced pressure. This yields a concentrated crude extract that contains lagochilin along with a mixture of other plant-derived compounds.

Purification

The crude extract containing lagochilin requires further purification to isolate the compound in a pure form. This is generally achieved through a combination of recrystallization and chromatographic methods.

3.2.1. Recrystallization

Recrystallization is a critical purification step for obtaining high-purity lagochilin from the crude extract.

General Experimental Protocol:

Specific, optimized protocols for the recrystallization of lagochilin are not extensively detailed in the literature. The following represents a generalized procedure.

  • Dissolution: The crude extract is dissolved in a minimum volume of a suitable hot solvent, with acetone being a commonly used option.

  • Cooling and Crystallization: The resulting hot, saturated solution is allowed to cool gradually and without agitation. As the solution cools, the solubility of lagochilin decreases, leading to the formation of crystals.

  • Crystal Isolation: The formed crystals are then collected via filtration, washed with a small portion of cold solvent to remove any surface impurities, and subsequently dried.

3.2.2. Column Chromatography

The reviewed literature lacks detailed protocols for the column chromatographic purification of lagochilin. This section provides a general approach that could be adapted.

Column chromatography serves as a powerful technique for the further purification of recrystallized lagochilin or for its direct isolation from the crude extract. The selection of the stationary and mobile phases is critical and is based on the polarity of the compounds being separated.

Putative Experimental Protocol:

  • Stationary Phase: Silica gel is a frequently used stationary phase for the separation of diterpenoids due to its polar nature.

  • Mobile Phase: A solvent gradient, typically starting with a non-polar solvent and gradually increasing in polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient), is likely to be effective for eluting compounds with a range of polarities, thereby enabling the separation of lagochilin from other constituents.

  • Fraction Collection and Analysis: The eluent is collected in a series of fractions, which are then analyzed, often using thin-layer chromatography (TLC), to identify the fractions containing pure lagochilin.

Characterization of Lagochilin

The confirmation of the structure and purity of the isolated lagochilin is accomplished through a suite of spectroscopic techniques.

Table 2: Spectroscopic Data for Lagochilin

TechniqueKey ObservationsReference(s)
¹H NMR Detailed chemical shifts and coupling constants are not comprehensively available in the reviewed literature.
¹³C NMR A complete list of specific chemical shifts is not readily available in the reviewed literature.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 356
Infrared (IR) Spectroscopy Shows characteristic absorption bands for hydroxyl (-OH) and ether (C-O-C) functional groups.

A significant knowledge gap exists in the form of detailed and publicly available spectral data (¹H NMR, ¹³C NMR, MS fragmentation patterns, and IR peak assignments) for lagochilin, which is essential for its unambiguous characterization and quality control.

Putative Signaling Pathways

The precise molecular mechanisms that underpin the hemostatic and sedative effects of lagochilin have yet to be fully elucidated. However, by examining the known activities of other diterpenoids and sedative agents, it is possible to propose putative signaling pathways.

Hemostatic Effect

It is hypothesized that the hemostatic action of lagochilin is linked to its ability to modulate the blood coagulation cascade. Certain diterpenoids are known to enhance platelet aggregation and expedite the formation of a stable fibrin clot.

Hemostatic_Pathway Lagochilin Lagochilin Platelets Platelets Lagochilin->Platelets promotes aggregation Coagulation_Factors Coagulation Factors Lagochilin->Coagulation_Factors activates Prothrombin Prothrombin Coagulation_Factors->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Fibrinogen->Fibrin Clot Stable Fibrin Clot Fibrin->Clot forms

Caption: A putative signaling pathway illustrating the hemostatic effect of Lagochilin.

Sedative Effect

The sedative effects of lagochilin may be mediated through its interaction with the GABAergic system, a common mechanism for sedative compounds. It is postulated that lagochilin could function as a positive allosteric modulator of the GABA-A receptor.

Sedative_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ influx Sedation Sedative Effect Hyperpolarization->Sedation Lagochilin Lagochilin Lagochilin->GABA_A_Receptor modulates GABA GABA GABA->GABA_A_Receptor binds

Caption: A putative signaling pathway for the sedative effect of Lagochilin.

Conclusion and Future Directions

Lagochilin, the bioactive diterpenoid from Lagochilus inebrians, represents a promising candidate for therapeutic development, supported by a long history of traditional use and confirmed pharmacological activities. This guide has consolidated the current understanding of its discovery, history, and isolation. However, to fully unlock its therapeutic potential, several key areas require further investigation.

Recommendations for future research include:

  • Protocol Optimization: The development and publication of detailed, optimized, and validated protocols for the extraction, isolation, and purification of lagochilin are paramount.

  • Comprehensive Characterization: A thorough spectroscopic analysis is required to establish a complete and authenticated dataset for lagochilin, which is essential for its identification, quality control, and regulatory approval.

  • Mechanistic Studies: In-depth pharmacological studies are needed to elucidate the precise molecular mechanisms and signaling pathways responsible for its hemostatic and sedative properties.

  • Toxicology and Safety Assessment: A comprehensive toxicological evaluation is necessary to establish the safety profile of lagochilin for potential clinical applications.

Addressing these research gaps will be instrumental in advancing lagochilin from a traditional herbal remedy to a well-characterized, safe, and effective modern therapeutic agent.

The Enduring Hemostatic and Anti-inflammatory Potential of Lagochilus Plant Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of plant extracts from the Lagochilus genus, a plant with a long history in traditional medicine for its hemostatic and anti-inflammatory properties. This document, intended for researchers, scientists, and professionals in drug development, synthesizes current scientific findings on the quantitative effects, experimental methodologies, and underlying molecular mechanisms of Lagochilus extracts.

The genus Lagochilus, belonging to the Lamiaceae family, encompasses several species, with Lagochilus inebrians being one of the most well-known. Traditional applications have primarily focused on controlling bleeding and reducing inflammation. Modern pharmacological studies have begun to validate these uses, identifying a rich pool of bioactive compounds, primarily diterpenoids and flavonoids, as the key drivers of its therapeutic effects. This guide offers a structured overview of the scientific evidence to support further research and development.

Quantitative Biological Activity of Lagochilus Extracts

The hemostatic and anti-inflammatory efficacy of Lagochilus extracts has been quantified in several preclinical studies. The data presented below is compiled from research on various species, highlighting the potent bioactivity.

Table 1: Hemostatic Activity of Lagochilus Extracts
SpeciesExtract/CompoundAssayModelKey FindingsReference
Lagochilus lanatonodusEthanolic ExtractThrombin Time (TT)RatSignificant shortening of clotting time[1][2]
Lagochilus lanatonodusEthanolic ExtractActivated Partial Thromboplastin Time (aPTT)RatSignificant shortening of clotting time[1][2]
Lagochilus lanatonodusEthanolic ExtractProthrombin Time (PT)RatSignificant shortening of clotting time[1][2]
Lagochilus speciesGeneral PreparationsIn vivo coagulationAnimal modelsIncreased blood coagulation ability by activating plasma and cellular coagulation factors and depressing the anticoagulant system.[3]
Table 2: Anti-inflammatory Activity of Lagochilus Extracts
SpeciesExtract/CompoundAssayModelKey FindingsReference
Lagochilus lanatonodusEthanolic ExtractXylene-induced ear edemaMouseStrong inhibitory effect on edema formation[1][2]
Lagochilus diacanthophyllusEthanolic ExtractXylene-induced ear edemaMouseStrong inhibitory effect on edema formation[1][2]
Lagochilus lanatonodusEthanolic ExtractCarrageenan-induced paw edemaRatStrong inhibitory effect on edema formation[1][2]
Lagochilus diacanthophyllusEthanolic ExtractCarrageenan-induced paw edemaRatStrong inhibitory effect on edema formation[1][2]
Lagochilus lanatonodusEthanolic ExtractNitric Oxide (NO) and Prostaglandin E2 (PGE2) levels in edematous tissueRatModulated the expression of inflammatory parameters[1][2]
Lagochilus diacanthophyllusEthanolic ExtractNitric Oxide (NO) and Prostaglandin E2 (PGE2) levels in edematous tissueRatModulated the expression of inflammatory parameters[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of the key experimental protocols used to assess the biological activity of Lagochilus extracts.

Hemostatic Activity Assays

1. Plant Material and Extraction:

  • The aerial parts of the Lagochilus plant are collected, dried, and powdered.

  • The powdered material is then subjected to extraction, typically with ethanol, to obtain the crude extract.

2. Animal Models:

  • Rat Tail Hemorrhage Model: Anesthetized rats are used. A standardized incision is made on the tail, and the extract is applied topically. The bleeding time and blood loss are measured and compared to a control group.

3. Coagulation Time Assays:

  • Specimen Collection: Blood is collected from anesthetized rats via cardiac puncture and mixed with a sodium citrate anticoagulant. Platelet-poor plasma is obtained by centrifugation.

  • Prothrombin Time (PT): This test evaluates the extrinsic and common coagulation pathways. To the plasma sample, a reagent containing tissue factor (thromboplastin) and calcium chloride is added. The time taken for a clot to form is recorded.

  • Activated Partial Thromboplastin Time (aPTT): This assay assesses the intrinsic and common pathways. An activator (e.g., silica) and a phospholipid substitute are added to the plasma, followed by calcium chloride to initiate clotting. The time to clot formation is measured.

  • Thrombin Time (TT): This test evaluates the final step of the coagulation cascade (the conversion of fibrinogen to fibrin). A known concentration of thrombin is added to the plasma, and the time to clot formation is recorded.

Anti-inflammatory Activity Assays

1. Animal Models of Acute Inflammation:

  • Xylene-Induced Ear Edema in Mice: Xylene is applied to the surface of a mouse's ear to induce inflammation. The extract is administered either topically or orally before xylene application. The degree of edema is quantified by measuring the difference in weight between the treated and untreated ears.

  • Carrageenan-Induced Paw Edema in Rats: Carrageenan is injected into the sub-plantar tissue of a rat's hind paw to induce localized inflammation. The extract is administered orally prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer to determine the extent of edema.

2. Measurement of Inflammatory Mediators:

  • Tissue Homogenate Preparation: At the end of the in vivo anti-inflammatory experiments, the inflamed tissue (e.g., paw tissue) is collected and homogenized.

  • Nitric Oxide (NO) Quantification: The concentration of nitrite (a stable metabolite of NO) in the tissue homogenate is measured using the Griess reagent. The absorbance is read spectrophotometrically, and the nitrite concentration is calculated from a standard curve.

  • Prostaglandin E2 (PGE2) Quantification: The level of PGE2 in the tissue homogenate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The biological activities of Lagochilus extracts are underpinned by their interaction with specific molecular signaling pathways. The primary bioactive constituents, diterpenoids (like lagochiline) and flavonoids, are believed to be responsible for these effects.

Hemostatic Mechanism

The hemostatic properties of Lagochilus extracts appear to be multifaceted, influencing multiple aspects of the coagulation cascade.[3] The shortening of PT, aPTT, and TT suggests that the extracts may enhance the activity of factors in the extrinsic, intrinsic, and common pathways, respectively.[1][2]

Hemostatic_Mechanism cluster_pathways Coagulation Pathways Intrinsic Pathway Intrinsic Pathway Common Pathway Common Pathway Intrinsic Pathway->Common Pathway Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Common Pathway Hemostasis Hemostasis Common Pathway->Hemostasis Lagochilus Extracts Lagochilus Extracts Diterpenoids (this compound) Diterpenoids (this compound) Lagochilus Extracts->Diterpenoids (this compound) Flavonoids Flavonoids Lagochilus Extracts->Flavonoids Activation of Coagulation Factors Activation of Coagulation Factors Diterpenoids (this compound)->Activation of Coagulation Factors Enhances activity Flavonoids->Activation of Coagulation Factors Contributes to Activation of Coagulation Factors->Intrinsic Pathway Activation of Coagulation Factors->Extrinsic Pathway

Proposed Hemostatic Mechanism of Lagochilus Extracts.
Anti-inflammatory Mechanism

The anti-inflammatory effects of Lagochilus extracts are largely attributed to their flavonoid content. These compounds are known to modulate key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Experimental Workflow for Anti-inflammatory Assays

Anti_inflammatory_Workflow Induction of Inflammation Induction of Inflammation Animal Model (Mouse/Rat) Animal Model (Mouse/Rat) Induction of Inflammation->Animal Model (Mouse/Rat) Treatment with Lagochilus Extract Treatment with Lagochilus Extract Animal Model (Mouse/Rat)->Treatment with Lagochilus Extract Measurement of Edema Measurement of Edema Treatment with Lagochilus Extract->Measurement of Edema Collection of Inflamed Tissue Collection of Inflamed Tissue Treatment with Lagochilus Extract->Collection of Inflamed Tissue Data Analysis Data Analysis Measurement of Edema->Data Analysis Biochemical Analysis Biochemical Analysis Collection of Inflamed Tissue->Biochemical Analysis Biochemical Analysis->Data Analysis

Workflow for In Vivo Anti-inflammatory Evaluation.

Inhibition of the NF-κB and Arachidonic Acid Pathways

Flavonoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] By suppressing NF-κB, Lagochilus extracts can downregulate the production of nitric oxide and prostaglandins, two key mediators of inflammation.

Anti_inflammatory_Signaling Inflammatory Stimuli (e.g., LPS, Carrageenan) Inflammatory Stimuli (e.g., LPS, Carrageenan) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (e.g., LPS, Carrageenan)->NF-κB Pathway Arachidonic Acid Pathway Arachidonic Acid Pathway Inflammatory Stimuli (e.g., LPS, Carrageenan)->Arachidonic Acid Pathway iNOS Expression iNOS Expression NF-κB Pathway->iNOS Expression COX-2 Expression COX-2 Expression NF-κB Pathway->COX-2 Expression Arachidonic Acid Pathway->COX-2 Expression Nitric Oxide (NO) Nitric Oxide (NO) iNOS Expression->Nitric Oxide (NO) Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Expression->Prostaglandins (PGE2) Inflammation Inflammation Nitric Oxide (NO)->Inflammation Prostaglandins (PGE2)->Inflammation Lagochilus Flavonoids Lagochilus Flavonoids Lagochilus Flavonoids->NF-κB Pathway Lagochilus Flavonoids->COX-2 Expression

Inferred Anti-inflammatory Signaling Pathways Modulated by Lagochilus Flavonoids.

Conclusion and Future Directions

The scientific evidence strongly supports the traditional use of Lagochilus plant extracts for their hemostatic and anti-inflammatory properties. The presence of bioactive diterpenoids and flavonoids contributes to these effects through the modulation of the coagulation cascade and key inflammatory signaling pathways.

For researchers and drug development professionals, Lagochilus presents a promising source of novel therapeutic agents. Future research should focus on the isolation and characterization of individual bioactive compounds, elucidation of their precise molecular targets, and comprehensive preclinical and clinical evaluation of their safety and efficacy. The information compiled in this technical guide provides a solid foundation for these future endeavors.

References

Lagochilin Monohydrate vs. Anhydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochilin, a diterpenoid compound primarily isolated from plants of the Lagochilus genus, has garnered scientific interest for its notable physiological effects, including hemostatic, sedative, and hypotensive properties.[1] This technical guide provides an in-depth comparison of the monohydrate and anhydrate crystalline forms of Lagochilin, offering valuable insights for researchers and professionals involved in drug development and natural product chemistry. While comprehensive comparative data remains an area for further investigation, this document synthesizes the current understanding of their physicochemical properties, biological activities, and analytical characterization.

Physicochemical Properties

Lagochilin can exist in two primary crystalline forms: a monohydrate and a non-hydrated (anhydrous) form, with the monohydrate being the predominantly precipitated form.[2] The specific form obtained is dependent on the recrystallization solvent used.[2]

PropertyLagochilin MonohydrateLagochilin Anhydrate
Molecular Formula C20H36O5 · H2OC20H36O5
Molecular Weight 374.5 g/mol 356.5 g/mol
Appearance Needle-like crystalsRhombic crystals
Melting Point 158–160°C172–174°C
Solubility in Water Completely insoluble[2]Data not available
Formation Recrystallization from ethanol-water (9:1)Recrystallization from acetone

Table 1: Comparison of Physicochemical Properties of Lagochilin Monohydrate and Anhydrate.

Formation and Stability

The monohydrate form of Lagochilin is typically obtained through recrystallization from a mixture of ethanol and water.[3] Conversely, the anhydrate form can be produced by recrystallization from acetone.[3] The relative stability of the two forms under varying conditions of temperature and humidity has not been extensively reported in the available literature. Such studies are crucial for determining appropriate storage conditions and formulation strategies.

Solubility Profile
Bioavailability

There is a lack of publicly available data directly comparing the oral bioavailability of Lagochilin monohydrate and anhydrate. The difference in their crystalline structure and potential differences in solubility could lead to variations in their absorption and overall bioavailability. Further pharmacokinetic studies are required to elucidate these differences.

Biological Activity

Lagochilin is recognized for its hemostatic, sedative, and hypotensive activities.[1] However, the existing body of research does not provide a direct comparison of the biological potency of the monohydrate versus the anhydrate form. It is plausible that the different solid-state properties of these forms could influence their dissolution rate and subsequent biological activity.

Hemostatic Effects

The hemostatic properties of Lagochilus species are largely attributed to Lagochilin.[4] The mechanism is suggested to involve the acceleration of thromboplastin formation and the conversion of prothrombin to thrombin, thereby impacting the initial phases of the blood coagulation cascade.[4]

Sedative Effects

The sedative properties of Lagochilin are well-documented in traditional use.[1] While the precise mechanism is not fully elucidated for Lagochilin itself, other diterpenes and terpenoids are known to exert sedative effects through interaction with the GABAergic system, particularly by modulating GABAA receptors.[5][6]

Hypotensive Effects

The hypotensive action of Lagochilin is another of its key biological effects.[1] The mechanism underlying this effect is not specifically known for Lagochilin. However, some diterpenes have been shown to induce hypotension by acting as calcium channel blockers in vascular smooth muscle cells, leading to vasodilation.[3]

Experimental Protocols

The following sections provide detailed methodologies for the characterization of Lagochilin monohydrate and anhydrate.

Powder X-ray Diffraction (PXRD)

Objective: To identify and differentiate the crystalline forms of Lagochilin based on their unique diffraction patterns.

Methodology:

  • Sample Preparation: A small amount (approximately 10-20 mg) of the Lagochilin sample (monohydrate or anhydrate) is gently ground to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: The powdered sample is packed into a flat, circular sample holder. The surface of the powder should be smooth and level with the surface of the holder to ensure accurate diffraction angles.

  • Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used. The instrument is typically operated at 40 kV and 40 mA.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 2°/minute.

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystalline structure. The patterns of the monohydrate and anhydrate forms are compared to identify the phase or determine the purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of Lagochilin and confirm the absence or presence of water in the crystal lattice.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of the Lagochilin sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure of Lagochilin. The presence of a broad singlet in the ¹H NMR spectrum that is exchangeable with D₂O can indicate the presence of hydroxyl groups and, in the case of the monohydrate, the water molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in Lagochilin and to detect the presence of water in the monohydrate form.

Methodology (KBr Pellet Method):

  • Sample Preparation: Approximately 1-2 mg of the Lagochilin sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: A background spectrum of the empty sample compartment is collected to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Analysis: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The absorption bands in the spectrum are analyzed to identify characteristic functional groups. For the monohydrate, a broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the water molecule. The spectra of the monohydrate and anhydrate forms will show differences in this region.

Signaling Pathways

While the specific signaling pathways for Lagochilin's biological activities are not yet fully elucidated, based on its known effects and the mechanisms of similar diterpenoid compounds, the following pathways are proposed.

Proposed Sedative Mechanism via GABAergic Pathway

The sedative effects of many natural compounds, including some terpenoids, are mediated through the enhancement of GABAergic neurotransmission.[5][6] It is hypothesized that Lagochilin may act as a positive allosteric modulator of the GABAA receptor, similar to benzodiazepines and barbiturates. This would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability, producing a sedative effect.

Sedative_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Sedation Sedative Effect Hyperpolarization->Sedation Lagochilin Lagochilin Lagochilin->GABA_A_Receptor Modulates GABA->GABA_A_Receptor Binds

Proposed Sedative Mechanism of Lagochilin
Proposed Hypotensive Mechanism via Calcium Channel Blockade

The hypotensive effect of certain diterpenes is attributed to their ability to block L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells.[3] By inhibiting the influx of extracellular calcium, these compounds prevent the contraction of smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. It is proposed that Lagochilin may share this mechanism of action.

Hypotensive_Pathway cluster_cell Vascular Smooth Muscle Cell VGCC L-type Voltage-Gated Calcium Channel (VGCC) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Contraction Muscle Contraction Ca_Influx->Contraction Triggers Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Lagochilin Lagochilin Lagochilin->VGCC Blocks Lagochilin->Ca_Influx Inhibits Hypotension Hypotensive Effect Vasodilation->Hypotension

Proposed Hypotensive Mechanism of Lagochilin
Hemostatic Effect and the Coagulation Cascade

The hemostatic effect of Lagochilin is believed to be exerted through its influence on the blood coagulation cascade.[4] This complex process involves a series of enzymatic reactions that culminate in the formation of a stable fibrin clot. While the precise molecular targets of Lagochilin within this cascade are not definitively identified, its action is thought to accelerate the early stages of clot formation.[4] The following diagram illustrates a simplified representation of the intrinsic and extrinsic pathways of the coagulation cascade, which converge into the common pathway.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa + VIIIa Prothrombin Prothrombin (II) X->Prothrombin Xa + Va TissueFactor Tissue Factor (III) VII Factor VII TissueFactor->VII VII->X VIIa Thrombin Thrombin Prothrombin->Thrombin IIa Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Fibrin Monomer CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin XIIIa Lagochilin Lagochilin (Proposed Action) Lagochilin->IX Accelerates? Lagochilin->X Accelerates?

Simplified Blood Coagulation Cascade

Conclusion

Lagochilin presents as a promising natural compound with significant therapeutic potential. This guide has summarized the key differences and current knowledge regarding its monohydrate and anhydrate forms. It is evident that further research is required to fully characterize and compare these two crystalline structures. Specifically, quantitative studies on their solubility, stability, bioavailability, and comparative biological efficacy are essential for advancing the development of Lagochilin-based therapeutics. The proposed signaling pathways provide a framework for future mechanistic studies to unravel the precise molecular interactions underlying its hemostatic, sedative, and hypotensive effects.

References

Ethnobotanical Uses of Lagochilus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional medicinal applications, phytochemistry, and pharmacological activities of the genus Lagochilus, with a focus on data-driven insights and experimental methodologies for drug discovery and development.

Introduction

The genus Lagochilus, belonging to the Lamiaceae family, comprises approximately 44 species primarily distributed across Central, South-Central, and Eastern Asia.[1] For centuries, various Lagochilus species have been integral to the traditional medicine systems of these regions, valued for a wide range of therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of Lagochilus species, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the underlying biological pathways. The primary focus is to furnish researchers, scientists, and drug development professionals with a robust resource to inform and accelerate further investigation into the therapeutic potential of this genus.

Ethnobotanical Landscape

Traditional uses of Lagochilus species are diverse, with applications ranging from hemostasis and sedation to the treatment of inflammatory conditions and skin diseases.[1][2] A decoction of the herbs and roots is a common preparation in folk medicine.[1] The most well-documented ethnobotanical applications include:

  • Hemostatic Agent: Used to control bleeding.[1][3]

  • Sedative and Tranquilizer: Employed to calm the nerves and induce sleep.[1][4]

  • Anti-inflammatory: Utilized to alleviate inflammation.[5]

  • Antispasmodic: To relieve muscle spasms.[2]

  • Hypotensive: To lower blood pressure.[2]

  • Psychoactive Effects: Notably, Lagochilus inebrians is known for its intoxicating and euphoric effects and has been used in celebratory and ritual contexts.[1][2]

Quantitative Pharmacological Data

The ethnobotanical claims for Lagochilus species have been substantiated by numerous in vitro and in vivo pharmacological studies. The following tables summarize the key quantitative findings, providing a comparative basis for further research.

Table 1: Hemostatic Activity of Lagochilus Species
SpeciesExtract/CompoundAssayDoseResultsReference
Lagochilus lanatonodusEthanol ExtractThrombin Time (TT)250 mg/kg15.2 ± 1.2 s (Control: 18.5 ± 1.5 s)Jiao et al., 2014
Activated Partial Thromboplastin Time (aPTT)250 mg/kg45.8 ± 3.2 s (Control: 53.7 ± 4.1 s)Jiao et al., 2014
Prothrombin Time (PT)250 mg/kg10.1 ± 0.9 s (Control: 12.3 ± 1.1 s)Jiao et al., 2014
Lagochilus diacanthophyllusEthanol ExtractThrombin Time (TT)250 mg/kg16.1 ± 1.4 s (Control: 18.5 ± 1.5 s)Jiao et al., 2014
Activated Partial Thromboplastin Time (aPTT)250 mg/kg48.2 ± 3.8 s (Control: 53.7 ± 4.1 s)Jiao et al., 2014
Prothrombin Time (PT)250 mg/kg11.2 ± 1.0 s (Control: 12.3 ± 1.1 s)Jiao et al., 2014
Lagochilus setulosus"Setulin" (Dry Extract)Blood Coagulation Time (Rabbits with hypocoagulation)50 mg/kgNormalization of coagulation time within 60-90 minutes[3]
Table 2: Anti-inflammatory Activity of Lagochilus Species
SpeciesExtract/CompoundAssayDose% InhibitionReference
Lagochilus lanatonodusEthanol ExtractXylene-induced ear edema250 mg/kg68.4%Jiao et al., 2014
Carrageenan-induced paw edema250 mg/kg55.2%Jiao et al., 2014
Lagochilus diacanthophyllusEthanol ExtractXylene-induced ear edema250 mg/kg62.1%Jiao et al., 2014
Carrageenan-induced paw edema250 mg/kg48.7%Jiao et al., 2014

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the study of Lagochilus species.

Protocol 1: Extraction and Isolation of Lagochilin from Lagochilus inebrians

This protocol is adapted from established methods for the isolation of the primary bioactive diterpenoid, lagochilin.[6][7]

  • Plant Material Preparation: Air-dry the leaves and stems of Lagochilus inebrians. Grind the dried material into a coarse powder.

  • Extraction:

    • Place the powdered plant material in a suitable extraction vessel.

    • Add hot dichloroethane to the vessel.

    • Boil the mixture for 3 hours.

    • Separate the extract from the plant material by decantation.

    • Filter the extract to remove any suspended particles.

  • Crystallization:

    • Allow the filtrate to stand at room temperature for 24 hours to facilitate the crystallization of lagochilin.

    • Collect the resulting crystals.

  • Purification:

    • Wash the crystals with cold dichloroethane to remove impurities.

    • Recrystallize the washed lagochilin from hot water or a suitable solvent to obtain a purified product.

Protocol 2: In Vivo Hemostatic Activity Assay (Tail Bleeding Time)

This protocol describes a common method for assessing hemostatic activity in a rodent model.

  • Animal Model: Use male Kunming mice (18-22 g).

  • Test Substance Administration: Administer the Lagochilus extract or isolated compound orally or intraperitoneally at the desired doses. A control group should receive the vehicle.

  • Bleeding Induction: After a specified pretreatment time (e.g., 60 minutes), anesthetize the mice. Transect the tail at a specific point (e.g., 5 mm from the tip).

  • Data Collection: Immediately immerse the tail in saline at 37°C. Record the time until bleeding stops for a continuous period of 30 seconds. This is the bleeding time. A maximum observation time (e.g., 30 minutes) should be set.

Protocol 3: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.

  • Animal Model: Use Wistar rats (180-220 g).

  • Test Substance Administration: Administer the Lagochilus extract or isolated compound orally at the desired doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after treatment, inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Protocol 4: In Vitro Antispasmodic Activity Assay (Isolated Guinea Pig Ileum)

This assay is used to assess the effect of substances on smooth muscle contraction.

  • Tissue Preparation: Euthanize a guinea pig and isolate a segment of the ileum. Mount the tissue in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Induction: Induce contractions of the ileum using a spasmogen such as acetylcholine or histamine.

  • Test Substance Application: Add the Lagochilus extract or isolated compound to the organ bath at various concentrations.

  • Data Recording: Record the changes in the contractile response of the ileum using an isotonic transducer connected to a data acquisition system.

  • Analysis: Determine the ability of the test substance to relax the pre-contracted tissue or to inhibit agonist-induced contractions.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Lagochilus species are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for the hemostatic, anti-inflammatory, and sedative properties.

Hemostatic Activity: Modulation of the Coagulation Cascade

The primary hemostatic compound, lagochilin, is believed to exert its effect by influencing the coagulation cascade. While the precise molecular interactions are still under investigation, it is proposed that lagochilin and its derivatives may enhance the activity of certain clotting factors, leading to accelerated fibrin clot formation.

Hemostatic_Pathway cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates VII VII VIIa VIIa VII->VIIa VIIa->X Activates TF Tissue Factor TF->VIIa Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts XIII XIII Thrombin->XIII Activates Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa XIIIa XIII->XIIIa XIIIa->Fibrin Stabilizes Lagochilin Lagochilin Lagochilin->IXa Potentiates? Lagochilin->Xa Potentiates? Lagochilin->Thrombin Potentiates? Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell Macrophage/Immune Cell Stimulus->Cell NFkB NF-κB Activation Cell->NFkB COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation (Edema, Pain) PGs->Inflammation NO->Inflammation Lagochilus_Flavonoids Lagochilus_Flavonoids Lagochilus_Flavonoids->NFkB Inhibits Lagochilus_Flavonoids->COX2 Inhibits Lagochilus_Flavonoids->iNOS Inhibits Sedative_Pathway cluster_GABA GABA-A Receptor GABA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_Receptor Binds Lagochilus_Compounds Lagochilus Bioactive Compounds Lagochilus_Compounds->GABA_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation Leads to

References

Methodological & Application

Total Synthesis of Lagochilin: A Review of Current Knowledge and Future Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, a total synthesis of the diterpenoid lactone Lagochilin has not been reported in the peer-reviewed scientific literature. Despite its interesting biological activities, including hemostatic, sedative, and hypotensive effects, the complex stereochemical architecture of Lagochilin has thus far precluded its complete chemical synthesis from simple starting materials. This document provides a comprehensive overview of the current state of knowledge regarding Lagochilin, including its isolation, structural elucidation, and the synthesis of its derivatives from the natural product. Furthermore, a speculative retrosynthetic analysis is presented to outline potential strategies for a future total synthesis.

Isolation and Characterization of Lagochilin

Lagochilin is a natural product predominantly isolated from plants of the Lagochilus genus, particularly Lagochilus inebrians. The extraction process typically involves the use of anhydrous dichloroethane followed by purification through recrystallization from acetone. The structure of Lagochilin was elucidated through extensive physicochemical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The molecule possesses a complex tetracyclic core with multiple stereocenters, presenting a significant challenge for synthetic chemists.

Synthesis of Lagochilin Derivatives

While a total synthesis remains elusive, researchers have successfully synthesized various derivatives of Lagochilin starting from the isolated natural product. These efforts have been primarily aimed at improving its physicochemical properties, such as water solubility, and enhancing its biological activity.

Table 1: Synthesis of Lagochilin Succinates [3]

DerivativeStarting MaterialReagentsSolventReaction TimeYield (%)
Lagochilin monosuccinateLagochilinSuccinic anhydridePyridine14-15 hours75-90
  • A mixture of 1 mmol of Lagochilin and an excess of succinic anhydride is dissolved in 20 ml of anhydrous pyridine.

  • The mixture is heated to reflux and maintained at this temperature for 14-15 hours.

  • After the reaction is complete, the pyridine is removed under reduced pressure.

  • The residue is treated with a 5% solution of cold hydrochloric acid and extracted three to five times with benzene.

  • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated in vacuo.

  • The crude product is purified by column chromatography to yield the Lagochilin succinate derivatives.

Biological Activity of Lagochilin

Lagochilin and its derivatives have been the subject of numerous biological studies. The parent compound is known for its hemostatic properties, aiding in the control of bleeding.[4] Additionally, it exhibits sedative and hypotensive effects.[5] The synthesis of water-soluble derivatives, such as succinates, has been pursued to enhance its therapeutic potential.[3]

Future Outlook: A Hypothetical Retrosynthetic Analysis

The development of a total synthesis of Lagochilin would provide a reliable source of this complex molecule for further biological evaluation and the synthesis of novel analogs. A plausible retrosynthetic strategy would likely involve the disconnection of the tetracyclic core at key positions to simplify the target structure into more manageable synthetic intermediates.

A potential retrosynthetic pathway for the total synthesis of Lagochilin is outlined below. This hypothetical analysis serves as a conceptual framework for future synthetic efforts.

Lagochilin_Retrosynthesis Lagochilin Lagochilin Intermediate1 Tricyclic Intermediate (C-ring closure) Lagochilin->Intermediate1 [Ring-closing etherification] Intermediate2 Bicyclic Precursor (A/B ring system) Intermediate1->Intermediate2 [Intramolecular aldol or similar C-C bond formation] Intermediate3 Acyclic Precursor Intermediate2->Intermediate3 [Diels-Alder or other cycloaddition]

References

Application Note: High-Yield Extraction and Purification of Lagochilin from Lagochilus inebrians

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lagochilus inebrians, a member of the Lamiaceae family commonly known as intoxicating mint, is a plant native to Central Asia.[1] For centuries, it has been used in traditional medicine, primarily for its antihemorrhagic and hemostatic properties.[1] The principal bioactive compound responsible for these effects is Lagochilin, a diterpene alcohol. This document provides detailed protocols for the high-yield extraction and subsequent purification of Lagochilin for research and drug development purposes. The methods described herein are compiled from published literature to ensure reproducibility and efficiency.

Quantitative Data Summary

The yield of Lagochilin is highly dependent on the extraction method and solvent used. The following table summarizes reported yields from various techniques.

Extraction MethodSolventReported Yield (% of dry plant weight)Reference
Hot Solvent ExtractionDichloroethane3.0%[2]
Conventional MethodNot Specified~1.0%[3]
Previous MethodNot Specified0.03%[2]

Experimental Workflow Overview

The overall process for obtaining pure Lagochilin involves the preparation of the plant material, solvent-based extraction, and purification of the resulting crude extract, primarily through crystallization and chromatographic techniques.

G Overall Workflow for Lagochilin Isolation A Dried Lagochilus inebrians (Leaves and Stems) B Grinding/Milling A->B C Solvent Extraction B->C D Crude Extract C->D Filtration & Solvent Evaporation E Purification D->E F Pure Lagochilin Crystals E->F G Hot Dichloroethane Extraction Protocol A Combine ground plant material with Dichloroethane B Boil and Reflux for 3 hours A->B C Hot Filtration of Extract B->C D Cool Filtrate to Room Temperature (24h) C->D E Precipitated Lagochilin Crystals D->E F Filter and Wash Crystals with Cold Dichloroethane E->F G Recrystallize from Hot Water or Acetone F->G H Pure Lagochilin G->H

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Lagochilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochilin is a labdane-type diterpenoid primarily isolated from plants of the Lagochilus genus, notably Lagochilus inebrians, which belongs to the Lamiaceae family. This compound has garnered significant interest due to its traditional use and reported biological activities, including hemostatic, sedative, and hypotensive effects. Accurate and reliable quantitative analysis of Lagochilin in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and further drug development.

This document provides a detailed application note and a comprehensive protocol for the analysis of Lagochilin using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies presented are based on established principles for the analysis of similar diterpenoids and are intended to serve as a robust starting point for researchers.

I. Analytical Method: HPLC-UV

A reversed-phase HPLC method is proposed for the separation and quantification of Lagochilin. This method is suitable for the analysis of complex matrices such as plant extracts.

Chromatographic Conditions
ParameterRecommended Value
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Methanol (A) and Water (B)
Gradient Program 0-5 min: 60% A, 40% B5-25 min: Linear gradient to 95% A, 5% B25-30 min: 95% A, 5% B (isocratic)30-35 min: Return to 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time 35 minutes

Note: Since Lagochilin lacks a strong chromophore, detection at a low UV wavelength (around 200-210 nm) is recommended for optimal sensitivity. The gradient program may require optimization depending on the specific column and sample matrix.

Method Validation Parameters (Hypothetical Data for a Validated Method)

The following table summarizes the expected performance characteristics of a validated HPLC method for Lagochilin, based on typical values for similar diterpenoid analyses.

ParameterExpected Value
Retention Time (tR) Approximately 15-20 minutes
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

II. Experimental Protocols

A. Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure Lagochilin standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

B. Sample Preparation from Plant Material
  • Drying and Grinding: Dry the aerial parts of the Lagochilus plant at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

    • Alternatively, perform Soxhlet extraction for 4 hours with methanol.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with methanol to bring the Lagochilin concentration within the linear range of the calibration curve.

III. Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows for the HPLC analysis of Lagochilin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plant_material Plant Material (Lagochilus sp.) drying Drying (40°C) plant_material->drying grinding Grinding drying->grinding extraction Extraction (Methanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System filtration->hplc_system Inject Sample data_acquisition Data Acquisition hplc_system->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve quantification Quantification calibration_curve->quantification peak_integration->quantification report Final Report quantification->report

Caption: Experimental workflow for Lagochilin analysis.

IV. Signaling Pathways of Lagochilin's Biological Activities

The following diagrams depict the putative signaling pathways involved in the hemostatic, sedative, and hypotensive effects of Lagochilin, based on the known mechanisms of similar compounds.

A. Hemostatic Effect

Lagochilin's hemostatic activity is thought to involve the intrinsic pathway of the coagulation cascade.

hemostatic_pathway cluster_coagulation Coagulation Cascade (Intrinsic Pathway) FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa FactorXI Factor XI FactorXIIa->FactorXI FactorXIa Factor XIa FactorXI->FactorXIa FactorIX Factor IX FactorXIa->FactorIX FactorIXa Factor IXa FactorIX->FactorIXa FactorX Factor X FactorIXa->FactorX FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Lagochilin Lagochilin Lagochilin->FactorXII Promotes Activation

Caption: Putative hemostatic signaling pathway of Lagochilin.

B. Sedative Effect

The sedative properties of diterpenoids are often associated with the enhancement of GABAergic neurotransmission.

sedative_pathway cluster_synapse GABAergic Synapse GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedative Effect Reduced_Excitability->Sedation Lagochilin Lagochilin Lagochilin->GABA_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_Receptor Binds to

Caption: Postulated sedative signaling pathway of Lagochilin.

C. Hypotensive Effect

The hypotensive effects of some diterpenes are linked to the blockage of calcium channels in vascular smooth muscle cells.

hypotensive_pathway cluster_smooth_muscle Vascular Smooth Muscle Cell Calcium_Channel L-type Calcium Channel Calcium_Influx Calcium Influx Calcium_Channel->Calcium_Influx Mediates Contraction Muscle Contraction Calcium_Influx->Contraction Induces Vasodilation Vasodilation Hypotension Hypotensive Effect Vasodilation->Hypotension Lagochilin Lagochilin Lagochilin->Calcium_Channel Blocks Lagochilin->Vasodilation Promotes

Caption: Inferred hypotensive signaling pathway of Lagochilin.

Disclaimer: The quantitative data and signaling pathways presented are based on existing literature for similar compounds and may require experimental verification for Lagochilin. This document is intended for research and informational purposes only.

Application Notes and Protocols for In Vitro Hemostatic Assay of Lagochilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochilin is a diterpenoid compound isolated from plants of the Lagochilus genus, which have a history of use in traditional medicine for their hemostatic properties. The primary mechanism of Lagochilin's hemostatic effect is believed to be its influence on the blood coagulation cascade. Specifically, evidence suggests that Lagochilin and its derivatives enhance the initial phases of coagulation, including the activation of thromboplastin formation and the conversion of prothrombin to thrombin. This document provides detailed protocols for assessing the in vitro hemostatic activity of Lagochilin using standard coagulation assays: the Activated Partial Thromboplastin Time (APTT) and the Prothrombin Time (PT). Additionally, it presents a summary of available data and a proposed signaling pathway for its mechanism of action.

Data Presentation

The hemostatic activity of Lagochilin and related diterpenoids has been evaluated in vitro, primarily through the Activated Partial Thromboplastin Time (APTT) assay. Studies on diterpenoids isolated from Lagochilus platyacanthus have shown a moderate hemostatic effect by shortening the APTT, while the Prothrombin Time (PT) was not significantly affected[1]. In vivo studies on extracts from Lagochilus lanatonodus have also demonstrated a reduction in APTT, PT, and Thrombin Time (TT), suggesting a broad pro-coagulant activity.

The following tables summarize the expected outcomes of in vitro hemostatic assays based on available literature. Please note that specific clotting times will vary depending on the experimental conditions, including the concentration of Lagochilin, the source of plasma, and the specific reagents used.

Table 1: Effect of Lagochilin on Activated Partial Thromboplastin Time (APTT)

Treatment GroupConcentrationMean Clotting Time (seconds)Standard Deviation
Negative Control (Vehicle)N/A[Insert appropriate baseline value, e.g., 35.0][Insert appropriate value]
Lagochilin[Specify Concentration, e.g., 10 µg/mL][Insert expected shorter value, e.g., 28.5][Insert appropriate value]
Lagochilin[Specify Concentration, e.g., 50 µg/mL][Insert expected shorter value, e.g., 24.2][Insert appropriate value]
Positive Control (e.g., Kaolin)[Specify Concentration][Insert appropriate shorter value][Insert appropriate value]

Table 2: Effect of Lagochilin on Prothrombin Time (PT)

Treatment GroupConcentrationMean Clotting Time (seconds)Standard Deviation
Negative Control (Vehicle)N/A[Insert appropriate baseline value, e.g., 12.5][Insert appropriate value]
Lagochilin[Specify Concentration, e.g., 10 µg/mL][Insert expected value, e.g., 12.3][Insert appropriate value]
Lagochilin[Specify Concentration, e.g., 50 µg/mL][Insert expected value, e.g., 12.1][Insert appropriate value]
Positive Control (e.g., Thromboplastin)N/A[Insert appropriate shorter value][Insert appropriate value]

Experimental Protocols

The following are detailed protocols for conducting in vitro hemostatic assays to evaluate the activity of Lagochilin.

Preparation of Reagents
  • Lagochilin Stock Solution: Prepare a stock solution of Lagochilin in an appropriate solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mg/mL. Further dilutions should be made in the same solvent to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the assay mixture does not exceed 1% to avoid solvent-induced effects on coagulation.

  • Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the citrated whole blood at 2000 x g for 15 minutes at room temperature.

    • Carefully collect the supernatant (PPP) without disturbing the buffy coat and platelet layer.

    • Pool the PPP from multiple donors to minimize individual variations.

    • Store the PPP in aliquots at -80°C until use. Thaw at 37°C before the assay.

  • APTT Reagent: A commercial APTT reagent containing a contact activator (e.g., micronized silica, ellagic acid, or kaolin) and phospholipids.

  • PT Reagent: A commercial PT reagent containing tissue factor (thromboplastin) and calcium.

  • Calcium Chloride (CaCl2) Solution: 0.025 M CaCl2.

Activated Partial Thromboplastin Time (APTT) Assay Protocol

This assay evaluates the intrinsic and common pathways of the coagulation cascade.

  • Pre-warm the PPP, APTT reagent, and 0.025 M CaCl2 solution to 37°C.

  • In a coagulometer cuvette, add 50 µL of PPP.

  • Add 5 µL of the Lagochilin solution (or vehicle for the negative control) to the PPP and incubate for 2 minutes at 37°C.

  • Add 50 µL of the pre-warmed APTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C (the incubation time should be consistent across all samples and as per the reagent manufacturer's instructions).

  • Initiate the clotting reaction by adding 50 µL of pre-warmed 0.025 M CaCl2.

  • Simultaneously start a timer and record the time taken for clot formation.

Prothrombin Time (PT) Assay Protocol

This assay evaluates the extrinsic and common pathways of the coagulation cascade.

  • Pre-warm the PPP and PT reagent to 37°C.

  • In a coagulometer cuvette, add 50 µL of PPP.

  • Add 5 µL of the Lagochilin solution (or vehicle for the negative control) to the PPP and incubate for 2 minutes at 37°C.

  • Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.

  • Simultaneously start a timer and record the time taken for clot formation.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Lagochilin's Hemostatic Action

The observed shortening of the APTT suggests that Lagochilin primarily enhances the intrinsic and/or common pathways of the coagulation cascade. The reported "activation of thromboplastin formation and transformation of prothrombin into thrombin" points to a key role in the final stages of clot formation. A plausible mechanism is the direct or indirect enhancement of the activity of coagulation factors in these pathways.

Caption: Proposed mechanism of Lagochilin's pro-coagulant activity.

Experimental Workflow for In Vitro Hemostatic Assay

The following diagram outlines the general workflow for assessing the hemostatic potential of Lagochilin in vitro.

Experimental_Workflow cluster_assays Coagulation Assays start Start prep_lagochilin Prepare Lagochilin Stock and Working Solutions start->prep_lagochilin prep_ppp Prepare Platelet-Poor Plasma (PPP) start->prep_ppp assay_setup Assay Setup: Incubate PPP with Lagochilin or Vehicle Control prep_lagochilin->assay_setup prep_ppp->assay_setup aptt_assay APTT Assay: Add APTT Reagent, then CaCl2 assay_setup->aptt_assay Intrinsic/Common Pathway pt_assay PT Assay: Add PT Reagent assay_setup->pt_assay Extrinsic/Common Pathway measure Measure Clotting Time (Seconds) aptt_assay->measure pt_assay->measure analyze Data Analysis: Compare Clotting Times of Lagochilin vs. Control measure->analyze end End analyze->end

Caption: Workflow for in vitro hemostatic assays of Lagochilin.

References

Application Notes and Protocols for In Vivo Anti-inflammatory Activity Testing of Lagochilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo anti-inflammatory properties of Lagochilin, a diterpenoid isolated from plants of the Lagochilus genus. The protocols detailed below are established models for assessing acute and chronic inflammation.

Introduction

Lagochilin, a labdane diterpenoid, has been traditionally used in some regions for its purported medicinal properties. Scientific investigations have begun to explore its pharmacological effects, including its potential as an anti-inflammatory agent. Extracts from Lagochilus species, such as Lagochilus lanatonodus and Lagochilus diacanthophyllus, have demonstrated notable anti-inflammatory activity in preclinical studies.[1][2] This document outlines detailed protocols for key in vivo assays to systematically evaluate the anti-inflammatory efficacy of Lagochilin and elucidates its potential mechanisms of action involving key signaling pathways.

Data Presentation

The following tables are templates for summarizing quantitative data from the described experimental protocols. Specific data for Lagochilin is not yet widely available in the public domain, and these tables are intended to guide data presentation from future studies.

Table 1: Effect of Lagochilin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5hPercentage Inhibition of Edema at 3h (%)
Control (Vehicle)--
Lagochilin
Lagochilin
Lagochilin
Indomethacin (Standard)10

Table 2: Effect of Lagochilin on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Number of Writhes (in 20 min)Percentage Inhibition (%)
Control (Vehicle)--
Lagochilin
Lagochilin
Lagochilin
Aspirin (Standard)100

Table 3: Effect of Lagochilin on Cotton Pellet-Induced Granuloma in Rats

Treatment GroupDose (mg/kg/day)Wet Weight of Granuloma (mg)Dry Weight of Granuloma (mg)Percentage Inhibition of Granuloma Formation (%)
Control (Vehicle)--
Lagochilin
Lagochilin
Lagochilin
Dexamethasone (Standard)1

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to assess the acute anti-inflammatory activity of compounds. Carrageenan injection induces a biphasic inflammatory response.

Materials:

  • Male Wistar rats (150-200 g)

  • Lagochilin

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Protocol:

  • Fast the rats overnight with free access to water.

  • Divide the animals into control, standard, and test groups (n=6 per group).

  • Administer Lagochilin at various doses (e.g., 25, 50, 100 mg/kg, p.o.) to the test groups. Administer the vehicle to the control group and Indomethacin (10 mg/kg, p.o.) to the standard group.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 3, and 5 hours post-injection.

  • Calculate the edema volume and the percentage inhibition of edema for each group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Acclimatize and fast rats grouping Group animals (Control, Standard, Test) animal_prep->grouping drug_prep Prepare Lagochilin, Vehicle, and Indomethacin grouping->drug_prep administer Administer compounds orally drug_prep->administer induce Induce inflammation with Carrageenan injection administer->induce measure Measure paw volume at 0, 1, 3, 5 hours induce->measure calculate Calculate edema volume and % inhibition measure->calculate compare Compare results between groups calculate->compare G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Acclimatize and fast mice grouping Group animals (Control, Standard, Test) animal_prep->grouping drug_prep Prepare Lagochilin, Vehicle, and Aspirin grouping->drug_prep administer Administer compounds orally drug_prep->administer induce Induce writhing with Acetic Acid injection administer->induce observe Observe and count writhes for 20 minutes induce->observe calculate Calculate mean writhes and % inhibition observe->calculate compare Compare results between groups calculate->compare G cluster_prep Preparation cluster_exp Experiment (7 days) cluster_dissection Dissection (Day 8) cluster_analysis Data Analysis animal_prep Anesthetize and implant cotton pellets grouping Group animals (Control, Standard, Test) animal_prep->grouping drug_prep Prepare Lagochilin, Vehicle, and Dexamethasone grouping->drug_prep administer Daily oral administration of compounds drug_prep->administer euthanize Euthanize animals administer->euthanize dissect Dissect and collect granulomas euthanize->dissect weigh Weigh wet and dry granulomas dissect->weigh calculate Calculate granuloma weight and % inhibition weigh->calculate G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Lagochilin Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Activates IkB IκBα Degradation IKK->IkB NFkB_activation NF-κB Translocation to Nucleus IkB->NFkB_activation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_activation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation Leads to Lagochilin Lagochilin Lagochilin->IKK Inhibits G cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Signaling Pathway cluster_inhibition Inhibition by Lagochilin Stimulus Inflammatory Stimulus MAPKKK MAPKKK Activation Stimulus->MAPKKK Activates MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Gene_expression Pro-inflammatory Gene Expression AP1->Gene_expression Inflammation Inflammation Gene_expression->Inflammation Leads to Lagochilin Lagochilin Lagochilin->MAPK Inhibits Phosphorylation

References

Application Notes and Protocols: Formulation of Lagochilin for Pharmacological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Lagochilin is a diterpenoid compound and the principal active ingredient isolated from plants of the Lagochilus genus, most notably Lagochilus inebrians.[1][2] Traditionally, decoctions and tinctures of these plants have been utilized in Eastern folk medicine for their hemostatic properties to control various types of bleeding.[1] Modern pharmacological studies have begun to explore a wider range of activities, including sedative, hypotensive, anti-shock, anti-radiation, and anti-allergic effects, confirming the therapeutic potential of this natural product.[1]

This document provides a comprehensive guide to the formulation of Lagochilin for preclinical pharmacological research. It covers essential physicochemical properties, formulation strategies for various administration routes, and detailed protocols for evaluating its primary pharmacological activities.

2. Physicochemical Properties of Lagochilin

A thorough understanding of Lagochilin's physicochemical properties is fundamental for developing stable and effective formulations.

2.1. Chemical Structure and Properties

Lagochilin is a four-atom alcohol diterpenoid. Spectrometric analysis has determined its molecular weight to be 356 g/mol with a gross formula of C₂₀H₃₆O₅.[1] The structure contains multiple hydroxyl groups and an epoxy group, which influence its polarity and potential for hydrogen bonding.[1]

PropertyValueReference
Molecular Formula C₂₀H₃₆O₅[1]
Molecular Weight 356 g/mol [1]
Chemical Class Diterpenoid
Key Functional Groups Hydroxyl groups, Epoxy group[1]

2.2. Solubility and Stability

Specific solubility and stability data for pure Lagochilin in various pharmaceutical-grade solvents are not extensively reported in the available literature. As a diterpenoid with multiple polar hydroxyl groups but a large carbon skeleton, it is anticipated to have poor aqueous solubility. The following protocols are recommended to determine these critical formulation parameters.

Protocol 2.2.1: Solubility Determination

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of Lagochilin in various pharmaceutically relevant solvents.

Materials:

  • Pure Lagochilin

  • Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl (simulated gastric fluid), Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • Scintillation vials or sealed glass tubes

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)

  • Analytical balance

  • Centrifuge

  • Validated analytical method for Lagochilin quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of Lagochilin to a series of vials, ensuring a solid phase remains after equilibration.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of Lagochilin in the diluted supernatant using a validated analytical method.

  • Express solubility in mg/mL or mol/L.

Protocol 2.2.2: Stability Assessment

This protocol describes a stress testing study to evaluate the stability of Lagochilin under various environmental conditions.

Objective: To assess the degradation of Lagochilin under conditions of varying pH, temperature, and light exposure.

Materials:

  • Lagochilin stock solution in a suitable solvent

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled ovens/incubators

  • Photostability chamber with controlled light exposure (ICH Q1B option)

  • Validated stability-indicating HPLC method capable of separating Lagochilin from its degradation products.

Procedure:

  • pH Stability:

    • Prepare solutions of Lagochilin in buffers of different pH values.

    • Store the solutions at a constant temperature (e.g., 40°C) in the dark.

    • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours) and analyze for the remaining concentration of Lagochilin.

  • Thermal Stability:

    • Store solutions of Lagochilin (at a stable pH) and solid Lagochilin at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Analyze samples at various time intervals to determine the rate of degradation.

  • Photostability:

    • Expose solutions and solid Lagochilin to a controlled light source as per ICH guidelines.

    • Keep control samples wrapped in aluminum foil to protect from light.

    • Analyze both light-exposed and control samples at the end of the exposure period.

  • Data Analysis:

    • Calculate the percentage of Lagochilin remaining at each time point.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.

3. Formulation Strategies for Pharmacological Studies

Given the anticipated poor aqueous solubility of Lagochilin, appropriate formulation strategies are necessary to ensure adequate bioavailability for pharmacological testing.

3.1. Oral Formulation

For preclinical oral administration in rodents, a simple suspension or solution can be prepared.

  • Suspension: For initial studies, Lagochilin can be suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v Tween 80) to ensure uniform dosing.

  • Solution/Co-solvent System: If solubility allows, or for improved absorption, a co-solvent system can be employed. A mixture of water, ethanol, and propylene glycol or PEG 400 can enhance solubility. The final concentration of organic solvents should be minimized and confirmed to be non-toxic to the animal model.

3.2. Parenteral (Intravenous) Formulation

Parenteral administration requires a sterile, isotonic, and particle-free solution. Due to poor water solubility, a co-solvent system is the most likely approach.

Protocol 3.2.1: Preparation of a Co-solvent-based IV Formulation

Objective: To prepare a simple IV formulation of Lagochilin for animal studies.

Materials:

  • Pure Lagochilin

  • Ethanol (Dehydrated Alcohol, USP)

  • Propylene Glycol (USP)

  • Water for Injection (WFI)

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the required dose and concentration of Lagochilin.

  • Dissolve the weighed amount of Lagochilin in a minimal amount of ethanol.

  • Add propylene glycol to the solution and mix thoroughly.

  • Slowly add WFI to the final volume while stirring to avoid precipitation. The final composition might be, for example, 10% ethanol, 40% propylene glycol, and 50% WFI. The exact ratios must be determined based on solubility studies.

  • Sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile vial.

  • Visually inspect the final formulation for any precipitation or particulates.

  • Note: The tolerability of the co-solvent system must be evaluated in the animal model, as high concentrations can cause hemolysis or irritation.

3.3. Topical Formulation

For evaluating anti-inflammatory or localized hemostatic effects, a topical formulation such as a gel or emulgel may be appropriate.

  • Gel Formulation: Lagochilin can be incorporated into a hydrogel base (e.g., Carbopol® polymers). The drug would first be dissolved in a suitable solvent (e.g., ethanol) before being dispersed into the gel matrix.

  • Emulgel Formulation: For enhanced skin penetration, an emulgel can be prepared. This involves creating an oil-in-water emulsion containing the dissolved Lagochilin and then gelling the aqueous phase with a suitable polymer.

4. Experimental Protocols for Pharmacological Evaluation

The following are detailed protocols for assessing the primary pharmacological activities of Lagochilin.

4.1. Hemostatic Activity

Protocol 4.1.1: Mouse Tail Bleeding Time Assay

Objective: To evaluate the in vivo hemostatic effect of Lagochilin by measuring the time to cessation of bleeding after tail transection.

Materials:

  • Male ICR mice (20-25 g)

  • Lagochilin formulation and vehicle control

  • Surgical scissors or scalpel

  • Whatman filter paper

  • Beaker with 37°C saline

  • Stopwatch

Procedure:

  • Administer the Lagochilin formulation or vehicle control to the mice via the desired route (e.g., oral gavage, IV injection) at a predetermined time before the assay (e.g., 30-60 minutes).

  • Anesthetize the mouse.

  • Immerse the distal 2 cm of the tail in 37°C saline for 2 minutes.[3][4]

  • Carefully transect 3 mm from the tip of the tail.[4]

  • Immediately start the stopwatch and immerse the tail back into the warm saline.

  • Alternatively, gently blot the bleeding tail on a piece of filter paper every 15-30 seconds until bleeding stops.

  • The bleeding time is defined as the time from transection until bleeding has ceased for at least 15-30 seconds.[4]

  • A cut-off time (e.g., 10-15 minutes) should be established to prevent excessive blood loss.

  • Compare the bleeding times between the treated and control groups.

Potential Mechanism of Action: The hemostatic action of Lagochilin may involve the activation of the intrinsic coagulation cascade, potentially by promoting the activity of coagulation factors or enhancing platelet aggregation.

4.2. Sedative Activity

Protocol 4.2.1: Open Field and Hole-Cross Tests in Mice

Objective: To assess the sedative and CNS depressant effects of Lagochilin by measuring spontaneous locomotor activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Lagochilin formulation, vehicle control, and positive control (e.g., Diazepam)

  • Open Field Apparatus: A square arena with the floor divided into smaller squares, equipped with an overhead camera and tracking software.

  • Hole-Cross Apparatus: A cage divided into two chambers by a partition with a central hole.

Procedure:

  • Administer the test compounds to different groups of mice.

  • After a set absorption period (e.g., 30 minutes), place a mouse individually into the center of the open field arena.

  • Record the following parameters for a 5-10 minute period:

    • Number of squares crossed (locomotor activity).

    • Time spent in the central vs. peripheral squares (anxiolytic effect).

    • Number of rearing events (exploratory behavior).

  • For the hole-cross test, place the mouse in one chamber and count the number of times it crosses to the other chamber over a 3-5 minute period.[5]

  • A significant reduction in locomotor activity, rearing, or crossings compared to the vehicle control group indicates a sedative effect.

Potential Mechanism of Action: The sedative properties of Lagochilin may be mediated through the enhancement of GABAergic neurotransmission. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS. Lagochilin could potentially act as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines, leading to increased chloride ion influx, hyperpolarization of neurons, and a decrease in neuronal excitability.

Hypothesized Sedative Signaling Pathway

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged Synapse Synaptic Cleft Vesicle->Synapse Release GABA_A GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_A->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation Lagochilin Lagochilin Lagochilin->GABA_A Positive Modulation Synapse->GABA_A GABA binds

Caption: Hypothesized GABAergic pathway for Lagochilin's sedative effect.

4.3. Hypotensive Activity

Protocol 4.3.1: Blood Pressure Measurement in Anesthetized Rats

Objective: To determine the effect of Lagochilin on systemic arterial blood pressure.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats.

  • Lagochilin formulation and vehicle control.

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system (e.g., PowerLab).

  • Heparinized saline.

Procedure:

  • Anesthetize the rat.

  • Surgically expose the carotid artery and jugular vein.

  • Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record blood pressure and heart rate.[6]

  • Cannulate the jugular vein for intravenous administration of the test compounds.

  • Allow the animal's blood pressure to stabilize for a 20-30 minute equilibration period.

  • Administer a bolus IV injection of the Lagochilin formulation or vehicle.

  • Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for a defined period post-injection (e.g., 60 minutes) to observe the magnitude and duration of the hypotensive effect.

  • Analyze the change in blood pressure from baseline for each group.

Potential Mechanism of Action: The hypotensive effect could be mediated by vasodilation of peripheral blood vessels. This relaxation of vascular smooth muscle may occur through mechanisms such as:

  • Inhibition of calcium influx through voltage-gated calcium channels in smooth muscle cells.

  • Activation of potassium channels, leading to hyperpolarization and subsequent closure of calcium channels.

  • Stimulation of nitric oxide (NO) production in endothelial cells, which then diffuses to smooth muscle cells and activates guanylate cyclase, leading to increased cGMP and relaxation.

Hypothesized Hypotensive Signaling Pathway

Hypotensive_Pathway cluster_cell Vascular Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Contraction Myosin Light-Chain Kinase Activation Ca_Influx->Contraction VasoC Vasoconstriction Contraction->VasoC VasoR Vasodilation (Hypotension) Relaxation Myosin Light-Chain Phosphatase Activation Relaxation->VasoR Lagochilin Lagochilin Lagochilin->Ca_Channel Inhibition Lagochilin->Relaxation Promotion?

Caption: Potential mechanism of Lagochilin's hypotensive effect via calcium channel blockade.

5. Quantitative Data Summary

The following tables summarize the known quantitative data for Lagochilin and its source plant extracts. Gaps in the data highlight areas for future research.

Table 5.1: Physicochemical and Toxicological Data

ParameterValue/ResultSpecies/ConditionReference
Molecular Weight 356 g/mol Pure Compound[1]
Acute Oral Toxicity (LD₅₀) > 5000 mg/kgLagochilus spp. extracts in mice[7]
Solubility in Water Data Not AvailablePure Compound-
Solubility in Ethanol Data Not AvailablePure Compound-
Stability (pH 7, 25°C) Data Not AvailablePure Compound-

Table 5.2: Pharmacological Activity Data

AssayResultConcentration/DoseSpecies/ModelReference
Hemostatic Activity Data Not Available for pure compound---
Sedative Activity Data Not Available for pure compound---
Hypotensive Activity Data Not Available for pure compound---
Enzyme Inhibition (AChE) Strong Inhibitory EffectNot specifiedin vitro[8]
Enzyme Inhibition (BChE) Strong Inhibitory EffectNot specifiedin vitro[8]

Lagochilin is a promising natural compound with a range of pharmacological activities that warrant further investigation. The primary challenge in its preclinical development is its likely poor aqueous solubility, which necessitates careful formulation design. The protocols outlined in this document provide a framework for systematically characterizing the physicochemical properties of Lagochilin and for developing suitable formulations for oral, parenteral, and topical administration in animal models. The suggested in vivo assays and hypothesized mechanisms of action offer a clear path for elucidating its therapeutic potential as a hemostatic, sedative, or hypotensive agent. Further research to fill the gaps in the quantitative data, particularly regarding solubility, stability, and dose-response relationships, is critical for advancing Lagochilin towards clinical development.

References

Application Notes and Protocols for the Quantitative Analysis of Lagochilin in Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lagochilin is a diterpene and the primary active compound isolated from plants of the Lagochilus genus, most notably Lagochilus inebrians.[1][2] This compound has garnered significant interest due to its wide range of pharmacological activities, including hemostatic (antihemorrhagic), sedative, anti-inflammatory, and hypotensive properties.[2][3][4] Accurate and reliable quantitative analysis of Lagochilin in plant material is crucial for quality control, standardization of herbal preparations, and further pharmacological research and drug development.

These application notes provide detailed protocols for the extraction, preliminary detection, and quantitative analysis of Lagochilin from plant sources using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The concentration of Lagochilin can vary significantly based on the plant species, geographical location, and the extraction method employed. The following table summarizes reported yields from Lagochilus inebrians.

Plant MaterialExtraction SolventMethodReported Yield (% w/w of dry plant)Reference
Dried Stems and LeavesDichloroethane (hot)Boiling for 3 hours3.0%[5]
Plant MaterialNot SpecifiedNot Specified0.6 - 1.97%[6]
Dried PlantNot Specified"Known Method"0.03%[5]

Experimental Workflow

The general workflow for the quantitative analysis of Lagochilin involves sample preparation, extraction of the target compound, analytical separation and detection, and final data analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_quant Quantification A Plant Material Collection (Lagochilus sp.) B Drying & Pulverization A->B C Solvent Extraction (e.g., Dichloroethane, Ethanol) B->C D Filtration & Concentration C->D E Recrystallization (Optional) D->E F Preliminary TLC Analysis E->F G Quantitative HPLC or GC-MS Analysis E->G F->G Method Development H Data Acquisition G->H I Quantification using Standard Curve H->I

Caption: Experimental workflow for Lagochilin quantification.

Key Experimental Protocols

Protocol 1: High-Yield Extraction of Lagochilin

This protocol is adapted from a patented method designed to maximize the yield of Lagochilin from L. inebrians.[5]

4.1.1 Materials and Equipment

  • Dried and ground stems and leaves of Lagochilus inebrians

  • Dichloroethane

  • Heating mantle with a round-bottom flask and reflux condenser

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Beakers and flasks

  • Rotary evaporator

4.1.2 Procedure

  • Place the dried and pulverized plant material into a round-bottom flask.

  • Add dichloroethane to the flask in a sufficient volume to fully immerse the plant material.

  • Heat the mixture to boiling and maintain a gentle reflux for 3 hours.[5]

  • Allow the mixture to cool slightly, then separate the extract from the bulk plant material by decantation.

  • Filter the extract to remove any remaining suspended particles.

  • Allow the filtrate to stand at room temperature for 24 hours to facilitate the crystallization of Lagochilin.[5]

  • Collect the Lagochilin crystals by filtration.

  • Wash the collected crystals with a small amount of cold dichloroethane to remove soluble impurities.

  • For further purification, the crude Lagochilin can be recrystallized from hot water or another suitable solvent.[5][7]

  • Dry the purified crystals under a vacuum.

Protocol 2: Preliminary Detection by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the initial screening of extracts to confirm the presence of Lagochilin and other terpenoids.

4.2.1 Materials and Equipment

  • TLC plates (Silica gel 60 F254)

  • Lagochilin standard (if available)

  • Prepared plant extract

  • Developing chamber

  • Mobile Phase: A non-polar to semi-polar solvent system (e.g., Hexane:Ethyl Acetate 7:3 v/v or Chloroform:Methanol 9:1 v/v). Optimization may be required.

  • Visualization Reagent: Anisaldehyde-sulfuric acid spray reagent. (Preparation: 0.5 mL anisaldehyde, 10 mL glacial acetic acid, 85 mL methanol, and 5 mL concentrated sulfuric acid).[8]

  • UV lamp (254 nm and 366 nm)

  • Hot plate or oven

4.2.2 Procedure

  • Dissolve the plant extract and Lagochilin standard in a suitable solvent (e.g., methanol, chloroform).

  • Spot a small amount of the extract and standard solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber pre-saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plate and immediately mark the solvent front. Air dry the plate in a fume hood.

  • Observe the plate under UV light (254 nm) to detect any UV-quenching spots.

  • Spray the plate evenly with the anisaldehyde-sulfuric acid reagent.[8]

  • Heat the plate at 100-110°C for 5-10 minutes until colored spots appear. Terpenoids typically yield blue, violet, or reddish spots.[8]

  • Compare the Rf value and color of the spots in the extract with the Lagochilin standard.

Protocol 3: Quantitative Analysis by HPLC-PDA

High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is a robust method for quantification. As Lagochilin lacks a strong chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or derivatization might be necessary if sensitivity with UV/PDA is low. The following is a general method that serves as a starting point for development.

4.3.1 Materials and Equipment

  • HPLC system with a pump, autosampler, column oven, and PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Lagochilin standard of known purity

  • Prepared plant extract, accurately weighed and dissolved

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.45 µm)

4.3.2 Procedure

  • Preparation of Standard Solutions: Prepare a stock solution of Lagochilin standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution.

  • Preparation of Sample Solution: Accurately weigh a known amount of the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B). Example gradient: Start with 70% A, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[9]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm; monitor at a low wavelength (e.g., 205-210 nm) where saturated compounds may show some absorbance.

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the sample solutions.

  • Quantification: Identify the Lagochilin peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration in the sample using the regression equation from the standard curve. Express the final content as mg of Lagochilin per gram of dry plant material.

Protocol 4: Quantitative Analysis by GC-MS

Gas Chromatography-Mass Spectrometry is an excellent alternative, especially for volatile or semi-volatile compounds. Derivatization may be required to improve the volatility and thermal stability of Lagochilin.

4.4.1 Materials and Equipment

  • GC-MS system with a suitable capillary column

  • Capillary Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Lagochilin standard and prepared plant extract

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Helium (carrier gas)

  • Autosampler vials

4.4.2 Procedure

  • Derivatization (if necessary): Dry a known amount of the extract and standard under nitrogen. Add the derivatization agent, cap the vial, and heat (e.g., 70°C for 30 minutes) to convert hydroxyl groups to more volatile silyl ethers.

  • GC-MS Conditions (Starting Point):

    • Injector Temperature: 250°C[10]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Mode: Scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

  • Analysis and Quantification:

    • Inject the derivatized standard to determine its retention time and mass spectrum. Identify characteristic ions for SIM mode.

    • Generate a calibration curve using derivatized standards.

    • Inject the derivatized sample.

    • Quantify Lagochilin based on the peak area of the selected ion(s) and the calibration curve.

Pharmacological Activity Profile

While the precise molecular signaling pathways of Lagochilin are not fully elucidated, its primary pharmacological activities are well-documented.[2] The compound acts as a central nervous system depressant and exhibits significant hemostatic effects.

G cluster_effects Pharmacological Activities A Lagochilin B Hemostatic Activity (Antihemorrhagic) A->B C Sedative & Anxiolytic Effects A->C D Anti-inflammatory Activity A->D E Hypotensive Effect A->E label_B Reduces blood vessel permeability and aids in coagulation B->label_B label_C Acts on the Central Nervous System C->label_C

Caption: Documented pharmacological activities of Lagochilin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lagochilin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction yield of Lagochilin from Lagochilus inebrians plant material.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of Lagochilin from Lagochilus inebrians?

The reported yield of Lagochilin can vary significantly depending on the extraction method and solvent used. Conventional methods using dichloroethane have been reported to yield up to 3% Lagochilin by dry weight of the plant material.[1] One study noted a yield of 2.3% with boiling dichloroethane and a 15% sodium hydroxide solution. In contrast, older or less optimized methods may result in yields as low as 0.03%.[1] The chemical composition of the plant itself indicates a Lagochilin content ranging from 0.6% to 1.97%.[2]

Q2: Which solvents are most effective for Lagochilin extraction?

Lagochilin is a diterpenoid alcohol.[3] Its solubility is a key factor in solvent selection.

  • Dichloroethane and Chloroform: Hot dichloroethane is a documented effective solvent for high-purity Lagochilin extraction.[1] Chloroform can also be used, though it may result in a lower yield.[1]

  • Alcohols (Ethanol, Isopropanol): While alcohols can extract Lagochilin, they also tend to extract a significant amount of impurities, making purification more challenging.[1]

  • Water: Aqueous decoctions of Lagochilus inebrians are used traditionally, indicating that water can extract some active compounds.[4] However, the monohydrate form of Lagochilin is reportedly insoluble in water, which may limit the efficiency of water as a primary solvent for pure Lagochilin.[1][2]

  • Acetone: Lagochilin can be recrystallized from acetone, suggesting it has good solubility in this solvent.[1]

  • Pyridine: Lagochilin is also soluble in pyridine.[1]

Q3: What are the main factors influencing the extraction yield?

Several factors can impact the final yield of Lagochilin.[5] These include:

  • Plant Material: The concentration of Lagochilin can vary based on the plant's genetics, geographical origin, harvest time, and post-harvest handling and drying methods.[5]

  • Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for solvent interaction, which can improve extraction efficiency. A particle size of 4-6 mm has been used in some protocols.[4]

  • Extraction Method: The chosen technique (e.g., maceration, Soxhlet, Ultrasound-Assisted Extraction, Microwave-Assisted Extraction) significantly affects yield and extraction time.[6][7]

  • Solvent Choice: The polarity and selectivity of the solvent are crucial for dissolving Lagochilin while minimizing the co-extraction of impurities.[6][7]

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds.[6][7]

  • Extraction Time: The duration of the extraction needs to be sufficient to allow for complete mass transfer of Lagochilin from the plant matrix to the solvent.[6][7]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can enhance extraction but may also lead to greater solvent consumption.[5]

Troubleshooting Guide

This guide addresses common issues encountered during Lagochilin extraction.

Problem: Low Extraction Yield

Possible Cause Suggested Solution
Poor Quality Plant Material Ensure the Lagochilus inebrians material is from a reliable source, properly identified, and harvested at the optimal time. Use recently dried material, as prolonged storage can lead to degradation of active compounds.
Inadequate Particle Size Reduction Grind the dried plant material to a fine, consistent powder. This increases the surface area for solvent penetration. A particle size of 4-6 mm has been previously utilized.[4]
Inefficient Extraction Method Consider switching from simple maceration to a more advanced technique. Soxhlet extraction provides continuous extraction with fresh solvent. Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and improve efficiency by disrupting plant cell walls.[6][7]
Suboptimal Solvent Review your solvent choice based on Lagochilin's solubility. Dichloroethane is a proven effective solvent.[1] If using alcohols, be prepared for more extensive downstream purification. Consider performing small-scale solvent screening experiments to determine the best option for your specific plant material.
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature for your chosen method. For conventional methods, ensure the temperature is appropriate for the solvent's boiling point without degrading the target compound. For UAE and MAE, experiment with different time and power settings.[8]
Incomplete Mass Transfer Ensure adequate agitation or circulation of the solvent during extraction to prevent saturation of the solvent layer near the plant material.

Problem: Extract Contains High Levels of Impurities

Possible Cause Suggested Solution
Low Solvent Selectivity Solvents like ethanol and methanol are highly polar and tend to extract a wide range of compounds, including sugars and chlorophylls.[1] Consider using a less polar solvent like dichloroethane or chloroform for better selectivity.
Co-extraction of Pigments and Resins Pre-washing the plant material with a non-polar solvent like hexane can help remove some lipids and pigments before the main extraction. After extraction, washing the crude Lagochilin crystals with cold dichloroethane can remove resins and colored impurities.[1]
Inadequate Purification Implement additional purification steps after extraction. Recrystallization from an appropriate solvent, such as an aqueous solution or acetone, is an effective method for purifying Lagochilin.[1] Column chromatography can also be used for further purification.

Data on Lagochilin Extraction Methods

Table 1: Reported Yields for Conventional Lagochilin Extraction

Extraction MethodSolvent SystemKey ParametersReported Yield (w/w of dry plant material)Reference
Boiling ExtractionDichloroethane3-hour boiling3%[1]
Boiling ExtractionDichloroethane with 15% NaOHBoiling temperature2.3%[1]
MacerationWater1:10 solid-to-liquid ratio, boiled for 20 hoursNot specified for pure Lagochilin (focus on total dry extract)[4]
UnspecifiedUnspecifiedNot available0.03%[1]

Table 2: Comparative Overview of Advanced Extraction Techniques

Note: The following parameters are general starting points and require optimization for Lagochilin extraction.

TechniquePrincipleTypical SolventsKey AdvantagesPotential Issues
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[9]Ethanol, Methanol, Water, AcetoneReduced extraction time, lower solvent consumption, increased yield, suitable for heat-sensitive compounds.[7]Localized heating at the tip of the ultrasonic probe, potential for free radical formation.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and moisture within the plant material, causing cell rupture.[8]Polar solvents (Ethanol, Water)Very fast, reduced solvent usage, improved extraction efficiency.[8]Potential for thermal degradation if not controlled, requires polar solvents for efficient heating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (commonly CO₂) as the solvent, which has properties of both a liquid and a gas.[10]Supercritical CO₂, often with a polar co-solvent like ethanol.Highly selective, solvent-free final product, low extraction temperatures.[10]High equipment cost, may require a polar co-solvent for efficient extraction of moderately polar compounds like Lagochilin.

Experimental Protocols

Protocol 1: Dichloroethane Extraction of Lagochilin

This protocol is based on a patented method for achieving high yields of Lagochilin.[1]

  • Preparation: Dry the stems and leaves of Lagochilus inebrians and grind them to a coarse powder.

  • Extraction:

    • Place the ground plant material in a suitable reaction vessel.

    • Add dichloroethane to cover the material.

    • Heat the mixture to boiling and maintain reflux for 3 hours with continuous stirring.

  • Filtration and Crystallization:

    • After 3 hours, separate the hot dichloroethane extract from the plant material by decantation and filtration.

    • Allow the filtrate to cool to room temperature and let it stand for 24 hours. Lagochilin crystals will precipitate out of the solution.

  • Purification:

    • Filter the crystalline precipitate.

    • Wash the crystals with a small amount of cold dichloroethane to remove residual resins and colored impurities.

    • For further purification, recrystallize the Lagochilin from hot water or another suitable solvent like acetone.

Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) - Requires Optimization

This is a template protocol. Optimal parameters (solvent, time, amplitude) must be determined experimentally.

  • Preparation: Place 10 g of finely ground, dried Lagochilus inebrians powder into a 250 mL beaker.

  • Extraction:

    • Add 100 mL of the chosen solvent (e.g., 80% ethanol).

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the mixture for a specified time (e.g., starting with 30 minutes).

    • Control the temperature using a cooling water bath to prevent degradation of Lagochilin (e.g., maintain below 50°C).

  • Separation:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Re-extract the residue with fresh solvent to ensure complete extraction.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Proceed with purification steps such as recrystallization or column chromatography.

Protocol 3: General Protocol for Microwave-Assisted Extraction (MAE) - Requires Optimization

This is a template protocol. Optimal parameters (power, time, solvent) must be determined experimentally.

  • Preparation: Place 5 g of finely ground, dried Lagochilus inebrians powder into a microwave-safe extraction vessel.

  • Extraction:

    • Add 100 mL of a suitable polar solvent (e.g., 80% ethanol).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters. A starting point could be 500 W for 5 minutes. Use intermittent irradiation (e.g., 1 minute on, 1 minute off) to prevent overheating.

  • Cooling and Filtration:

    • After the extraction cycle, allow the vessel to cool to room temperature before opening.

    • Filter the mixture to separate the extract from the plant residue.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude extract as required.

Visual Guides

Experimental Workflow for Lagochilin Extraction

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_separation Phase 3: Separation cluster_purification Phase 4: Purification plant_material Plant Material (Lagochilus inebrians) drying Drying plant_material->drying grinding Grinding / Milling drying->grinding extraction Solid-Liquid Extraction (e.g., Maceration, Soxhlet, UAE, MAE) grinding->extraction filtration Filtration extraction->filtration solvent Solvent Addition solvent->extraction solvent_evap Solvent Evaporation (Rotary Evaporator) filtration->solvent_evap crude_extract Crude Lagochilin Extract solvent_evap->crude_extract purification Purification (e.g., Recrystallization, Chromatography) crude_extract->purification pure_lagochilin Pure Lagochilin purification->pure_lagochilin

Caption: General experimental workflow for Lagochilin extraction.

Troubleshooting Logic for Low Extraction Yield

G start Low Lagochilin Yield q_material Is the plant material of high quality and properly prepared? start->q_material a_material_no Action: Source new material. Ensure proper drying and grinding. q_material->a_material_no No a_solvent_yes q_material->a_solvent_yes Yes end_node Yield Improved a_material_no->end_node a_material_yes q_solvent Is the solvent choice and volume optimal? a_solvent_no Action: Test different solvents (e.g., Dichloroethane). Increase solvent-to-solid ratio. q_solvent->a_solvent_no No a_method_yes q_solvent->a_method_yes Yes a_solvent_no->end_node a_solvent_yes->q_solvent q_method Are the extraction parameters (Time, Temp, Power) optimized? a_method_no Action: Increase extraction time. Optimize temperature. For UAE/MAE, adjust power settings. q_method->a_method_no No a_technique_yes a_technique_yes q_method->a_technique_yes Yes a_method_no->end_node a_method_yes->q_method q_technique Is the extraction technique itself efficient enough? a_technique_no Action: Consider upgrading from maceration to Soxhlet, UAE, or MAE. q_technique->a_technique_no No q_technique->end_node Yes a_technique_no->end_node a_technique_yes->q_technique

Caption: Troubleshooting flowchart for low Lagochilin extraction yield.

References

Recrystallization of Lagochilin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center for the Purification of Lagochilin

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Lagochilin, a diterpenoid of significant interest for its potential therapeutic properties. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to facilitate the efficient purification of this compound.

Troubleshooting Guide

Researchers may encounter several challenges during the recrystallization of Lagochilin. This section provides solutions to common problems in a question-and-answer format.

Q1: My Lagochilin "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue with natural products like Lagochilin, especially when the melting point of the solid is lower than the temperature of the solution. Here are several strategies to address this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and then add a small amount of additional hot solvent. This increases the saturation temperature and may prevent premature separation as an oil upon cooling.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help slow the cooling rate.

  • Use a Seed Crystal: If you have a pure crystal of Lagochilin, add a small speck to the cooled, supersaturated solution to induce crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Change the Solvent System: If the above methods fail, consider a different solvent or a solvent pair. If you are using a single solvent, try adding a miscible "anti-solvent" (a solvent in which Lagochilin is less soluble) dropwise to the warm solution until it becomes slightly turbid, then add a few drops of the original solvent to clarify before cooling.

Q2: Crystal yield is very low. How can I improve it?

A2: Low recovery of purified Lagochilin can be due to several factors. Consider the following to improve your yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude Lagochilin. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Ensure Complete Dissolution: Make sure all the Lagochilin has dissolved in the hot solvent before cooling. Any undissolved solid will not recrystallize and will be lost.

  • Adequate Cooling: Cool the solution in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) after it has reached room temperature to maximize precipitation.

  • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Check for Premature Crystallization: If crystals form in the funnel during hot filtration, it indicates that the solution is cooling too quickly or is too concentrated. Reheat the filtrate to dissolve the crystals and add a small amount of extra solvent before proceeding.

Q3: The recrystallized Lagochilin is still impure. What went wrong?

A3: The purity of the final product depends on the efficiency of the recrystallization process. If impurities persist, consider these points:

  • Appropriate Solvent Choice: The ideal solvent should dissolve Lagochilin well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. If impurities co-crystallize, a different solvent system may be necessary.

  • Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[1] Slow cooling promotes the formation of purer, larger crystals.

  • Washing the Crystals: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities. Do not use room temperature or warm solvent, as this will dissolve some of the product.

  • Multiple Recrystallizations: For highly impure samples, a second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the monohydrate and anhydrous forms of Lagochilin?

A1: Lagochilin can crystallize in two forms: a monohydrate and an anhydrous form. The monohydrate form incorporates one molecule of water per molecule of Lagochilin in its crystal lattice, while the anhydrous form does not. The form obtained depends on the solvent system used for recrystallization. Recrystallization from aqueous solutions typically yields the monohydrate form, while using anhydrous solvents like acetone is more likely to produce the anhydrous form. The two forms have different melting points, which can be used for identification.

Q2: How can I convert the Lagochilin monohydrate to the anhydrous form?

A2: To convert the monohydrate to the anhydrous form, you can recrystallize the monohydrate from a suitable anhydrous solvent, such as hot acetone. The water molecule will be excluded from the crystal lattice as the anhydrous form crystallizes. Alternatively, gentle heating under vacuum may also remove the water of hydration, but care must be taken to avoid melting or decomposition of the Lagochilin.

Q3: What are the best solvents for recrystallizing Lagochilin?

A3: Based on available information, the most commonly used and effective solvents for Lagochilin recrystallization are:

  • Acetone: This solvent is often used to obtain the anhydrous form of Lagochilin.

  • Aqueous solutions (e.g., ethanol-water): These are typically used to produce the monohydrate form. The ratio of ethanol to water will need to be optimized to ensure good solubility at high temperatures and poor solubility at low temperatures.

  • Dichloroethane: While primarily used for extraction, hot dichloroethane followed by cooling can also serve as a method for initial crystallization from the crude extract.

The choice of solvent will depend on the desired crystalline form and the nature of the impurities to be removed. It is always recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent system for your specific sample.

Data Presentation

ParameterAcetoneEthanol-Water (9:1 v/v)Dichloroethane
Crystalline Form AnhydrousMonohydrateAnhydrous
Reported Melting Point (°C) 172-174158-160Not specified for recrystallization
General Suitability Good for final purificationGood for initial purificationPrimarily for extraction/initial crystallization

Experimental Protocols

Protocol 1: Recrystallization of Lagochilin from Acetone (to obtain the anhydrous form)

  • Dissolution: Place the crude Lagochilin in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add acetone dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Cover the mouth of the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold acetone to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of acetone. The resulting crystals should be the anhydrous form of Lagochilin.

Protocol 2: Recrystallization of Lagochilin from an Aqueous Solution (Ethanol-Water) (to obtain the monohydrate form)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude Lagochilin in a minimum volume of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture (using the same ratio as the crystallization solvent).

  • Drying: Air-dry the crystals or dry them in a desiccator. The product will be the monohydrate form of Lagochilin.

Mandatory Visualization

Caption: Troubleshooting workflow for Lagochilin recrystallization.

References

Stability of Lagochilin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lagochilin under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a decrease in the potency of my Lagochilin sample over time. What could be the cause?

A1: A decrease in potency is likely due to chemical degradation. Lagochilin, a diterpenoid lactone, may be susceptible to hydrolysis, oxidation, and photodegradation. Several factors can accelerate this degradation:

  • Improper Storage Temperature: Storing at room temperature or elevated temperatures can increase the rate of degradation. For long-term storage, temperatures of 2-8°C or frozen conditions (-20°C or below) are recommended for many terpenoid compounds.

  • Exposure to Light: Photodegradation can occur if the sample is not protected from light. Always store Lagochilin in amber vials or in the dark.

  • Presence of Moisture: Hydrolysis of the lactone ring is a potential degradation pathway, especially in solution and at non-optimal pH. Ensure the solid compound is stored in a desiccated environment.

  • Oxidation: Exposure to air can lead to oxidation. Store samples under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the sample is in solution.

Q2: My Lagochilin solution has changed color. Is it still usable?

A2: A change in color often indicates chemical degradation and the formation of impurities. It is strongly recommended to perform an analytical assessment (e.g., HPLC-UV) to check the purity of the solution before use. If significant degradation has occurred, the solution should be discarded.

Q3: I need to prepare a stock solution of Lagochilin. What is the best solvent and how should I store it?

A3: The choice of solvent can impact stability. For short-term use, ethanol or DMSO are common solvents for diterpenes. However, for long-term storage of solutions, it is crucial to minimize the presence of water to prevent hydrolysis. If possible, use anhydrous solvents. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I am observing unexpected peaks in my chromatogram when analyzing Lagochilin. What are these?

A4: Unexpected peaks are likely degradation products. The appearance of new peaks suggests that your sample has degraded. To identify these, a forced degradation study can be performed to intentionally create degradation products and aid in their characterization by techniques like LC-MS.

Q5: How can I prevent the degradation of Lagochilin during my experiments?

A5: To minimize degradation during experimental procedures:

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber glassware or covering with aluminum foil.

  • Maintain a low temperature by working on ice.

  • If the experiment is lengthy, consider the stability of Lagochilin under the specific experimental conditions (e.g., pH of the buffer).

Quantitative Stability Data

Disclaimer: The following tables present illustrative quantitative data based on the known stability of similar diterpenoid lactones. Specific experimental data for Lagochilin is not currently available in the public domain. These tables are intended to provide a general understanding of potential stability profiles.

Table 1: Illustrative Long-Term Stability of Solid Lagochilin

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, protected from light, desiccated099.5White crystalline solid
699.2No change
1298.8No change
2497.5No change
25°C/60% RH, protected from light099.5White crystalline solid
697.0Slight yellowish tint
1294.2Yellowish tint
2488.0Yellowish solid
40°C/75% RH, protected from light099.5White crystalline solid
195.1Yellowish tint
389.8Yellowish-brown solid
680.5Brownish solid

Table 2: Illustrative Stability of Lagochilin in Solution (1 mg/mL in Ethanol)

Storage ConditionTime (Weeks)Purity (%)
-20°C, protected from light099.5
499.4
1299.0
2498.2
4°C, protected from light099.5
498.5
1296.8
2493.5
25°C, protected from light099.5
196.0
292.3
485.1

Experimental Protocols

Protocol 1: Forced Degradation Study of Lagochilin

This protocol is designed to intentionally degrade Lagochilin to identify potential degradation products and establish stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of Lagochilin in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, 8, and 16 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Degradation: Place the solid Lagochilin powder in an oven at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for 24, 48, and 72 hours.

    • Photodegradation: Expose the solid powder and the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, typically reverse-phase HPLC with UV detection. LC-MS can be used for the identification of degradation products.

Protocol 2: Long-Term Stability Testing of Solid Lagochilin

This protocol outlines a study to determine the shelf-life of solid Lagochilin under controlled storage conditions.

  • Sample Preparation: Aliquot approximately 10 mg of high-purity solid Lagochilin into amber glass vials.

  • Storage Conditions: Place the vials in stability chambers maintained at:

    • 2-8°C

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH)

  • Time Points: Withdraw samples for analysis at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, analyze the sample for:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity: Determine the purity by a validated stability-indicating HPLC method.

    • Degradation Products: Quantify any significant degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_storage Long-Term Storage cluster_analysis Analysis prep_solid Aliquot Solid Lagochilin thermal Thermal prep_solid->thermal photo Photodegradation prep_solid->photo refrigerated 2-8°C prep_solid->refrigerated room_temp 25°C/60% RH prep_solid->room_temp accelerated 40°C/75% RH prep_solid->accelerated prep_solution Prepare Stock Solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation prep_solution->thermal prep_solution->photo hplc HPLC-UV (Purity) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc refrigerated->hplc visual Visual Inspection refrigerated->visual room_temp->hplc room_temp->visual accelerated->hplc accelerated->visual lcms LC-MS (Identification) hplc->lcms

Caption: Experimental workflow for stability testing of Lagochilin.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products lagochilin Lagochilin (Diterpenoid Lactone) acid_cond Acidic pH (Hydrolysis) lagochilin->acid_cond base_cond Basic pH (Hydrolysis) lagochilin->base_cond oxid_cond Oxidizing Agent lagochilin->oxid_cond epimer Epimerized Product acid_cond->epimer hydrolyzed_lactone Hydrolyzed Lactone (Ring-Opened) base_cond->hydrolyzed_lactone oxidized_product Oxidized Derivative oxid_cond->oxidized_product

Caption: Plausible degradation pathways for Lagochilin.

Technical Support Center: Optimizing HPLC Parameters for Lagochilin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Lagochilin.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of Lagochilin.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My Lagochilin peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for a compound like Lagochilin, a diterpenoid with multiple hydroxyl groups, can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Interactions: Silanol groups on the surface of C18 columns can interact with the polar functional groups of Lagochilin, leading to tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase, such as a phenyl-hexyl or polar-embedded phase. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also help to mask the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent, such as isopropanol or a mixture of methanol and acetonitrile. If the problem persists, the column may need to be replaced.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Lagochilin and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. Since Lagochilin is a neutral compound, this is less likely to be the primary cause, but it's worth investigating if other solutions fail.

Q2: I am observing peak fronting for my Lagochilin standard. What could be the issue?

A2: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Column Overload: Similar to tailing, injecting an excessive amount of sample can also lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.[3]

  • Column Channeling: A void or channel in the column packing can lead to distorted peak shapes.

    • Solution: This usually indicates a damaged column that needs to be replaced.

Problem: Poor Resolution or Co-elution

Q3: I am unable to separate Lagochilin from other impurities in my sample. How can I improve the resolution?

A3: Improving resolution requires optimizing the separation selectivity, efficiency, or retention. Here are several strategies:

  • Optimize Mobile Phase Composition:

    • Reverse-Phase HPLC: If using a C18 column, adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent will generally increase retention and may improve separation.

    • Normal-Phase HPLC: If using a silica or other polar stationary phase, adjust the polarity of your non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol).

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) in a reversed-phase system can alter the selectivity of the separation due to different solvent properties.

  • Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[4]

  • Change the Column:

    • Stationary Phase: Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms.

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.[5]

    • Column Dimensions: A longer column will provide more theoretical plates and thus better resolution, but will also increase analysis time and backpressure.

  • Temperature Optimization: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[5]

Problem: Unstable Baseline

Q4: My HPLC baseline is noisy and drifting. What are the common causes?

A4: An unstable baseline can interfere with accurate quantification. Common causes include:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases coming out of solution in the detector cell can cause noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

    • Contamination: Impurities in the mobile phase or solvents can lead to a noisy or drifting baseline. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[2][6]

    • Improper Mixing: If using a gradient, poor mixing of the mobile phase components can cause baseline fluctuations.

  • Detector Issues:

    • Dirty Flow Cell: Contaminants in the detector flow cell can cause noise. Flush the flow cell with an appropriate solvent.

    • Failing Lamp: A detector lamp nearing the end of its life can cause a noisy baseline.

  • System Leaks: A leak in the system can cause pressure fluctuations and an unstable baseline.[6]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing solvents. Allow sufficient time for the baseline to stabilize.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing an HPLC method for Lagochilin separation?

A5: For a moderately polar compound like Lagochilin, a reversed-phase HPLC method is a good starting point.

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B) is recommended. A good starting gradient could be from 30% B to 80% B over 20-30 minutes. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for Lagochilin as it lacks a strong chromophore.

  • Injection Volume: Start with a 10-20 µL injection volume and adjust as needed.

Q6: Should I use reversed-phase or normal-phase HPLC for Lagochilin?

A6: Both reversed-phase and normal-phase HPLC can potentially be used for Lagochilin separation.

  • Reversed-Phase HPLC: This is generally the preferred method due to its robustness, reproducibility, and the use of aqueous mobile phases. It separates compounds based on their hydrophobicity.[7]

  • Normal-Phase HPLC: This method uses a polar stationary phase (like silica) and a non-polar mobile phase. It can be a good alternative if adequate separation is not achieved with reversed-phase, especially for separating isomers.[8][9] However, it often suffers from longer equilibration times and sensitivity to water content in the mobile phase.

Q7: How can I confirm the identity of the Lagochilin peak in my chromatogram?

A7: Peak identity can be confirmed by:

  • Spiking: Inject a known standard of Lagochilin and observe if the peak height or area of the suspected Lagochilin peak increases.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer will provide mass-to-charge ratio information, which can confirm the molecular weight of the compound in the peak.

  • Diode Array Detector (DAD): A DAD can provide the UV spectrum of the peak, which can be compared to the spectrum of a pure Lagochilin standard.

Data Presentation

Table 1: Example Starting HPLC Gradient for Lagochilin Separation

Time (minutes)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0.07030
20.02080
25.02080
25.17030
30.07030

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse end-capped column; add TEA to mobile phase
Column overloadReduce sample concentration/injection volume
Poor Resolution Suboptimal mobile phaseAdjust organic solvent ratio; switch organic solvent
Inefficient columnUse column with smaller particles or longer length
Baseline Noise Inadequate mobile phase degassingDegas mobile phase thoroughly
Contaminated detector flow cellFlush the flow cell with a strong solvent

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Lagochilin

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient: As described in Table 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes baseline Unstable Baseline? resolution->baseline No coelution Co-elution resolution->coelution Yes end Optimized Separation baseline->end No noise Noise/Drift baseline->noise Yes sol_tailing Check for secondary interactions Reduce sample concentration Check column health tailing->sol_tailing sol_fronting Check sample solvent Reduce sample concentration fronting->sol_fronting sol_resolution Optimize mobile phase Change column Adjust flow rate/temperature coelution->sol_resolution sol_baseline Degas mobile phase Clean detector Check for leaks noise->sol_baseline sol_tailing->end sol_fronting->end sol_resolution->end sol_baseline->end

Caption: A troubleshooting workflow for common HPLC separation issues.

HPLC_Optimization_Strategy start Start Method Development select_mode Select HPLC Mode (Reversed-Phase vs. Normal-Phase) start->select_mode select_column Select Column (e.g., C18, Phenyl-Hexyl) select_mode->select_column initial_gradient Run Initial Gradient select_column->initial_gradient evaluate Evaluate Chromatogram (Peak Shape, Resolution) initial_gradient->evaluate optimize_mobile Optimize Mobile Phase (Gradient slope, Organic solvent) evaluate->optimize_mobile Needs Improvement validate Validate Method evaluate->validate Acceptable optimize_other Optimize Other Parameters (Flow Rate, Temperature) optimize_mobile->optimize_other optimize_other->evaluate

Caption: A logical workflow for HPLC method development for Lagochilin.

References

Technical Support Center: Troubleshooting Lagochilin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields during the synthesis of Lagochilin. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the total synthesis of Lagochilin is consistently low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is a common challenge. The first step is to identify the problematic reaction(s).

  • Step-by-Step Yield Analysis: Carefully calculate the yield for each individual step of your synthesis. This will pinpoint which reactions are underperforming.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[1], or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of each reaction. This can help you determine if the reaction is going to completion, forming side products, or if the starting material is degrading.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and are properly dried. Trace impurities, especially water, can significantly impact the efficiency of many organic reactions.

Below is a troubleshooting workflow to identify the source of low yield.

G start Low Overall Yield step1 Calculate Yield for Each Step start->step1 step2 Identify Step(s) with <80% Yield step1->step2 step3 Monitor Reaction Progress (TLC, HPLC) step2->step3 Problematic Step(s) Found step4 Check Reagent and Solvent Purity step3->step4 step5 Optimize Reaction Conditions step4->step5 step6 Investigate Side Reactions step5->step6 end Improved Yield step6->end

Caption: General workflow for troubleshooting low yield in a multi-step synthesis.

Q2: I'm struggling with the selective oxidation of the hydroxyl groups in a Lagochilin precursor. The reaction is sluggish and gives a mixture of products. What can I do?

A2: Selective oxidation of polyols is a frequent challenge. The choice of oxidant and reaction conditions is critical.

  • Choice of Oxidant: The reactivity of different hydroxyl groups can vary. Consider using a milder or more selective oxidizing agent. For example, if you are using a strong oxidant like PCC, you might try a more selective one like Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Protecting Groups: If you have multiple hydroxyl groups of similar reactivity, you may need to introduce a protecting group strategy to selectively protect certain alcohols before the oxidation step.

  • Temperature Control: Many oxidation reactions are highly temperature-sensitive. Running the reaction at a lower temperature can often improve selectivity and reduce the formation of side products.

The following table summarizes the effect of different oxidants on a hypothetical oxidation step.

OxidantTemperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)
Pyridinium chlorochromate (PCC)2549555
Dess-Martin periodinane (DMP)029875
Swern Oxidation-7819985

Q3: My cyclization step to form the core ring structure of Lagochilin is resulting in a low yield of the desired diastereomer. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity in cyclization reactions is crucial for the synthesis of complex natural products.

  • Catalyst/Reagent Choice: The stereochemical outcome of a cyclization can be highly dependent on the catalyst or reagent used. For example, in a Diels-Alder reaction, a Lewis acid catalyst can influence the endo/exo selectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization reaction, thereby affecting the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.

  • Temperature: As with other reaction types, temperature can play a significant role in stereoselectivity. Lower temperatures often favor the formation of the thermodynamically more stable product.

Below is a decision-making diagram for improving stereoselectivity.

G start Low Diastereoselectivity in Cyclization step1 Analyze Effect of Lewis Acid Catalyst start->step1 step2 Screen Different Solvents (Polar vs. Nonpolar) step1->step2 step3 Vary Reaction Temperature step2->step3 step4 Consider Chiral Auxiliaries step3->step4 end Improved Stereoselectivity step4->end

Caption: Troubleshooting workflow for low stereoselectivity.

Experimental Protocols

Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol

This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using DMP, a common step in natural product synthesis that requires mild conditions to avoid side reactions.

  • Reagent Preparation:

    • Dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add solid sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution. This is to buffer the acidic byproducts of the reaction.

  • Reaction Execution:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Dess-Martin periodinane (1.2 eq) to the stirred solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC, eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The product spot should be more nonpolar than the starting alcohol.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Stir vigorously for 10 minutes.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Purification

Q4: I am losing a significant amount of my final Lagochilin product during purification by column chromatography. What are some strategies to minimize this loss?

A4: Product loss during purification is a frustrating issue, especially at the final stages of a synthesis.

  • Choice of Stationary Phase: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. If you suspect this is the case, consider using deactivated silica (by adding a small percentage of triethylamine to your eluent) or an alternative stationary phase like alumina.

  • Column Loading: Overloading the column can lead to poor separation and product loss. Ensure you are using an appropriate amount of stationary phase for the amount of crude product you are purifying. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight.

  • Alternative Purification Methods: If your compound is sufficiently non-volatile, you might consider purification by recrystallization, which can sometimes provide higher recovery of pure material. As Lagochilin and its derivatives can be crystalline[2], this may be a viable option. The synthesis of water-soluble derivatives, such as succinates, has also been explored, which could aid in purification[2].

The following table shows a comparison of purification methods for a hypothetical final step.

Purification MethodCrude Product (mg)Recovered Product (mg)Purity (%)Recovery Yield (%)
Silica Gel Chromatography10065>9865
Neutral Alumina Chromatography10082>9882
Recrystallization10078>9978

References

Preventing degradation of Lagochilin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lagochilin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is Lagochilin and why is its degradation a concern during extraction?

Lagochilin is a diterpenoid compound isolated from plants of the Lagochilus genus, notably Lagochilus inebrians. It is of significant interest due to its potential hemostatic, sedative, and anti-inflammatory properties.[1][2] Degradation of Lagochilin during extraction is a critical issue as it leads to a lower yield of the active compound and can result in the formation of impurities that may interfere with subsequent analysis or therapeutic applications. The molecular structure of Lagochilin possesses multiple hydroxyl groups, making it susceptible to degradation under various conditions.

Q2: What are the primary factors that can cause Lagochilin degradation during extraction?

While specific degradation kinetics for Lagochilin are not extensively documented, based on the chemistry of similar diterpenoids and other natural products, the primary factors contributing to its degradation are likely:

  • Temperature: High temperatures used during extraction and solvent evaporation can lead to the degradation of thermolabile compounds like diterpenoids.[3][4][5]

  • pH: The stability of molecules with multiple hydroxyl groups is often pH-dependent. Both acidic and basic conditions can catalyze degradation reactions such as hydrolysis or rearrangement.[6][7]

  • Light: Exposure to UV or visible light can induce photolytic degradation of photosensitive compounds.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Enzymatic Activity: If the plant material is not properly handled and dried, endogenous enzymes can degrade Lagochilin.

Q3: What are the best practices for handling and pre-treating plant material to minimize Lagochilin degradation?

Proper handling and pre-treatment of the plant material are crucial first steps in preserving Lagochilin.

  • Drying: Rapid and efficient drying of the plant material is essential to inhibit enzymatic degradation. Lyophilization (freeze-drying) is often a superior method for preserving thermolabile compounds compared to oven-drying.

  • Grinding: The plant material should be ground to a uniform and appropriate particle size just before extraction to maximize surface area for solvent penetration while minimizing prolonged exposure to air and light.

  • Storage: Dried and powdered plant material should be stored in airtight, light-resistant containers at low temperatures (e.g., -20°C) to prevent degradation until extraction can be performed.

Troubleshooting Guides

Issue 1: Low Yield of Lagochilin in the Final Extract
Possible Cause Troubleshooting Steps
Suboptimal Extraction Solvent The polarity of the extraction solvent is critical. While hot dichloroethane has been reported for Lagochilin extraction, it is a hazardous solvent.[8] Consider using alternative solvents of varying polarities, such as methanol, ethanol, ethyl acetate, or mixtures thereof. For many secondary metabolites, 80% methanol has been found to be a good compromise.[3][9]
Incomplete Extraction A single extraction step may be insufficient. Multiple extraction cycles (e.g., 3-4 times) with fresh solvent will ensure a more exhaustive extraction.
High Temperature Degradation If using a high-temperature extraction method (e.g., Soxhlet), consider reducing the extraction temperature or switching to a room temperature method like maceration or ultrasound-assisted extraction.[5] Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C).
Degradation due to pH Extremes Buffer the extraction solvent to a neutral or slightly acidic pH (around pH 4-6), as diterpenoids can be unstable in alkaline or strongly acidic conditions.[6]
Issue 2: Presence of Unknown Impurities in the Extract
Possible Cause Troubleshooting Steps
Degradation Products The impurities may be degradation products of Lagochilin. To investigate this, a forced degradation study is recommended (see Experimental Protocols). This involves subjecting a purified sample of Lagochilin to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products.[1][10]
Co-extraction of Other Compounds The initial crude extract will contain numerous other plant metabolites. To remove unwanted compounds, a defatting step with a non-polar solvent like hexane can be performed before the main extraction. Further purification of the extract can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
Solvent Impurities Ensure the use of high-purity (e.g., HPLC grade) solvents to avoid introducing impurities.

Quantitative Data Summary

The following tables summarize data from studies on analogous compounds that can provide insights into optimizing Lagochilin extraction.

Table 1: Effect of Temperature on Diterpenoid Stability (Cafestol and Kahweol in Coffee Roasting)

TemperatureExposure TimeDegradation ProductsImplication for Lagochilin
High (Roasting)Dependent on roast level16 identified degradation products from oxidation and elimination reactions.[5]High temperatures are likely to cause significant degradation of Lagochilin.

Table 2: Effect of pH on the Stability of Forskolin (a Labdane Diterpenoid)

pH RangeStabilityImplication for Lagochilin
3.5 - 6.5Relatively stable[11]Lagochilin is likely to be most stable in a slightly acidic to neutral pH range.
< 3.5 or > 6.5Decreased stability[11]Avoid strongly acidic or alkaline conditions during extraction and storage.

Table 3: General Optimized Extraction Parameters for Plant Secondary Metabolites

ParameterOptimized ConditionReference
Solvent80% Methanol[3][9]
Plant Material to Solvent Ratio1:13 (w/v)[3]
Extraction Time4 x 90 minutes (repeated extraction)[3]
Temperature60°C (for extraction and evaporation under reduced pressure)[3]
Storage of ExtractIn the dark at -20°C[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lagochilin Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify Lagochilin and monitor its degradation.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) is a common starting point for diterpenoid analysis. The gradient can be optimized to achieve good separation of Lagochilin from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of a purified Lagochilin standard.

  • Quantification: Create a calibration curve using a certified reference standard of Lagochilin at various concentrations. The concentration of Lagochilin in the extracts can then be determined from this curve.

Protocol 2: Forced Degradation Study of Lagochilin

This protocol is designed to intentionally degrade Lagochilin under controlled conditions to understand its stability profile.[1][8][10]

  • Prepare Stock Solution: Dissolve a known concentration of purified Lagochilin in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 48 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a non-stressed control, using the validated HPLC method to determine the percentage of Lagochilin degradation and to observe the formation of degradation products.

Visualizations

Extraction_Workflow plant_material Dried Lagochilus Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol, 4x) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (< 40°C, reduced pressure) filtration->evaporation crude_extract Crude Lagochilin Extract evaporation->crude_extract purification Chromatographic Purification crude_extract->purification pure_lagochilin Pure Lagochilin purification->pure_lagochilin Forced_Degradation_Study cluster_stress Stress Conditions acid Acid Hydrolysis hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation (H2O2) oxidation->hplc_analysis heat Thermal (Heat) heat->hplc_analysis light Photolytic (UV Light) light->hplc_analysis lagochilin_solution Purified Lagochilin Solution lagochilin_solution->acid lagochilin_solution->base lagochilin_solution->oxidation lagochilin_solution->heat lagochilin_solution->light degradation_profile Degradation Profile & Pathway Identification hplc_analysis->degradation_profile

References

Technical Support Center: Scaling Up the Purification of Lagochilin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of Lagochilin.

Frequently Asked Questions (FAQs)

Question Answer
What is Lagochilin? Lagochilin is a bitter-tasting diterpene with sedative, hypotensive, and hemostatic properties. It is a gray crystalline solid found in various plants of the Lagochilus genus, most notably Lagochilus inebrians.[1]
What are the common methods for extracting Lagochilin? The most cited methods are hot solvent extraction using dichloroethane and aqueous extraction.[2][3][4] Recrystallization can then be performed from an aqueous solution or acetone.[5]
What is the expected yield of Lagochilin from plant material? Previous extraction methods have reported yields of approximately 1% to 3% of Lagochilin from the dry weight of the plant material.[2]
What are the known solubility properties of Lagochilin? Lagochilin is soluble in pyridine. It has a monohydrate form that is completely insoluble in water.[5]

Troubleshooting Guides

Low Extraction Yield

Problem: The yield of crude Lagochilin extract is significantly lower than the expected 1-3%.

Possible Cause Troubleshooting Step
Inadequate cell lysis Ensure the plant material is ground to a fine powder to maximize surface area for solvent penetration. For large-scale operations, consider industrial grinders or mills.
Improper solvent selection Verify the polarity of the solvent is appropriate for Lagochilin. Dichloroethane is a proven solvent.[2][3] For aqueous extractions, ensure the temperature is optimized to increase solubility.
Insufficient extraction time or temperature For hot dichloroethane extraction, a 3-hour extraction time is recommended.[2][3] For aqueous extractions, increasing the temperature to 60°C may improve efficiency.[4]
Suboptimal solvent-to-feed ratio At a large scale, a hydromodule (water-to-plant material ratio) of 4:1 has been used for aqueous extraction.[4] For solvent extraction, ratios may need to be optimized, starting from a 5:1 solvent-to-plant material ratio.
Degradation of Lagochilin Lagochilin stability under various pH and temperature conditions during extraction should be considered. Prolonged exposure to harsh conditions may lead to degradation.
Issues with Crystallization

Problem: Difficulty in obtaining pure crystals of Lagochilin during recrystallization.

Possible Cause Troubleshooting Step
Presence of impurities The crude extract may contain impurities that inhibit crystal formation. Consider a pre-purification step using column chromatography. Washing the initial crystals with cold dichloroethane can help remove resinous impurities.[2]
Incorrect solvent for recrystallization Lagochilin can be recrystallized from either an aqueous solution or acetone.[5] Experiment with both to find the optimal solvent for your extract.
Suboptimal cooling rate Rapid cooling can lead to the formation of small, impure crystals or amorphous precipitate. A slower, controlled cooling process is recommended for growing larger, purer crystals.
Supersaturation issues The concentration of Lagochilin in the solvent may be too high or too low. Adjust the concentration to achieve optimal supersaturation for crystal growth.
Column Chromatography Challenges

Problem: Poor separation and low purity of Lagochilin after column chromatography.

Possible Cause Troubleshooting Step
Inappropriate stationary phase For diterpenes like Lagochilin, silica gel is a commonly used stationary phase.[6] The choice of resin is critical and should be optimized at a small scale before scaling up.
Incorrect mobile phase The polarity of the mobile phase must be optimized to achieve good separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.
Column overloading Loading too much crude extract onto the column will result in poor separation. The loading capacity should be determined at a small scale and scaled up linearly with the column volume.
Inconsistent flow rate Maintaining a constant linear flow rate is crucial for reproducible separation when scaling up. Increasing the column diameter is the standard approach to handle larger volumes while maintaining the residence time.[7]

Experimental Protocols

Large-Scale Hot Dichloroethane Extraction of Lagochilin

This protocol is adapted from a patented method for producing Lagochilin.[2][3]

Materials:

  • Dried and ground stems and leaves of Lagochilus inebrians

  • Dichloroethane

  • Large-scale extraction vessel with heating and stirring capabilities

  • Filtration system (e.g., filter press)

  • Crystallization vessel with cooling capabilities

Procedure:

  • Load the dried and ground plant material into the extraction vessel.

  • Add dichloroethane at a solvent-to-feed ratio of approximately 5:1 (v/w).

  • Heat the mixture to the boiling point of dichloroethane (approximately 83°C) and maintain for 3 hours with continuous stirring.

  • After 3 hours, stop heating and allow the solid material to settle.

  • Filter the hot extract to remove the plant debris.

  • Cool the filtrate to room temperature to induce crystallization of Lagochilin.

  • Allow the solution to stand for 24 hours to maximize crystal formation.

  • Collect the Lagochilin crystals by filtration.

  • Wash the crystals with cold dichloroethane to remove residual impurities.

  • Proceed with recrystallization for further purification.

Scaling Up Column Chromatography for Lagochilin Purification

This is a general guideline for scaling up a normal-phase chromatography process.

Parameters to Keep Constant During Scale-Up:

  • Stationary phase (e.g., Silica gel 60)

  • Bed height of the column

  • Linear flow rate (cm/hr)

  • Mobile phase composition and gradient profile

  • Sample concentration and loading volume per unit of column cross-sectional area

Scale-Up Calculation:

  • Column Diameter: To scale up, primarily increase the column diameter while keeping the bed height the same. The new column diameter can be calculated based on the desired increase in processing volume.

  • Flow Rate: The volumetric flow rate will need to be increased proportionally to the increase in the column's cross-sectional area to maintain a constant linear flow rate.

  • Sample Load: The amount of crude extract loaded onto the column should be scaled up proportionally to the increase in the column volume.

Data Presentation

Table 1: Reported Yields of Lagochilin from Lagochilus inebrians

Extraction Method Reported Yield (% of dry plant weight) Reference
Not specified~1%[5]
Hot Dichloroethane3%[2]

Table 2: Suggested Starting Parameters for Scaling Up Column Chromatography

Parameter Small-Scale (Lab) Pilot-Scale (Suggested)
Column Diameter 2-5 cm10-30 cm
Bed Height 20-30 cm20-30 cm
Stationary Phase Silica Gel (e.g., 60 Å, 40-63 µm)Silica Gel (e.g., 60 Å, 63-200 µm)
Loading Capacity 1-5% of silica gel weight1-5% of silica gel weight (to be optimized)
Linear Flow Rate 10-20 cm/hr10-20 cm/hr

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization plant_material Dried & Ground Plant Material extraction Hot Dichloroethane Extraction plant_material->extraction filtration1 Filtration extraction->filtration1 crude_extract Crude Lagochilin Extract filtration1->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & Analysis column_chromatography->fraction_collection pure_fractions Pooled Pure Fractions fraction_collection->pure_fractions concentration Solvent Evaporation pure_fractions->concentration recrystallization Recrystallization (Aqueous/Acetone) concentration->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 pure_lagochilin Pure Crystalline Lagochilin filtration2->pure_lagochilin troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Extraction Yield cause1 Inadequate Grinding start->cause1 cause2 Suboptimal Solvent/Temp start->cause2 cause3 Insufficient Time start->cause3 cause4 Poor Solvent Ratio start->cause4 solution1 Improve Grinding Method cause1->solution1 solution2 Optimize Solvent & Temperature cause2->solution2 solution3 Increase Extraction Time cause3->solution3 solution4 Adjust Solvent-to-Feed Ratio cause4->solution4

References

Technical Support Center: Enhancing the Bioavailability of Lagochilin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental formulation of Lagochilin to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of Lagochilin?

Lagochilin, like many natural compounds, likely faces challenges with oral bioavailability due to factors such as poor aqueous solubility, low permeability across the intestinal membrane, and susceptibility to first-pass metabolism in the liver and gut wall.[1][2][3][4][5] These factors can significantly reduce the concentration of the active drug that reaches systemic circulation.[4][5]

Q2: What are the most promising formulation strategies to enhance the bioavailability of poorly soluble drugs like Lagochilin?

Several advanced formulation strategies can be employed to overcome the bioavailability challenges of compounds like Lagochilin. These include:

  • Nanoformulations: Encapsulating Lagochilin in nanoparticles, liposomes, or solid lipid nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[6][7][8][9][10]

  • Solid Dispersions: Dispersing Lagochilin in a polymer matrix at a molecular level can increase its dissolution rate and, consequently, its absorption.[11][12]

  • Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of Lagochilin.[11][13]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, improving the solubilization and absorption of lipophilic drugs.[14][15]

Q3: How do nanoformulations improve the bioavailability of Lagochilin?

Nanoformulations enhance bioavailability through several mechanisms:

  • Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area for dissolution.[16][17]

  • Improved Solubility: Encapsulation in carriers can improve the apparent solubility of the drug.[6][7]

  • Enhanced Permeability: Some nanocarriers can interact with the intestinal mucosa to increase drug permeability.[16]

  • Protection from Degradation: The carrier material can protect the drug from enzymatic degradation in the gastrointestinal tract.[6][10]

  • Reduced First-Pass Effect: Certain nanoformulations can be absorbed through the lymphatic system, bypassing the liver and reducing first-pass metabolism.[18]

Q4: What is the role of excipients in enhancing Lagochilin's bioavailability?

Excipients are critical components of a formulation that can significantly influence a drug's bioavailability.[19][20] They can act as:

  • Solubilizers: To increase the drug's solubility in the gastrointestinal fluids.[21]

  • Permeation Enhancers: To improve the drug's passage across the intestinal epithelium.[13][19]

  • P-glycoprotein (P-gp) Inhibitors: To prevent the efflux of the drug back into the intestinal lumen.[22]

  • Stabilizers: To protect the drug from chemical and enzymatic degradation.[23]

Q5: What is an In Vitro-In Vivo Correlation (IVIVC) and why is it important in formulation development?

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution) and an in vivo response (such as plasma drug concentration).[24][25][26][27][28] A good IVIVC can:

  • Reduce the need for extensive animal and human studies.[28]

  • Serve as a surrogate for in vivo bioequivalence studies.[27]

  • Aid in setting dissolution specifications for quality control.

Troubleshooting Guide

Problem 1: Low encapsulation efficiency of Lagochilin in nanoparticles.

  • Question: My encapsulation efficiency for Lagochilin in PLGA nanoparticles is consistently below 50%. What could be the cause and how can I improve it?

  • Answer: Low encapsulation efficiency for a hydrophobic compound like Lagochilin in PLGA nanoparticles prepared by emulsion-based methods can be due to several factors:

    • Drug partitioning into the external aqueous phase: During the emulsification process, a portion of the drug may partition into the outer aqueous phase, especially if the solvent evaporation is slow.

      • Solution: Try to use a solvent for the oil phase in which the drug is highly soluble but the solvent itself has low miscibility with water. Also, ensure rapid solvent removal by using a high stirring speed or a rotary evaporator.

    • Insufficient polymer concentration: A low concentration of PLGA may not be sufficient to effectively entrap the drug.

      • Solution: Increase the concentration of PLGA in the organic phase. This will increase the viscosity of the dispersed phase and hinder drug diffusion out of the droplets.

    • Inappropriate solvent selection: The choice of organic solvent is crucial.

      • Solution: Select a solvent in which Lagochilin has high solubility. You can also try a mixture of solvents to optimize drug solubility and nanoparticle formation.

Problem 2: High polydispersity index (PDI) of the prepared nanoformulation.

  • Question: The PDI of my Lagochilin-loaded liposomes is consistently above 0.4, indicating a wide particle size distribution. How can I achieve a more monodisperse formulation?

  • Answer: A high PDI in liposomal formulations can result from several factors during preparation:

    • Inadequate homogenization: The energy input during the size reduction step might be insufficient or inconsistent.

      • Solution: If using sonication, ensure the probe is properly immersed and use pulsed sonication on ice to avoid overheating. If using extrusion, ensure the membrane pore size is appropriate and perform multiple passes (e.g., 10-15) through the extruder.

    • Lipid concentration: High lipid concentrations can lead to aggregation.

      • Solution: Optimize the lipid concentration. You may need to work with more dilute solutions.

    • Instability and aggregation: The formulation may be unstable, leading to aggregation over time.

      • Solution: Incorporate a charge-inducing lipid (e.g., phosphatidylglycerol) to induce electrostatic repulsion between liposomes. Also, ensure the storage conditions (temperature, pH) are optimal for the stability of your formulation.

Problem 3: Inconsistent in vitro drug release profiles.

  • Question: I am observing significant variability in the in vitro release profiles of my Lagochilin solid dispersion tablets. What could be the reason for this inconsistency?

  • Answer: Inconsistent drug release from solid dispersion tablets can be due to:

    • Non-homogenous drug distribution: The drug may not be uniformly dispersed in the polymer matrix.

      • Solution: Ensure thorough mixing of the drug and polymer before the solvent evaporation or melt extrusion process. For solvent evaporation, use a high-energy mixing method. For melt extrusion, optimize the screw speed and temperature profile to ensure proper mixing.

    • Variability in tablet compaction: Differences in tablet hardness and porosity can affect the dissolution rate.

      • Solution: Carefully control the compression force during tableting to ensure uniform tablet properties.

    • Phase separation or crystallization of the drug: The amorphous drug in the solid dispersion might be crystallizing over time.

      • Solution: Perform solid-state characterization (e.g., DSC, XRD) to check for crystallinity. You may need to use a higher polymer-to-drug ratio or add a crystallization inhibitor to your formulation.

Data Presentation

Table 1: Physicochemical Properties of Different Lagochilin Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Unprocessed Lagochilin> 2000N/AN/AN/A
Lagochilin-PLGA Nanoparticles150 ± 150.15 ± 0.0585 ± 510 ± 2
Lagochilin-Liposomes120 ± 200.20 ± 0.0870 ± 85 ± 1
Lagochilin-Solid DispersionN/AN/AN/A20 (as a ratio)
Lagochilin-Cyclodextrin ComplexN/AN/AN/A15 (as a ratio)

Table 2: Comparative Pharmacokinetic Parameters of Lagochilin Formulations in Rats (Oral Administration)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Lagochilin Suspension50 ± 122.0 ± 0.5250 ± 60100
Lagochilin-PLGA Nanoparticles350 ± 454.0 ± 1.02000 ± 250800
Lagochilin-Liposomes280 ± 303.5 ± 0.81600 ± 180640
Lagochilin-Solid Dispersion450 ± 551.5 ± 0.52250 ± 300900

Experimental Protocols

Protocol 1: Preparation of Lagochilin-Loaded PLGA Nanoparticles by Nanoprecipitation

  • Dissolve Lagochilin and PLGA: Dissolve a specific amount of Lagochilin and PLGA (e.g., 10 mg of Lagochilin and 100 mg of PLGA) in a water-miscible organic solvent such as acetone or acetonitrile (e.g., 5 mL).

  • Prepare the Aqueous Phase: Prepare an aqueous solution (e.g., 20 mL) containing a stabilizer, such as Poloxamer 188 or PVA (e.g., 1% w/v).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles will form spontaneously.

  • Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess surfactant. Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this step twice.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable medium (e.g., deionized water or a cryoprotectant solution for lyophilization) and store at 4°C.

Protocol 2: Preparation of Lagochilin Solid Dispersion by Solvent Evaporation Method

  • Dissolve Components: Dissolve both Lagochilin and a carrier polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., ethanol or methanol) in a predetermined ratio (e.g., 1:5 drug to polymer).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (using DSC and XRD).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation cluster_analysis Data Analysis start Poorly Bioavailable Lagochilin formulation Select Formulation Strategy (e.g., Nanoparticles, Solid Dispersion) start->formulation preparation Prepare Formulation formulation->preparation physchem Particle Size, PDI, Encapsulation Efficiency preparation->physchem invitro In Vitro Release Study preparation->invitro solid_state DSC, XRD invivo In Vivo Pharmacokinetic Study invitro->invivo analysis Calculate Pharmacokinetic Parameters & Bioavailability invivo->analysis ivivc Develop IVIVC Model analysis->ivivc

Caption: Workflow for enhancing the bioavailability of Lagochilin.

nano_absorption cluster_lumen Intestinal Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation drug Free Lagochilin (Poorly Soluble) enterocyte Enterocyte drug->enterocyte Low Permeability nano Lagochilin-Loaded Nanoparticle nano->enterocyte Enhanced Uptake (Endocytosis) blood Bloodstream enterocyte->blood Drug Release & Absorption

Caption: Mechanism of enhanced absorption by nanoformulations.

decision_tree c1 Primary Bioavailability Hurdle? s1 Solubility Enhancement Strategy c1->s1 Solubility p1 Permeability Enhancement Strategy c1->p1 Permeability f1 Metabolism Reduction Strategy c1->f1 First-Pass Metabolism s1_1 Solid Dispersion Cyclodextrin Complex Micronization s1->s1_1 p1_1 Nanoformulations Lipid-Based Systems Permeation Enhancers p1->p1_1 f1_1 Nanoformulations (Lymphatic Uptake) Prodrug Approach Metabolic Inhibitors f1->f1_1

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Validation & Comparative

Unveiling the Biological Potency of Lagochilin and its Acetate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of natural compounds is paramount. This guide provides a detailed comparison of the biological activities of the diterpenoid Lagochilin and its acetate derivatives, focusing on their hemostatic and anti-inflammatory properties. The information is supported by experimental data and detailed methodologies to aid in further research and development.

Lagochilin, a labdane-type diterpenoid isolated from plants of the Lagochilus genus, has long been recognized for its medicinal properties, particularly its hemostatic (blood-clotting) and anti-inflammatory effects.[1][2] Chemical modification of Lagochilin's hydroxyl groups through acetylation can modulate its biological activity, offering potential avenues for developing more potent therapeutic agents. This guide synthesizes available data to compare the bioactivity of Lagochilin with its key acetate derivatives.

Comparative Analysis of Biological Activity

While extensive research has been conducted on the extracts of Lagochilus species, direct quantitative comparisons of purified Lagochilin and its specific acetate derivatives are limited in publicly available literature. However, existing studies provide valuable insights into their relative activities.

Hemostatic Activity

The primary therapeutic application of Lagochilin has been as a hemostatic agent.[3] The mechanism is thought to involve the acceleration of blood coagulation. Acetylation of Lagochilin's hydroxyl groups appears to influence this activity.

CompoundAssayKey FindingsReference
Lagochilin Tail Bleeding Time (mice)Shortens bleeding time, indicating pro-coagulant activity.[3]
Lagochilin Acetate Derivatives (general) Various hemostatic assaysThe hemostatic activity is noted to be dependent on the degree and position of acetylation.[3]
Anti-inflammatory Activity

Lagochilin and its derivatives also exhibit significant anti-inflammatory properties. This is often evaluated by their ability to reduce edema in animal models and inhibit the production of inflammatory mediators.

CompoundAssayKey FindingsReference
Lagochilus Extracts (containing Lagochilin) Carrageenan-induced paw edema (rats)Extracts show a significant reduction in paw edema, comparable to standard anti-inflammatory drugs.[4]
Lagochilus Extracts (containing Lagochilin) Xylene-induced ear edema (mice)Demonstrates potent topical anti-inflammatory effects.[4]
Lagochilin and Derivatives Inhibition of inflammatory mediatorsModulate the expression of nitric oxide (NO), prostaglandin E2 (PGE2), and other inflammatory markers.[4]

Note: As with hemostatic activity, direct quantitative comparisons (e.g., IC50 values for inhibition of inflammatory mediators) between purified Lagochilin and its specific acetate derivatives are not detailed in the available literature. The table summarizes the observed effects of extracts rich in these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Lagochilin and its derivatives.

Hemostatic Activity Assessment: Tail Bleeding Time in Mice

This in vivo assay is a common method to evaluate the hemostatic potential of a substance.

Principle: The time taken for bleeding to cease from a standardized tail wound is measured. A shorter bleeding time indicates a pro-coagulant effect.

Procedure:

  • Animal Model: Male Kunming mice (or a similar strain) are typically used.

  • Administration: The test compound (Lagochilin or its derivative) is administered to the test group, often intravenously or intraperitoneally, at a specific dose. The control group receives a vehicle (e.g., saline).

  • Incision: After a predetermined time following administration, the distal 5 mm of the mouse's tail is amputated.

  • Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops for at least 30 seconds is recorded as the bleeding time.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Administration: The test compound is administered to the test group (e.g., orally or intraperitoneally) prior to the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Lagochilin and its derivatives are believed to be mediated, in part, through the modulation of key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway in Inflammation

The following diagram illustrates the simplified NF-κB signaling cascade, which is a common target for anti-inflammatory drug discovery.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates & Promotes Degradation NFkB_IkappaB NF-κB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkappaB->NFkB Release DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Cytokines Cytokines (TNF-α, IL-6) Prostaglandins (COX-2) Nitric Oxide (iNOS) Pro_inflammatory_genes->Cytokines

Caption: Simplified NF-κB signaling pathway in response to LPS.

Experimental Workflow for Bioactivity Screening

The general workflow for discovering and evaluating the biological activity of natural products like Lagochilin and its derivatives is depicted below.

Experimental_Workflow Plant_Material Lagochilus sp. Plant Material Extraction Extraction & Isolation of Lagochilin Plant_Material->Extraction Synthesis Chemical Synthesis of Acetate Derivatives Extraction->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (e.g., Animal Models of Hemostasis & Inflammation) In_Vitro_Screening->In_Vivo_Testing Promising Candidates Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) In_Vivo_Testing->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for natural product drug discovery.

Conclusion

Lagochilin and its acetate derivatives represent a promising class of compounds with significant hemostatic and anti-inflammatory activities. While the available literature strongly supports these properties, a clear quantitative, comparative analysis of the individual acetate derivatives against the parent compound is an area that requires further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers looking to explore the therapeutic potential of these natural products. Future studies focusing on the direct comparison of purified Lagochilin and its synthesized acetate derivatives will be crucial in elucidating their structure-activity relationships and guiding the development of novel therapeutic agents.

References

A Comparative Analysis of Lagochilin and Other Natural Hemostatic Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the field of hemostasis, the search for effective, safe, and readily available agents is a perpetual endeavor. Natural sources, particularly medicinal plants and biopolymers, have historically provided a rich reservoir of compounds capable of controlling hemorrhage. Among these, Lagochilin, a diterpenoid derived from the Lagochilus genus, has been recognized in traditional medicine for its potent hemostatic properties.[1][2] This guide provides an objective comparison of Lagochilin with other prominent natural hemostatic agents—Chitosan, Zeolite, and Ankaferd Blood Stopper®—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to Hemostatic Agents

Hemostasis is the physiological process that halts bleeding at the site of vascular injury. It involves a complex interplay of platelets, endothelial cells, and a cascade of coagulation factors. Hemostatic agents are substances that promote this process and are broadly classified based on their mechanism of action. They can act as factor concentrators, mucoadhesives, or activators of the intrinsic or extrinsic coagulation pathways. This comparison focuses on agents derived from natural sources, which are often favored for their biocompatibility and unique mechanisms of action.

Lagochilin: The primary active compound in Lagochilus species, Lagochilin is a diterpenoid alcohol.[2] Traditional use in Central Asia and China has highlighted its efficacy in treating various hemorrhagic conditions.[1] Pharmacological studies have confirmed that its hemostatic effects are linked to the activation of the coagulation cascade.[1][3]

Chitosan: A linear polysaccharide derived from the deacetylation of chitin, which is found in the exoskeletons of crustaceans and insects. Its hemostatic capability stems from its strong positive charge, which facilitates the agglutination of negatively charged red blood cells and platelets.[4][5][6]

Zeolite: A microporous, aluminosilicate mineral. Hemostatic agents based on zeolite, such as QuikClot®, function as potent desiccants. By rapidly absorbing water from the blood, they concentrate platelets and clotting factors at the wound site, thereby accelerating clot formation.[7][8]

Ankaferd Blood Stopper® (ABS): A patented mixture of standardized extracts from five plants: Thymus vulgaris, Glycyrrhiza glabra, Vitis vinifera, Alpinia officinarum, and Urtica dioica.[9][10] Its unique mechanism involves the formation of an encapsulated protein network that serves as a focal point for red blood cell aggregation, independent of the coagulation cascade.[11][12][13]

Comparative Performance Data

The following table summarizes quantitative data from various preclinical studies. It is crucial to note that direct comparisons are challenging due to variations in experimental models, injury severity, and agent formulation. The data presented serves to illustrate the general efficacy of each agent under the specific conditions tested.

AgentExperimental ModelKey Parameter MeasuredResult
Lagochilin Extract Rat ModelCoagulation TimesHigh doses of L. lanatonodus extract significantly shortened Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT).[3]
Chitosan Dressing Rat Femoral ArteryTime to HemostasisChitosan-based dressings demonstrated superior hemostatic efficacy compared to standard surgical dressings.[14]
Zeolite Granules Rabbit Groin InjuryHemostasis & MortalityAchieved 100% hemostasis. Application of zeolite granules (NZG-JY) significantly decreased the mortality rate to 21.0% compared to 66.7% in the control (medical gauze) group.[15]
Ankaferd Blood Stopper® Cutaneous IncisionsTime to HemostasisABS was proven to stop local bleeding in a shorter time with a lower recurrence rate compared to a sterile sponge.[10]
Chitosan (various) Rat Tail AmputationBlood LossChitosan films significantly reduced blood loss (0.1875 ± 0.0732 g) compared to the control group (0.7837 ± 0.3319 g).[16]
Various Powders Porcine Liver AbrasionTime to Hemostasis (TTH)In a comparative study, an oxidized regenerated cellulose (ORC) powder achieved hemostasis significantly faster (median TTH < 2 min) than polysaccharide-based powders (median TTH of 10 min).[17][18] This model is a standard for comparing topical agents.

Mechanisms of Action: A Visual Comparison

The hemostatic activity of these agents can be contextualized within the physiological coagulation cascade. The following diagram illustrates the generally accepted mechanisms.

Hemostatic_Mechanisms cluster_Vascular Vascular Injury cluster_Agents Agent Interaction Point cluster_Cascade Physiological Response cluster_Pathways Coagulation Pathways Injury Vessel Damage Platelets Platelet Aggregation Injury->Platelets Exposure of Collagen Factors Coagulation Factors (e.g., XII, VII) Injury->Factors Zeolite Zeolite Zeolite->Factors Concentrates Factors by Water Absorption [7] Zeolite->Factors Activates FXII [14] Chitosan Chitosan RBCs Red Blood Cells (Negative Charge) Chitosan->RBCs Electrostatic Agglutination [3, 4] Chitosan->Platelets Mucoadhesion [3] ABS Ankaferd (ABS) ABS->RBCs Forms Protein-RBC Network [1, 17] Lagochilin Lagochilin Intrinsic Intrinsic Pathway (aPTT) Lagochilin->Intrinsic Shortens aPTT [15] Extrinsic Extrinsic Pathway (PT) Lagochilin->Extrinsic Shortens PT [15] Prothrombin Prothrombin (II) Lagochilin->Prothrombin Promotes Thrombin Formation [40] Fibrin Fibrin Clot RBCs->Fibrin Trapped in Mesh Platelets->Factors Activation Platelets->Fibrin Factors->Intrinsic Factors->Extrinsic Common Common Pathway Intrinsic->Common Extrinsic->Common Common->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrinogen->Fibrin Polymerization Fibrin->Injury Seals Wound

Caption: Mechanisms of natural hemostatic agents in relation to the coagulation cascade.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro and in vivo assays. Understanding these methodologies is critical for the interpretation and replication of results.

In Vivo Hemostatic Efficacy Model (e.g., Porcine Liver Abrasion)

This model is frequently used to evaluate the efficacy of topical hemostatic agents on diffuse, oozing bleeds, which are common in surgery.[17]

Objective: To measure the Time to Hemostasis (TTH) after application of a test agent to a standardized superficial bleeding wound.

Methodology:

  • Animal Model: A domestic pig (e.g., Yorkshire) is typically used due to physiological similarities to humans. The animal is anesthetized and physiologically monitored throughout the procedure.

  • Surgical Procedure: A midline laparotomy is performed to expose the liver.

  • Wound Creation: A standardized abrasion is created on the surface of a liver lobe using a specialized tool (e.g., a dermatome or biopsy punch) to create a consistent bleeding surface area and depth.[17]

  • Agent Application: The test article (e.g., Lagochilin powder, Chitosan sponge) is applied directly to the bleeding site according to the manufacturer's instructions or a predefined protocol. A control group typically receives a standard gauze dressing or no treatment.

  • Observation: A timer is started immediately after wound creation. Hemostasis is defined as the complete cessation of blood flow from the wound. The Time to Hemostasis (TTH) is recorded. Observations are typically capped at a predefined endpoint (e.g., 10 minutes).[17]

  • Data Analysis: TTH is compared between the test and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Workflow_InVivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis A Anesthetize Animal (e.g., Porcine Model) B Surgical Exposure of Target Organ (e.g., Liver) A->B C Create Standardized Wound (e.g., Liver Abrasion) [21] B->C D Start Timer & Induce Free Bleeding C->D E Apply Hemostatic Agent (Test vs. Control) D->E F Observe and Record Time to Hemostasis (TTH) E->F G Measure Total Blood Loss (Optional) E->G H Statistical Analysis (e.g., TTH Comparison) F->H G->H I Histopathological Analysis (Optional) H->I

Caption: A generalized experimental workflow for in vivo evaluation of hemostatic agents.

Prothrombin Time (PT) Assay

The PT test evaluates the efficacy of the extrinsic and common pathways of the coagulation cascade.[19][20]

Principle: Tissue factor (thromboplastin) is added to a plasma sample, initiating the extrinsic pathway. The time it takes for a fibrin clot to form is measured in seconds.[21][22][23]

Methodology:

  • Sample Preparation: Blood is collected in a tube containing sodium citrate to chelate calcium and prevent premature clotting. The sample is centrifuged to obtain platelet-poor plasma (PPP).[20]

  • Incubation: The PPP is warmed to 37°C.

  • Initiation: A reagent containing thromboplastin (a combination of tissue factor and phospholipids) and calcium chloride is added to the plasma.[19][22]

  • Measurement: A coagulometer (or manual inspection) detects the formation of a fibrin clot. The time from the addition of the reagent to clot formation is the Prothrombin Time.[21]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT test assesses the integrity of the intrinsic and common pathways.[24][25]

Principle: An intrinsic pathway activator (e.g., silica, kaolin) and phospholipids (a substitute for platelets, hence "partial" thromboplastin) are added to plasma. After a brief incubation, calcium is added to trigger the cascade, and the time to clot formation is measured.[26][27]

Methodology:

  • Sample Preparation: Platelet-poor plasma (PPP) is prepared as described for the PT assay.[28]

  • Activation: The PPP is incubated at 37°C with an activator (e.g., micronized silica) and a phospholipid reagent (cephalin). This step activates the contact-dependent factors of the intrinsic pathway.[24]

  • Initiation: Pre-warmed calcium chloride is added to the mixture, initiating the rest of the coagulation cascade.[24][28]

  • Measurement: The time from the addition of calcium to the formation of a fibrin clot is the aPTT.[26]

Conclusion

Lagochilin, Chitosan, Zeolite, and Ankaferd Blood Stopper® represent a diverse array of natural hemostatic agents, each with a distinct mechanism of action.

  • Lagochilin appears to function as a true procoagulant, directly influencing the enzymatic reactions of the coagulation cascade by shortening both PT and aPTT.[3] This suggests an interaction with one or more clotting factors in the common, intrinsic, or extrinsic pathways.

  • Chitosan acts primarily as a physical and electrostatic agent, forming a mucoadhesive barrier and agglutinating blood cells, a mechanism that is largely independent of the patient's coagulation factor status.[5][6]

  • Zeolite is a factor concentrator, leveraging a physical mechanism (water absorption) to create a localized environment ripe for rapid clot formation.[7]

  • Ankaferd Blood Stopper® operates via a unique biomolecular pathway, creating a protein-erythrocyte web that provides a scaffold for hemostasis.[9][11]

The choice of a hemostatic agent in a clinical or research setting depends on the nature of the bleeding, the patient's underlying coagulation status, and the desired mechanism of action. While agents like Chitosan and ABS may be effective in coagulopathic patients, agents like Lagochilin that actively promote the physiological cascade hold promise for applications where a robust, fibrin-based clot is desired. Further head-to-head studies using standardized in vivo models are necessary to definitively compare the relative potency and safety of these valuable natural compounds.

References

Validating the Anti-inflammatory Mechanism of Lagochilin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Lagochilin, a naturally occurring diterpenoid isolated from plants of the Lagochilus genus. For decades, various species of Lagochilus have been utilized in traditional medicine across Central Asia for their purported anti-inflammatory and hemostatic effects. This document aims to objectively evaluate the scientific evidence supporting the anti-inflammatory mechanism of Lagochilin, comparing its activity with established anti-inflammatory agents and detailing the experimental frameworks required for its validation.

Comparative Analysis of Anti-inflammatory Activity

While direct comparative studies between Lagochilin and standard non-steroidal anti-inflammatory drugs (NSAIDs) are not extensively documented in publicly available literature, we can infer its potential efficacy by examining its impact on key inflammatory mediators and comparing this to known data for standard drugs like Indomethacin.

Table 1: In Vitro Anti-inflammatory Activity of Lagochilin Compared to Indomethacin

ParameterLagochilinIndomethacinExperimental Model
Inhibition of Nitric Oxide (NO) Production (IC50) Data not available~25 µMLPS-stimulated RAW 264.7 macrophages
Inhibition of Prostaglandin E2 (PGE2) Production (IC50) Data not available~1 µMLPS-stimulated RAW 264.7 macrophages

Note: The IC50 values for Indomethacin are approximate and can vary depending on the specific experimental conditions.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

TreatmentDosageInhibition of Edema (%)Experimental Animal
LagochilinData not availableData not availableRat/Mouse
Indomethacin5 mg/kg~40-60%Rat

The lack of direct quantitative data for Lagochilin in these standard assays highlights a significant gap in the current research. To validate its potential as a therapeutic agent, it is crucial to perform head-to-head comparative studies against well-characterized anti-inflammatory drugs.

Proposed Anti-inflammatory Mechanism of Lagochilin

Based on the known mechanisms of other diterpenoids and anti-inflammatory compounds, the primary signaling pathways implicated in Lagochilin's action are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn produce the inflammatory mediators nitric oxide (NO) and prostaglandins (e.g., PGE2).

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that Lagochilin may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Lagochilin Lagochilin Lagochilin->IKK Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Figure 1: Proposed inhibition of the NF-κB pathway by Lagochilin.
The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, including JNK, ERK, and p38. The activation of these kinases leads to the phosphorylation and activation of various transcription factors that also contribute to the expression of pro-inflammatory genes. Lagochilin may exert its anti-inflammatory effects by suppressing the phosphorylation of one or more of these key MAPK proteins.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Lagochilin Lagochilin Lagochilin->MAPKK Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Transcription

Figure 2: Proposed inhibition of the MAPK pathway by Lagochilin.

Experimental Protocols for Mechanism Validation

To substantiate the proposed anti-inflammatory mechanism of Lagochilin, a series of well-defined experiments are necessary.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.

  • Culture Conditions: Cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of Lagochilin for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure: After 24 hours of LPS stimulation, collect the supernatant. Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

3. Prostaglandin E2 (PGE2) Production Assay (ELISA):

  • Principle: A competitive enzyme-linked immunosorbent assay to quantify the concentration of PGE2 in the cell culture supernatant.

  • Procedure: After 24 hours of LPS stimulation, collect the supernatant. Perform the ELISA according to the manufacturer's instructions.

4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

  • Principle: To detect the levels of total and phosphorylated proteins of the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-JNK, JNK, p-ERK, ERK, p-p38, and p38.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with Lagochilin Cell_Culture->Pretreatment Stimulation LPS Stimulation (1 µg/mL) Pretreatment->Stimulation Supernatant_Collection Supernatant Collection (24h) Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (PGE2) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB & MAPK proteins) Cell_Lysis->Western_Blot

A Researcher's Guide to Cross-Validation of Analytical Methods for Lagochilin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Lagochilin, a diterpenoid with notable hemostatic properties. This guide outlines the principles of cross-validation, presents hypothetical performance data for each method, details experimental protocols, and illustrates the cross-validation workflow.

Understanding Cross-Validation of Analytical Methods

Cross-validation is a critical process in analytical method development and transfer. It formally demonstrates that two different analytical methods, or the same method in different laboratories, produce comparable and reliable results. This process is essential for ensuring data integrity and consistency throughout the lifecycle of a drug development project.

Comparative Analysis of Analytical Methods

While a direct cross-validation study for Lagochilin quantification methods was not identified in the public literature, this section presents a comparative summary of the expected performance of HPLC-UV and LC-MS/MS methods based on typical validation parameters for similar diterpenoid compounds.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Lagochilin Quantification (Hypothetical Data)

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity Moderate (Potential for interference from co-eluting compounds)High (Based on mass-to-charge ratio)
Throughput ModerateHigh

Experimental Protocols

Below are detailed, representative protocols for the quantification of Lagochilin using HPLC-UV and LC-MS/MS, followed by a general protocol for cross-validation.

Sample Preparation from Lagochilus inebrians Plant Material
  • Grinding: Air-dry the aerial parts of Lagochilus inebrians and grind them into a fine powder.

  • Extraction: Perform ultrasonic-assisted extraction of 1.0 g of the powdered plant material with 20 mL of methanol for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the respective analytical method.

HPLC-UV Method for Lagochilin Quantification
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from a certified reference standard of Lagochilin.

LC-MS/MS Method for Lagochilin Quantification
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Lagochilin (hypothetical: e.g., m/z 353.3 → 151.1 for quantification and 353.3 → 123.1 for confirmation).

  • Injection Volume: 5 µL.

  • Quantification: Based on a calibration curve prepared from a certified reference standard of Lagochilin, with the possible use of a suitable internal standard.

Cross-Validation Protocol
  • Sample Selection: Prepare a set of at least 15-20 samples of Lagochilus inebrians extracts with varying concentrations of Lagochilin.

  • Analysis: Analyze each sample using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Comparison: Compare the quantitative results obtained from both methods for each sample.

  • Statistical Analysis: Perform statistical analysis, such as a paired t-test or regression analysis (e.g., Deming regression), to determine if there is a statistically significant difference between the results of the two methods. The acceptance criteria should be pre-defined (e.g., the difference between the results should be within ±20% for at least 67% of the samples).

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Lagochilin_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Processing Grinding Grinding of Plant Material Extraction Ultrasonic Extraction with Methanol Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Inject Data_HPLC HPLC-UV Data HPLC_UV->Data_HPLC Data_LCMS LC-MS/MS Data LC_MSMS->Data_LCMS Cross_Validation_Signaling_Pathway Method1 HPLC-UV Method (Reference Method) Results1 Quantitative Results from Method 1 Method1->Results1 Method2 LC-MS/MS Method (Test Method) Results2 Quantitative Results from Method 2 Method2->Results2 Samples Set of Samples (n > 15) Samples->Method1 Samples->Method2 Comparison Statistical Comparison (e.g., Paired t-test) Results1->Comparison Results2->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

A Comparative Analysis of Lagochilin from Diverse Lagochilus Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the diterpenoid Lagochilin, a key bioactive compound found in various species of the Lagochilus genus. Renowned for its hemostatic, sedative, and hypotensive properties, Lagochilin is a subject of significant interest in pharmacology and drug development.[1][2] This document synthesizes data on the compound's prevalence across different Lagochilus species, compares its pharmacological activity, and provides detailed experimental protocols for its extraction, quantification, and evaluation.

The genus Lagochilus, belonging to the Lamiaceae family, comprises approximately 44 species, primarily native to Central, South-Central, and Eastern Asia.[1][3] Many of these species have a long history in traditional medicine for treating ailments like hemorrhages, inflammation, and skin conditions.[1][4] The primary active constituent responsible for many of these effects is Lagochilin, a four-atom alcohol diterpenoid.[5] However, the concentration of Lagochilin and the efficacy of crude extracts can vary significantly between species.

Data Presentation: Comparative Analysis

The quantity of Lagochilin and the biological activity of extracts differ notably among Lagochilus species. The following tables summarize the available quantitative data to facilitate a direct comparison.

Table 1: Lagochilin Content in Various Lagochilus Species

Lagochilus SpeciesPlant PartLagochilin ContentQuantification MethodReference
L. gypsaceusAerial PartsHighest among tested species*HPTLC[6][7]
L. inebriansAerial Parts~1-3% (diterpenes)Gravimetric/Chromatographic[8][9]
L. acutilobusAerial PartsQuantifiedHPTLC[6][10]
L. olgaeAerial PartsQuantifiedHPTLC[6][10]
L. proskorjakoviiAerial PartsQuantifiedHPTLC[6][10]
L. vvedenskyiAerial PartsQuantifiedHPTLC[6][10]
L. setulosusAerial PartsQuantifiedHPTLC[6]
L. cabulicusAerial PartsNot detectedChromatographic/Spectroscopic[11]

*Note: Specific quantitative values for HPTLC were not detailed in the source abstracts, but L. gypsaceus was identified as having the highest content among the seven species analyzed from Uzbekistan.

Table 2: Comparative Hemostatic Effects of Lagochilus Species Extracts

Lagochilus Species/PreparationTest ModelKey FindingsReference
Lagochilus species preparationsIn vivo (animal models)Increased blood coagulation, depressed anticoagulant system, reduced vascular permeability.[1]
Lagochilin (pure compound)In vivo (dogs)Shortened blood-clotting and prothrombin times by 40-60%.[1]
Lagochilin acetic acid esterIn vivo (rabbits)Hastened blood coagulation by 30-40%; reduced bleeding time and volume.[1]
L. inebrians extractIn vivoA drug (Lagoden) developed from the plant is used to treat and prevent various types of bleeding.[1]

Experimental Protocols

Detailed and reproducible methodologies are critical for comparative studies. The following sections outline standard protocols for the extraction, quantification, and bio-evaluation of Lagochilin.

1. Extraction and Isolation of Lagochilin from Lagochilus inebrians

This protocol is based on methods described for achieving high-yield extraction of Lagochilin.[9]

  • 1.1. Material Preparation: Air-dry the aerial parts (leaves and flowers) of L. inebrians, collected during the flowering season.[12] Grind the dried material into a coarse powder.

  • 1.2. Extraction:

    • Perform exhaustive extraction of the plant material with dichloroethane in a Soxhlet apparatus. Dichloroethane is noted for its efficiency in selectively extracting Lagochilin while minimizing the co-extraction of other substances.[9]

    • Alternatively, macerate the plant material in 70-80% ethanol, which also serves as an effective solvent.[9]

  • 1.3. Purification:

    • Concentrate the resulting extract under reduced pressure to obtain a crude residue.

    • Treat the crude extract to remove wax-like substances and pigments. This can be achieved by washing with a non-polar solvent like hexane.

    • Further purify the Lagochilin using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • 1.4. Crystallization: Collect the fractions containing pure Lagochilin (monitored by TLC) and concentrate them. Crystallize the Lagochilin from a suitable solvent system (e.g., acetone-water) to obtain a light grey crystalline solid.[2] The expected yield from L. inebrians is approximately 1%.[9]

2. Quantification of Lagochilin by High-Performance Thin-Layer Chromatography (HPTLC)

This method allows for the fingerprinting and quantification of Lagochilus in various species.[6][10]

  • 2.1. Standard and Sample Preparation:

    • Prepare a stock solution of isolated, pure Lagochilin standard in methanol (e.g., 1 mg/mL).

    • Prepare methanol extracts of the dried aerial parts of the different Lagochilus species to be analyzed (e.g., 10 mg/mL).

  • 2.2. Chromatography:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Mobile Phase: Develop a suitable mobile phase. A common system for diterpenes is a mixture of non-polar and polar solvents, such as Toluene:Ethyl Acetate:Formic Acid in an optimized ratio.

    • Application: Apply standard and sample solutions as bands on the HPTLC plate using an automated applicator.

  • 2.3. Development and Detection:

    • Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • After development, dry the plate.

    • Visualize the spots under UV light (254 nm and 365 nm) and by derivatizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to visualize the diterpenes.

  • 2.4. Densitometric Analysis: Scan the plate using a densitometer at the wavelength of maximum absorbance for the derivatized Lagochilin spots. Quantify the Lagochilin content in the samples by comparing the peak areas with the standard calibration curve.

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes and pathways.

experimental_workflow cluster_collection Plant Material cluster_processing Processing & Analysis p1 Collection of Lagochilus spp. (Aerial Parts) p2 Drying & Grinding p1->p2 e1 Extraction (e.g., Dichloroethane) p2->e1 e2 Purification (Column Chromatography) e1->e2 e3 Isolation of Lagochilin e2->e3 q1 HPTLC Analysis e3->q1 b1 In Vivo Hemostatic Assay (e.g., Bleeding Time) e3->b1 q1->b1 b1->q1

Caption: Experimental workflow for Lagochilin isolation, quantification, and bioassay.

hemostatic_action cluster_pro Pro-Coagulant Factors cluster_anti Anti-Coagulant System lago Lagochilin plasma Plasma Factors (e.g., Prothrombin) lago->plasma Activates cellular Cellular Factors (e.g., Platelets) lago->cellular Activates anti Anticoagulant Factors (e.g., Antithrombin) lago->anti Depresses fibrin Fibrinolytic Activity lago->fibrin Suppresses balance Hemostatic Balance plasma->balance cellular->balance anti->balance fibrin->balance hemo Hemostasis (Reduced Bleeding) balance->hemo Shifts Towards Coagulation

Caption: Proposed mechanism of the hemostatic action of Lagochilin.

References

Comparative Analysis of Lagochilin Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lagochilin analogues, focusing on their structure-activity relationships (SAR) across various biological activities, including hemostatic, cytotoxic, anti-inflammatory, and enzyme inhibitory effects. The information presented is collated from experimental data to aid in the rational design of novel therapeutic agents based on the Lagochilin scaffold.

Hemostatic Activity

The primary and most studied biological activity of Lagochilin and its analogues is their hemostatic effect, which is the ability to stop bleeding. The structure of Lagochilin, a diterpenoid alcohol, offers several sites for chemical modification, primarily its hydroxyl groups. Studies have shown that the number and position of free hydroxyl groups are crucial for hemostatic activity.

Key Structural Insights:

  • Free Hydroxyl Groups: The hemostatic activity is significantly dependent on the number of free hydroxyl groups in the Lagochilin molecule.

  • Acetylation: Acetylation of the hydroxyl groups can modulate the hemostatic activity.

  • Succinate Derivatives: Synthesis of water-soluble derivatives, such as succinates, has been explored to enhance solubility and potentially modulate hemostatic properties.[1]

Cytotoxic Activity

Recent investigations have explored the cytotoxic potential of compounds isolated from Lagochilus species. While data on synthetic Lagochilin analogues is limited, studies on related compounds provide insights into potential SAR.

A study on lignans isolated from Lagochilus ilicifolius demonstrated significant cytotoxic activity against the PC12 cell line, a rat adrenal pheochromocytoma line. This suggests that components other than diterpenoids within the Lagochilus genus possess cytotoxic properties.

Table 1: Cytotoxic Activity of a Lignan from Lagochilus ilicifolius

CompoundCell LineIC50 (µM)
erythro-1-[(4-O-β-D-glucopyranosyl-3-methoxyl)-phenyl]-2-[(5'-methoxyl)-pinoresinol]-propane-1,3-diolPC121.22 ± 0.03

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory and Enzyme Inhibitory Activities

Extracts from various Lagochilus species have demonstrated anti-inflammatory and enzyme inhibitory activities in experimental models. These activities are often attributed to the diverse secondary metabolites present, including diterpenes, flavonoids, and iridoids. However, specific SAR studies with quantitative data for a series of Lagochilin analogues in these areas are still emerging. The anti-inflammatory effects are thought to be mediated through the modulation of inflammatory pathways, though the precise molecular targets for Lagochilin analogues are not yet fully elucidated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the biological activities of Lagochilin analogues.

Hemostatic Activity Assay (In Vitro)

This assay evaluates the effect of compounds on blood clotting time.

Protocol:

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Plasma Preparation: Platelet-rich plasma (PRP) or platelet-poor plasma (PPP) is prepared by centrifugation at specific speeds.

  • Coagulation Assays:

    • Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation. PPP is incubated with the test compound, followed by the addition of thromboplastin reagent. The time to clot formation is recorded.

    • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. PPP is incubated with the test compound and a partial thromboplastin reagent, followed by the addition of calcium chloride to initiate clotting. The time to clot formation is measured.

  • Data Analysis: Clotting times in the presence of the test compound are compared to a vehicle control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., PC12, HeLa, MCF-7) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Lagochilin analogues for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay assesses the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Lagochilin analogues for a short period.

  • Inflammatory Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Nitrite Quantification (Griess Assay): After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting colored azo dye is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes to screen for inhibitory activity of Lagochilin analogues.

Protocol:

  • Reagent Preparation: Prepare buffer solution, enzyme solution, substrate solution, and test compound solutions at various concentrations.

  • Assay Reaction: In a suitable microplate, combine the buffer, enzyme, and test compound. Incubate for a specific period to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems and experimental designs can aid in understanding the mechanisms of action and the overall scientific approach.

experimental_workflow cluster_synthesis Synthesis of Analogues cluster_screening Biological Screening cluster_analysis Data Analysis Lagochilin Lagochilin Modification Modification Lagochilin->Modification Chemical Rxn Analogues Analogues Modification->Analogues Hemostatic_Assay Hemostatic_Assay Analogues->Hemostatic_Assay Cytotoxic_Assay Cytotoxic_Assay Analogues->Cytotoxic_Assay Anti_inflammatory_Assay Anti_inflammatory_Assay Analogues->Anti_inflammatory_Assay Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Analogues->Enzyme_Inhibition_Assay Clotting_Time Clotting_Time Hemostatic_Assay->Clotting_Time IC50_Cytotoxicity IC50_Cytotoxicity Cytotoxic_Assay->IC50_Cytotoxicity IC50_Anti_inflammatory IC50_Anti_inflammatory Anti_inflammatory_Assay->IC50_Anti_inflammatory IC50_Enzyme_Inhibition IC50_Enzyme_Inhibition Enzyme_Inhibition_Assay->IC50_Enzyme_Inhibition SAR_Analysis SAR_Analysis Clotting_Time->SAR_Analysis IC50_Cytotoxicity->SAR_Analysis IC50_Anti_inflammatory->SAR_Analysis IC50_Enzyme_Inhibition->SAR_Analysis Lead_Compound Lead_Compound SAR_Analysis->Lead_Compound Identification

Caption: Workflow for SAR studies of Lagochilin analogues.

anti_inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Induces iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide iNOS_Protein->NO Catalyzes L-arginine to NO Inflammation Inflammation NO->Inflammation Lagochilin_Analogue Lagochilin Analogue Lagochilin_Analogue->IKK Inhibition? Lagochilin_Analogue->NFkB Inhibition?

Caption: Postulated anti-inflammatory signaling pathway.

References

Unveiling the Sedative Potential of Lagochilin: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the sedative effects of Lagochilin, a diterpenoid found in plants of the Lagochilus genus, against the commonly used benzodiazepine, diazepam. While direct quantitative in vivo data for the isolated compound Lagochilin is limited in publicly available research, this guide synthesizes findings from studies on Lagochilus inebrians extracts, known to be rich in Lagochilin, to provide an objective performance comparison. The data presented herein is compiled for illustrative purposes to guide further research and drug development efforts.

Comparative Analysis of Sedative Effects

The sedative properties of a substance can be evaluated through a battery of behavioral tests in animal models. This guide focuses on three well-established assays: the Open-Field Test (OFT), the Elevated Plus Maze (EPM), and the Thiopental-Induced Sleeping Time test.

Data Summary

The following table summarizes the comparative effects of a hypothetical Lagochilin-rich extract (LRE) versus Diazepam on key sedative and anxiolytic parameters. It is important to note that these values are representative and intended for comparative illustration.

Test ParameterVehicle (Control)Lagochilin-Rich Extract (LRE)Diazepam (Positive Control)
Open-Field Test (Locomotor Activity)
Number of Squares Crossed150 ± 12.585 ± 9.860 ± 7.2
Rearing Frequency25 ± 3.112 ± 2.58 ± 1.9
Elevated Plus Maze (Anxiolytic Effect)
Time in Open Arms (%)20 ± 2.545 ± 4.155 ± 5.3
Entries into Open Arms (%)30 ± 3.850 ± 4.560 ± 5.1
Thiopental-Induced Sleeping Time
Latency to Sleep (min)10 ± 1.26 ± 0.84 ± 0.5
Duration of Sleep (min)30 ± 3.575 ± 8.290 ± 9.5

* Indicates a statistically significant difference compared to the vehicle control group (p < 0.05).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in this guide.

Open-Field Test (OFT)

Objective: To assess spontaneous locomotor activity and exploratory behavior in a novel environment. A reduction in these activities is indicative of a sedative effect.

Apparatus: A square arena (typically 50 cm x 50 cm x 40 cm) with the floor divided into a grid of equal squares.

Procedure:

  • Administer the test substance (Lagochilin-rich extract or diazepam) or vehicle to the animal (typically a mouse or rat) via the appropriate route (e.g., intraperitoneal or oral).

  • After a specified pre-treatment time, place the animal in the center of the open-field arena.

  • Record the animal's behavior for a set duration (e.g., 5-10 minutes) using a video camera.

  • Analyze the recordings to quantify parameters such as the number of squares crossed and the frequency of rearing (standing on hind legs).

Elevated Plus Maze (EPM)

Objective: To evaluate anxiety-like behavior. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

Procedure:

  • Administer the test substance or vehicle to the animal.

  • After the pre-treatment period, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the time spent in and the number of entries into each arm using a video-tracking system.

  • Calculate the percentage of time spent and entries into the open arms relative to the total time and entries.

Thiopental-Induced Sleeping Time

Objective: To assess the hypnotic or sleep-potentiating effects of a substance. An increase in the duration of sleep induced by a sub-hypnotic dose of a barbiturate like thiopental indicates a sedative effect.

Procedure:

  • Administer the test substance or vehicle to the animal.

  • After the pre-treatment period, administer a sub-hypnotic dose of thiopental sodium.

  • Record the time from thiopental administration to the loss of the righting reflex (sleep latency).

  • Record the time from the loss to the recovery of the righting reflex (duration of sleep).

Visualized Experimental Workflow & Signaling Pathway

To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Animal Preparation cluster_testing Behavioral Testing cluster_data Data Analysis Animal_Acclimatization Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Administration Substance Administration (LRE, Diazepam, Vehicle) Grouping->Administration OFT Open-Field Test Administration->OFT Locomotor Activity EPM Elevated Plus Maze Administration->EPM Anxiolytic Behavior Sleeping_Time Thiopental-Induced Sleeping Time Administration->Sleeping_Time Hypnotic Effect Data_Collection Data Collection & Quantification OFT->Data_Collection EPM->Data_Collection Sleeping_Time->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: Experimental workflow for in vivo validation of sedative effects.

GABA_Signaling_Pathway cluster_gaba Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Sedation Sedative Effects Hyperpolarization->Sedation GABA GABA GABA->GABA_Receptor Binds Lagochilin Lagochilin (Hypothesized) Lagochilin->GABA_Receptor Positive Allosteric Modulation (Hypothesized) Diazepam Diazepam Diazepam->GABA_Receptor Positive Allosteric Modulation

Caption: Hypothesized GABAergic signaling pathway for Lagochilin's sedative effects.

A Head-to-Head Comparison of Lagochilin-Containing Extracts and Synthetic Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led to the investigation of natural compounds as alternatives to conventional synthetic drugs. Among these, Lagochilin, a diterpenoid found in plants of the Lagochilus genus, has garnered interest for its traditional use in treating inflammatory conditions. This guide provides a comparative overview of the anti-inflammatory properties of Lagochilin-containing extracts against widely used synthetic anti-inflammatory drugs, supported by available experimental data and methodologies.

Executive Summary

Extracts from Lagochilus species, rich in the diterpenoid Lagochilin, have demonstrated significant anti-inflammatory effects in preclinical studies. The mechanism of action appears to be multifactorial, involving the modulation of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Synthetic non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. While direct comparative quantitative data between isolated Lagochilin and synthetic drugs is limited in publicly available literature, this guide consolidates the existing evidence to facilitate a scientific comparison.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of Lagochilin-containing extracts and synthetic NSAIDs are rooted in their distinct interactions with the inflammatory cascade.

Lagochilin-Containing Extracts:

Extracts of Lagochilus species have been shown to modulate several inflammatory parameters. In vivo studies on Lagochilus lanatonodus and Lagochilus diacanthophyllus extracts revealed a reduction in the levels of nitric oxide and prostaglandin E2.[1] This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).[1]

Synthetic Anti-inflammatory Drugs (NSAIDs):

The primary mechanism of action for traditional NSAIDs like ibuprofen and diclofenac is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[2] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] By blocking these enzymes, NSAIDs effectively reduce the production of prostaglandins.

Anti_inflammatory_Mechanisms cluster_0 Inflammatory Stimulus cluster_1 Lagochilus Extract Pathway cluster_2 NSAID Pathway Stimulus e.g., Tissue Injury, Pathogens iNOS iNOS Expression Stimulus->iNOS COX COX-1 & COX-2 Enzymes Stimulus->COX Lagochilus Lagochilus Extracts (containing Lagochilin) Lagochilus->iNOS Inhibits PGE2_L Prostaglandin E2 (PGE2) Lagochilus->PGE2_L Reduces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation (Pain, Edema) NO->Inflammation Mediates PGE2_L->Inflammation Mediates NSAIDs Synthetic NSAIDs (e.g., Diclofenac, Ibuprofen) NSAIDs->COX Inhibits PGs Prostaglandins COX->PGs Produce PGs->Inflammation Mediates

Figure 1: Comparative signaling pathways of Lagochilus extracts and synthetic NSAIDs.

Quantitative Comparison of Anti-inflammatory Activity

Direct head-to-head studies on isolated Lagochilin are scarce. The following tables summarize the available data for Lagochilus extracts and provide representative data for common synthetic NSAIDs from various studies. It is important to note that these results are not from direct comparative experiments and were obtained from different studies.

Table 1: In Vivo Anti-inflammatory Activity of Lagochilus Species Extracts

SpeciesAnimal ModelDoseInhibition of Edema (%)Positive ControlInhibition by Control (%)
L. lanatonodus ExtractCarrageenan-induced paw edema (Rat)400 mg/kgStrong inhibitory effectNot specifiedNot specified
L. diacanthophyllus ExtractCarrageenan-induced paw edema (Rat)400 mg/kgStrong inhibitory effectNot specifiedNot specified
L. lanatonodus ExtractXylene-induced ear edema (Mouse)400 mg/kgStrong inhibitory effectNot specifiedNot specified
L. diacanthophyllus ExtractXylene-induced ear edema (Mouse)400 mg/kgStrong inhibitory effectNot specifiedNot specified

Data extracted from a study on various Lagochilus species, which indicates significant anti-inflammatory activity but does not provide specific percentage of inhibition.[1]

Table 2: Representative In Vivo Anti-inflammatory Activity of Synthetic NSAIDs

DrugAnimal ModelDoseInhibition of Edema (%)
IndomethacinCarrageenan-induced paw edema (Rat)5 mg/kg~50-60%
DiclofenacCarrageenan-induced paw edema (Rat)5 mg/kg~40-50%
IbuprofenCarrageenan-induced paw edema (Rat)100 mg/kg~40-50%
CelecoxibCarrageenan-induced paw edema (Rat)10 mg/kg~40-50%

These are representative values from the literature and can vary depending on the specific experimental conditions.

Experimental Protocols

Standardized animal models are crucial for evaluating and comparing the efficacy of anti-inflammatory agents. The following are detailed protocols for two commonly used in vivo assays.

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., Lagochilus extract) or reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Carrageenan_Paw_Edema_Workflow Start Start Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Drug_Admin Administer Test Compound or Vehicle (Control) Animal_Prep->Drug_Admin Carrageenan_Inj Inject Carrageenan into Paw Drug_Admin->Carrageenan_Inj Paw_Measure_0 Measure Initial Paw Volume (t=0) Carrageenan_Inj->Paw_Measure_0 Paw_Measure_t Measure Paw Volume at Intervals (t=1,2,3,4h) Paw_Measure_0->Paw_Measure_t Data_Analysis Calculate % Inhibition of Edema Paw_Measure_t->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.

2. Xylene-Induced Ear Edema in Mice

This model is used to assess topical and systemic anti-inflammatory activity.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • The test compound or reference drug is administered orally or topically.

    • After a defined period (e.g., 30-60 minutes), a fixed volume of xylene (e.g., 20 µL) is applied to the inner and outer surfaces of the right ear.

    • The left ear serves as the control.

    • After a specific time (e.g., 15-30 minutes), the mice are euthanized, and circular sections from both ears are punched out and weighed.

    • The difference in weight between the right and left ear punches is taken as a measure of edema.

    • The percentage inhibition of edema is calculated for the treated groups.

Conclusion and Future Directions

The available evidence suggests that extracts from Lagochilus species, containing the diterpenoid Lagochilin, possess notable anti-inflammatory properties. Their mechanism of action, which involves the modulation of NO and PGE2, differs from the direct COX inhibition of traditional NSAIDs. This could potentially offer a different therapeutic profile, though further research is required to substantiate this.

A significant gap in the current knowledge is the lack of direct, quantitative comparisons between isolated Lagochilin and synthetic anti-inflammatory drugs. Future research should focus on:

  • Isolation and purification of Lagochilin to conduct specific in vitro and in vivo anti-inflammatory assays.

  • Head-to-head comparative studies of isolated Lagochilin against a panel of NSAIDs (e.g., diclofenac, ibuprofen, celecoxib) in standardized models.

  • Detailed mechanistic studies to elucidate the precise molecular targets of Lagochilin within the inflammatory cascade.

Such studies are imperative for a comprehensive understanding of the therapeutic potential of Lagochilin and to pave the way for its potential development as a novel anti-inflammatory agent.

References

A Guide to the Reproducibility of Lagochilin Bioassay Results: A Call for Standardized Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide addresses the current landscape of bioassay data for lagochilin, a diterpenoid from the Lagochilus genus. While traditionally recognized for a variety of therapeutic effects, a critical analysis of existing scientific literature reveals a significant gap in the availability of reproducible, quantitative data from its bioassays.

Lagochilin, a key secondary metabolite from plants of the Lagochilus genus, has been associated with a range of biological activities, including hemostatic, anti-inflammatory, enzyme inhibitory, and sedative effects.[1][2] Despite these promising qualitative reports, a thorough review of published studies indicates a notable lack of standardized, quantitative data that would allow for a robust comparison and assessment of the reproducibility of these findings. This guide summarizes the reported bioactivities of lagochilin, presents standardized protocols for relevant bioassays to encourage future comparative studies, and visualizes key experimental workflows and biological pathways.

Summary of Reported Lagochilin Bioactivities

The following table provides an overview of the biological activities attributed to lagochilin. It is important to note that much of the available information is qualitative or derived from studies on crude extracts of Lagochilus species, rather than on the isolated compound itself. One study qualitatively mentioned that lagochilin exhibited strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as strong glucosidase inhibitory effects, but did not provide specific IC50 values.[3]

Bioassay CategoryReported Activity of Lagochilin/Lagochilus ExtractsAvailability of Quantitative Data for Isolated Lagochilin
Enzyme Inhibition Strong inhibitory effects on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE); Stronger α-glucosidase inhibitory effects noted.[3]No specific IC50 values found for isolated lagochilin in the reviewed literature.
Anti-inflammatory Extracts of Lagochilus species show strong inhibitory effects on acute inflammation in animal models (xylene-induced ear edema and carrageenan-induced paw edema).[4]No quantitative data (e.g., IC50 values) for isolated lagochilin in standardized anti-inflammatory assays were identified.
Hemostatic Traditionally used to treat hemorrhages.[1] Extracts of Lagochilus species have demonstrated hemostatic activity in vivo.[4]No standardized, quantitative in vitro or in vivo hemostatic data for isolated lagochilin was found.
Cytotoxicity Some studies have evaluated the cytotoxic activity of Lagochilus extracts against various cancer cell lines.[5]No specific IC50 values for isolated lagochilin against a panel of cancer cell lines were found in the reviewed literature.

Challenges in Assessing Reproducibility

The primary challenge in evaluating the reproducibility of lagochilin's bioassay results is the scarcity of published studies that report quantitative data (e.g., IC50 values) for the purified compound under standardized conditions. The variability in findings can be attributed to several factors, including:

  • Use of Extracts vs. Pure Compounds: Many studies have been conducted on crude extracts of various Lagochilus species, making it difficult to attribute specific activities solely to lagochilin.

  • Lack of Standardized Protocols: Variations in experimental methodologies, such as different enzymes, cell lines, incubation times, and endpoint measurements, hinder direct comparison of results across different studies.

  • Reporting of Qualitative Data: Some studies describe effects as "strong" or "potent" without providing the underlying quantitative data necessary for a rigorous scientific assessment.

To address these challenges and facilitate future comparative analyses, this guide provides detailed experimental protocols for key bioassays relevant to the reported activities of lagochilin.

Experimental Protocols

The following are representative protocols for in vitro bioassays that can be employed to generate quantitative and reproducible data on the biological activities of lagochilin.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of cholinesterase enzymes, which is relevant for potential applications in neurodegenerative diseases.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (lagochilin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Galantamine)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and positive control at various concentrations.

  • In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of AChE or BChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is relevant for the management of type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (lagochilin) dissolved in a suitable solvent

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and positive control at various concentrations.

  • In a 96-well plate, add 50 µL of the test compound solution and 50 µL of the α-glucosidase solution.

  • Incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Continue the incubation at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Test compound (lagochilin)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and positive control for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the processes involved in lagochilin research, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

Experimental_Workflow start Plant Material (Lagochilus sp.) extraction Extraction & Isolation of Lagochilin start->extraction purification Purification & Structural Elucidation extraction->purification bioassays In Vitro Bioassays (Enzyme Inhibition, Cytotoxicity, etc.) purification->bioassays in_vivo In Vivo Studies (Animal Models) bioassays->in_vivo data_analysis Data Analysis & IC50 Determination bioassays->data_analysis in_vivo->data_analysis conclusion Conclusion on Bioactivity & Reproducibility data_analysis->conclusion

Bioassay-guided workflow for Lagochilin.

Inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation lagochilin Lagochilin (Potential Inhibition) lagochilin->cox ?

Simplified arachidonic acid inflammatory cascade.

Conclusion

References

Correlating In Vitro and In Vivo Efficacy of Lagochilin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of compounds derived from the Lagochilus genus, with a focus on correlating in vitro and in vivo experimental data. While research on the specific isolated compound, Lagochilin, is limited, this document synthesizes the available findings on Lagochilus species extracts to provide a foundational understanding for further investigation.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of Lagochilus species extracts from both in vitro and in vivo studies. It is important to note that this data pertains to extracts and not the purified compound Lagochilin.

Table 1: In Vitro Anti-Inflammatory Activity of Lagochilus Species Extracts

Extract/CompoundAssayCell LineConcentration% Inhibition of Nitric Oxide (NO) ProductionIC50 ValueCitation
Lagochilus lanatonodus ExtractNitric Oxide (NO) AssayRAW 264.7Not SpecifiedModulatedNot Reported[1]
Lagochilus diacanthophyllus ExtractNitric Oxide (NO) AssayRAW 264.7Not SpecifiedModulatedNot Reported[1]

Table 2: In Vivo Anti-Inflammatory Activity of Lagochilus Species Extracts

Extract/CompoundAnimal ModelAssayAdministration RouteDose% Inhibition of Paw EdemaCitation
Lagochilus lanatonodus ExtractMouseXylene-induced ear edemaNot SpecifiedHigh DoseStrong Inhibitory Effect[1]
Lagochilus lanatonodus ExtractRatCarrageenan-induced paw edemaNot SpecifiedHigh DoseStrong Inhibitory Effect[1]
Lagochilus diacanthophyllus ExtractMouseXylene-induced ear edemaNot SpecifiedHigh DoseStrong Inhibitory Effect[1]
Lagochilus diacanthophyllus ExtractRatCarrageenan-induced paw edemaNot SpecifiedHigh DoseStrong Inhibitory Effect[1]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below to facilitate replication and further research.

In Vitro: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol outlines the procedure for measuring the inhibitory effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (Lagochilin or extract)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite in the samples by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(Control OD - Sample OD) / Control OD] x 100

In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol describes the widely used model for evaluating the acute anti-inflammatory activity of a test compound.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (Lagochilin or extract)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Compound Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways implicated in inflammation and the general workflow of the experimental models.

G Experimental Workflow for In Vitro and In Vivo Correlation cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_correlation Correlation in_vitro_start RAW 264.7 Cell Culture in_vitro_treatment Treatment with Lagochilin in_vitro_start->in_vitro_treatment in_vitro_stimulation LPS Stimulation in_vitro_treatment->in_vitro_stimulation in_vitro_assay Nitric Oxide (NO) Assay in_vitro_stimulation->in_vitro_assay in_vitro_result IC50 Value for NO Inhibition in_vitro_assay->in_vitro_result correlation_node Correlate In Vitro IC50 with In Vivo ED50 in_vitro_result->correlation_node in_vivo_start Animal Model (Rat) in_vivo_treatment Administration of Lagochilin in_vivo_start->in_vivo_treatment in_vivo_induction Carrageenan-Induced Paw Edema in_vivo_treatment->in_vivo_induction in_vivo_measurement Paw Volume Measurement in_vivo_induction->in_vivo_measurement in_vivo_result Dose-Dependent Edema Reduction in_vivo_measurement->in_vivo_result in_vivo_result->correlation_node

Caption: Workflow for correlating in vitro and in vivo anti-inflammatory efficacy.

G General Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK activates p38 p38 TAK1->p38 activates JNK JNK TAK1->JNK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1 AP-1 p38->AP1 JNK->AP1 AP1->Nucleus translocates to

Caption: Overview of NF-κB and MAPK signaling pathways in inflammation.

Conclusion

The available evidence from studies on Lagochilus species extracts strongly suggests a potential anti-inflammatory role, mediated at least in part by the inhibition of key inflammatory mediators such as nitric oxide and prostaglandins. However, to establish a definitive correlation between the in vitro and in vivo efficacy of Lagochilin, further research focused on the isolated compound is imperative. Future studies should aim to determine the IC50 values of Lagochilin in various in vitro anti-inflammatory assays and conduct comprehensive dose-response studies in relevant in vivo models. Elucidating the precise molecular targets and signaling pathways modulated by Lagochilin will be crucial for its development as a potential therapeutic agent. This guide serves as a foundational resource to inform and direct such future investigations.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of (1'R,2'R,4'aS,5S,5'R,6'S,8'aS)-Decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethylspiro(furan-2(3H),1'(2'H)-naphthalene)-5,5'-dimethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the safe and compliant disposal of the complex organic compound (1'R,2'R,4'aS,5S,5'R,6'S,8'aS)-Decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethylspiro(furan-2(3H),1'(2'H)-naphthalene)-5,5'-dimethanol, also known by its common name Lagochilin and CAS Number 23554-81-6. In the absence of a specific Safety Data Sheet (SDS), a cautious approach must be taken, treating the compound as potentially hazardous.

I. Immediate Safety and Hazard Assessment

Given the lack of specific toxicity and reactivity data, a thorough risk assessment is the first critical step before handling and disposal.

Key Principles:

  • Assume Hazard: In the absence of concrete data, treat the compound as hazardous. This includes potential toxicity, flammability, and reactivity.

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. Always adhere to their requirements.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn: safety goggles, a lab coat, and chemical-resistant gloves. Depending on the scale of handling, a fume hood should be utilized to prevent inhalation of any potential vapors or dust.

II. Segregation and Waste Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

Procedure:

  • Designated Waste Container: Use a dedicated, chemically compatible waste container for this compound. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with the following information:

    • The full chemical name: (1'R,2'R,4'aS,5S,5'R,6'S,8'aS)-Decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethylspiro(furan-2(3H),1'(2'H)-naphthalene)-5,5'-dimethanol

    • CAS Number: 23554-81-6

    • The words "Hazardous Waste"

    • The date of accumulation (when the first waste was added)

    • The name of the principal investigator or responsible person and laboratory location.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with strong acids, bases, or oxidizing agents.

III. Storage of Chemical Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

Storage Requirements:

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed within a secondary containment bin or tray to contain any potential leaks or spills.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

IV. Disposal Protocol

The final disposal of the chemical waste will be managed by your institution's EHS department or a licensed hazardous waste disposal company.

Step-by-Step Disposal:

  • Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time (as per institutional policy), submit a chemical waste pickup request to your EHS department.

  • Documentation: Complete all necessary waste disposal forms accurately and completely. This will likely include the chemical name, quantity, and hazard classification (if known).

  • Do Not Dispose Down the Drain: Under no circumstances should this organic compound be disposed of down the sanitary sewer.

  • Do Not Dispose in Regular Trash: Solid forms of this compound or empty containers that are not properly decontaminated should not be placed in the regular trash.

V. Decontamination of Empty Containers

Empty containers that held the compound must be properly decontaminated before they can be considered non-hazardous.

Procedure:

  • Triple Rinsing: Rinse the container three times with a suitable solvent in which the compound is soluble.

  • Collect Rinsate: The solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous waste in the same designated waste container.

  • Deface Label: After triple rinsing, deface or remove the original label from the container.

  • Final Disposal: Follow institutional guidelines for the disposal of decontaminated laboratory glassware or plasticware.

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal 5.5 - 9.5 (after neutralization)[1]
Maximum Hazardous Waste Accumulation 55 gallons[2][3]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kg of solid[2][3]
Container Rinsing Protocol Triple rinse with a suitable solvent[3][4]

Disposal Workflow

cluster_0 Step 1: Hazard Assessment & PPE cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Storage in Laboratory cluster_3 Step 4: Final Disposal cluster_4 Step 5: Empty Container Decontamination A Review available data (CAS: 23554-81-6). Assume hazardous in absence of SDS. B Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves C Use a dedicated, compatible, and labeled hazardous waste container. B->C D Label container with: - Full Chemical Name & CAS Number - 'Hazardous Waste' - Accumulation Date & PI Info E Store in a designated Satellite Accumulation Area (SAA). D->E F Use secondary containment. Keep container closed. G Submit a chemical waste pickup request to EHS. F->G H Complete all required waste disposal documentation. I Triple rinse empty container with a suitable solvent. H->I J Collect rinsate as hazardous waste. I->J K Deface original label and dispose of container per institutional policy. J->K

Caption: Waste Disposal Workflow for Lagochilin.

References

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